1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO3/c9-7(10)8(11,12)16-6-3-1-2-5(4-6)13(14)15/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXYRKKNVBEZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167757 | |
| Record name | alpha,alpha,beta,beta-Tetrafluoro-m-nitrophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-21-9 | |
| Record name | 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1644-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha,beta,beta-Tetrafluoro-m-nitrophenetole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001644219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha,alpha,beta,beta-Tetrafluoro-m-nitrophenetole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,β,β-tetrafluoro-m-nitrophenetole | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 1644-21-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated nitroaromatic compound of increasing interest in medicinal chemistry and materials science. The document elucidates its physicochemical properties, synthesis methodologies, spectroscopic profile, and safety considerations. A significant focus is placed on the strategic role of the 1,1,2,2-tetrafluoroethoxy moiety in drug design, offering insights into its influence on metabolic stability, lipophilicity, and overall pharmacokinetic properties. This guide is intended to be a valuable resource for researchers leveraging this versatile chemical intermediate in the development of novel therapeutics and advanced materials.
Introduction: The Emergence of Fluorinated Building Blocks in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design.[1][2] The unique physicochemical properties conferred by fluorine, such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly enhance the biological and pharmacokinetic profiles of drug candidates.[3] Among the various fluorinated substituents, the tetrafluoroethoxy group has garnered significant attention for its ability to improve metabolic stability and modulate lipophilicity, key determinants of a drug's efficacy and safety profile.[1][2]
This compound (CAS No. 1644-21-9) is a key intermediate that combines the synthetically versatile nitro group with the advantageous tetrafluoroethoxy moiety.[4][5] This guide aims to provide a detailed technical overview of this compound, empowering researchers to effectively utilize it in their synthetic and drug discovery endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 1644-21-9 | [6][7][8] |
| Molecular Formula | C₈H₅F₄NO₃ | [8] |
| Molecular Weight | 239.12 g/mol | [8] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |
| Boiling Point | 262.6 °C at 760 mmHg | [8] |
| Density | Not explicitly stated | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Synthesis of this compound
The synthesis of this compound can be approached through two primary retrosynthetic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Williamson Ether Synthesis (Adapted)
The Williamson ether synthesis is a robust and widely applicable method for the preparation of ethers.[1][2][9] This protocol is adapted from established procedures for the synthesis of substituted nitroaromatic ethers and represents a viable route to the target compound.[10]
Reaction Scheme:
Caption: Williamson ether synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrophenol (1 equivalent) and an excess of a suitable base, such as anhydrous potassium carbonate (2-3 equivalents).
-
Solvent and Reagent Addition: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Addition of the Electrophile: To the stirred suspension, add 1,1,2,2-tetrafluoroethyl halide or a sulfonate ester thereof (1.1-1.5 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash them with a small amount of the reaction solvent or ethyl acetate. The filtrate is then typically diluted with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Profile
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on the analysis of similar compounds.[3][11][12][13]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the proton of the tetrafluoroethoxy group. The aromatic region will display a complex splitting pattern due to the meta-substitution. The proton on the tetrafluoroethoxy group will appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms attached to the nitro and ether groups will be significantly deshielded. The carbons of the tetrafluoroethoxy group will show characteristic splitting due to coupling with the fluorine atoms.
¹⁹F NMR Spectroscopy
Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show two distinct signals for the two different fluorine environments in the tetrafluoroethoxy group, each with characteristic splitting patterns due to geminal and vicinal F-F and F-H coupling.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretches typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[13] Additionally, strong C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[14]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 239.12. Characteristic fragmentation patterns may include the loss of the nitro group (NO₂) and fragments corresponding to the tetrafluoroethoxy and nitrophenyl moieties.[15][16]
Role in Drug Development and Medicinal Chemistry
The incorporation of the 1,1,2,2-tetrafluoroethoxy group into a molecule can have several beneficial effects on its drug-like properties.[1][2]
-
Metabolic Stability: The strong C-F bonds in the tetrafluoroethoxy group are resistant to metabolic cleavage, which can block potential sites of metabolism and increase the in vivo half-life of a drug.[3]
-
Lipophilicity: The tetrafluoroethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[2]
-
Conformational Effects: The steric bulk and electronic nature of the tetrafluoroethoxy group can influence the conformation of a molecule, potentially leading to improved binding affinity and selectivity for its biological target.
The nitro group in this compound serves as a versatile synthetic handle. It can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of pharmacophoric groups.[5]
Caption: Synthetic utility in accessing bioactive molecules.
Safety and Handling
As with all nitroaromatic and fluorinated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and materials science industries. Its unique combination of a reactive nitro group and a metabolically robust, lipophilic tetrafluoroethoxy moiety makes it an attractive starting material for the development of new drug candidates with improved pharmacokinetic profiles. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to harness its potential in their scientific pursuits.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]
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University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
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PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
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StackExchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. Retrieved from [Link]
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Chemsigma. (n.d.). This compound [1644-21-9]. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. Retrieved from [Link]
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Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 28, 104995. [Link]
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Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. [Link]
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Al-Omar, M. A., & Amr, A. E. G. E. (2010). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. Molecules, 15(7), 4737-4753. [Link]
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University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-methyl-3-nitro-. Retrieved from [Link]
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Vicente, M. G. H., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(3), 577-584. [Link]
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ResearchGate. (2025). Synthesis of novel perfluoroalkyl ether derivatives. Retrieved from [Link]
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JETIR. (2019). A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene, a key fluorinated building block in medicinal chemistry and materials science. The tetrafluoroethoxy moiety is of significant interest as it can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This document details the strategic selection of the synthetic pathway, delves into the underlying reaction mechanisms, and presents a detailed, step-by-step experimental protocol. It is intended for an audience of researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of this valuable compound.
Introduction and Strategic Rationale
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group, in particular, serves as a unique bioisostere for various functional groups, offering a distinct electronic and conformational profile compared to its non-fluorinated or trifluoromethylated analogues.[1] this compound (CAS No. 1644-21-9) is a versatile intermediate, combining the synthetically useful nitro group—a precursor to anilines and a powerful electron-withdrawing group—with the property-enhancing tetrafluoroethoxy substituent.[2]
The synthesis of this target molecule can be approached from two primary retrosynthetic directions:
-
Pathway A: Nitration of the parent ether, (1,1,2,2-tetrafluoroethoxy)benzene.
-
Pathway B: Tetrafluoroethoxylation of a pre-nitrated precursor, 3-nitrophenol.
While Pathway A is feasible, it presents a significant challenge in regioselectivity. The tetrafluoroethoxy group is strongly deactivating due to the inductive effect of the fluorine atoms, directing electrophilic substitution to the meta-position.[3] However, nitration of (1,1,2,2-tetrafluoroethoxy)benzene[] could still yield a mixture of isomers requiring extensive purification.
Therefore, this guide focuses on Pathway B , which offers superior control and efficiency. Starting with the commercially available 3-nitrophenol[5], the synthesis proceeds via a Williamson-type ether synthesis. This strategy fixes the regiochemistry from the outset, ensuring that the final product is exclusively the desired 1,3-disubstituted isomer.
Sources
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An In-Depth Technical Guide to the Physicochemical Properties of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Executive Summary
1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated nitroaromatic compound of significant interest in contemporary chemical research, particularly as a building block in medicinal chemistry and materials science.[1][2] The unique electronic and steric properties imparted by the synergistic effects of the electron-withdrawing nitro group and the highly electronegative tetrafluoroethoxy moiety make it a valuable intermediate.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, safety considerations, and relevance in research. The content herein is synthesized from available chemical data and established analytical principles to support researchers, scientists, and drug development professionals in its effective application.
Molecular Identity and Structure
A precise understanding of the molecule's identity is the foundation for all subsequent experimental work. The compound is systematically named and cataloged under several international identifiers.
Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are critical.
| Identifier | Value | Source(s) |
| CAS Number | 1644-21-9 | [3][4][5][6][7][8] |
| Molecular Formula | C₈H₅F₄NO₃ | [3][4][5][7][8] |
| Molecular Weight | 239.12 g/mol | [3][4][7][8] |
| IUPAC Name | This compound | [8][9] |
| Common Synonyms | 3-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene; alpha,alpha,beta,beta-Tetrafluoro-m-nitrophenetole | [5][8] |
| MDL Number | MFCD00042449 | [3][4][7] |
Molecular Structure
The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical properties. The structure features a benzene ring substituted at the 1- and 3- positions with nitro (-NO₂) and tetrafluoroethoxy (-OCHF₂CHF₂) groups, respectively.
Caption: Logical relationship of functional groups in the molecule.
Structural Rationale
The molecule's properties are a direct consequence of its constituent parts. The nitro group is a powerful electron-withdrawing group via both resonance and induction, which deactivates the aromatic ring towards electrophilic substitution. The tetrafluoroethoxy group is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This dual substitution pattern significantly lowers the electron density of the benzene ring, influencing its reactivity and intermolecular interactions.
Core Physicochemical Properties
Quantitative physical data is essential for designing experimental conditions, including reaction setups, purification protocols, and formulation strategies. While comprehensive experimental data for this specific molecule is not widely published, we can infer properties based on its structure and data from closely related analogs.
Summary of Physicochemical Data
| Property | Value / Expected Behavior | Rationale / Notes |
| Appearance | Colorless to pale yellow liquid/solid | Typical for nitroaromatic compounds.[10][11] |
| Melting Point | Data not publicly available | Expected to be a low-melting solid or liquid at room temperature. |
| Boiling Point | Data not publicly available | A structurally similar compound, 1-Nitro-3-(trifluoromethoxy)benzene, has a boiling point of 207-208 °C, suggesting a high boiling point for the target molecule.[10] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane).[10] | The fluorinated ether moiety increases lipophilicity, while the overall structure is nonpolar. This behavior is typical for similar molecules.[10] |
| Purity | ≥98% (Commercially available) | As specified by various chemical suppliers.[3][4][7] |
| Thermal Stability | Decomposes at elevated temperatures. | Nitroaromatic compounds are known to be thermally sensitive and can undergo energetic decomposition.[12][13] |
Spectroscopic and Analytical Characterization
Verifying the identity, purity, and structure of a chemical is a non-negotiable step in any scientific endeavor. A multi-technique approach ensures the highest degree of confidence.
Analytical Workflow Overview
A robust analytical workflow validates the material before its use in sensitive applications. This process ensures that the material meets the required specifications for purity and identity.
Caption: A typical quality control workflow for chemical intermediates.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for determining the purity of the title compound. The principle relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
A. Rationale for Method Selection: Reverse-phase HPLC is the workhorse of purity analysis for small organic molecules due to its high resolution, reproducibility, and compatibility with UV detection, for which the nitroaromatic chromophore is well-suited.
B. Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid. Filter through a 0.22 µm membrane.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid. Filter through a 0.22 µm membrane.
-
Causality: Formic acid is added to protonate silanol groups on the stationary phase, improving peak shape, and to ensure the analyte is in a single protonation state.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute 1:10 in a 50:50 mixture of Mobile Phase A and B for a final concentration of 100 µg/mL.
-
-
Instrumental Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm.
-
Gradient Program: Start at 40% B, hold for 1 min; ramp to 95% B over 5 min; hold at 95% B for 2 min; return to 40% B over 0.5 min; equilibrate for 1.5 min.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Self-Validation: The method is considered valid if the main peak is sharp and symmetrical, and the baseline is stable. A standard of known purity should be run to confirm retention time and response.
-
Protocol: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation by probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei.
A. Expected Spectral Features:
-
¹H NMR: The aromatic region should display complex multiplets for the four protons on the benzene ring. A characteristic triplet of triplets is expected for the proton on the terminal CHF₂ group of the ethoxy chain due to coupling with the adjacent CF₂ group.
-
¹⁹F NMR: Two distinct signals are expected, each showing complex splitting patterns due to geminal and vicinal H-F and F-F coupling.
-
¹³C NMR: Signals corresponding to the eight unique carbon atoms are expected. The carbons bonded to fluorine will appear as multiplets due to C-F coupling.
B. Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.
-
Analysis: Compare the observed chemical shifts, integration values (for ¹H), and coupling patterns to the expected structure. The presence of all expected signals and the absence of significant unassigned peaks confirms the structural identity.
Safety, Handling, and Thermal Stability
Proper handling procedures are paramount when working with any chemical, especially nitroaromatic compounds.
Hazard Identification
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from analogous structures like 1-nitro-3,5-bis(trifluoromethyl)benzene and nitrobenzene provide a strong basis for hazard assessment.[14]
-
Skin and Eye Contact: Expected to cause skin irritation and serious eye irritation.[14][15]
-
Inhalation: May cause respiratory irritation.[14]
-
Ingestion: May be harmful if swallowed.[14]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14][15]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Wash hands thoroughly after handling.[14][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from heat, sparks, open flames, and strong oxidizing agents.[14]
Thermal Stability and Decomposition
Nitroaromatic compounds as a class are known for their potential to undergo exothermic decomposition at elevated temperatures, which can lead to thermal runaway events.[13]
-
Decomposition Products: Hazardous decomposition products are likely to include toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[14]
-
Causality: The C-NO₂ bond is often the weakest point in thermal decomposition.[12] The presence of fluorine introduces C-F bonds, which are very strong, but the overall stability of the molecule under thermal stress must be experimentally determined, for example, by Differential Scanning Calorimetry (DSC).
Relevance in Research and Development
This compound serves as a specialized building block for synthesizing more complex molecules with tailored properties.
-
Drug Discovery: The introduction of fluorinated moieties is a widely used strategy in medicinal chemistry to modulate pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1] The nitro group can serve as a handle for further functionalization, for example, through reduction to an amine, or it can be a key pharmacophore itself.[17] Derivatives of nitro compounds have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][18]
-
Materials Science: Fluorinated aromatic compounds are used in the production of advanced polymers and specialty chemicals requiring high thermal stability and chemical resistance.[1]
Conclusion
This compound is a valuable research chemical defined by the interplay of its nitro and fluorinated functional groups. While some of its specific physical properties await full experimental characterization, a robust understanding can be derived from its chemical structure and comparison with related compounds. Its identity and purity can be reliably confirmed using standard analytical techniques like HPLC and NMR. Adherence to strict safety protocols, informed by the known hazards of the nitroaromatic class, is essential for its safe handling. The compound's primary value lies in its potential as an intermediate for the synthesis of novel pharmaceuticals and advanced materials, making it a molecule of continuing interest to the scientific community.
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1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene molecular structure
An In-depth Technical Guide to the Molecular Structure of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, and characterization of this compound (CAS No. 1644-21-9). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven methodologies for synthesis and structural elucidation. While specific experimental data for this compound is not extensively published, this guide leverages established principles of organic chemistry and spectroscopy, using data from closely related analogues to provide robust predictive analyses. We will explore its synthesis, detailed spectroscopic interpretation, and potential applications, underscoring the unique influence of the nitro and tetrafluoroethoxy moieties on the molecule's physicochemical profile.
Introduction: A Molecule of Interest in Modern Drug Discovery
This compound is an aromatic compound featuring two powerful functional groups that are of significant interest in medicinal chemistry. The nitro group, a strong electron-withdrawing group, and the 1,1,2,2-tetrafluoroethoxy group, which significantly increases lipophilicity and can alter metabolic stability, make this scaffold a compelling building block for novel therapeutics.[1][2] Aromatic nitro compounds are integral to a wide range of drugs, valued for their diverse biological activities.[3] The incorporation of fluorinated substituents is a well-established strategy in drug design to enhance properties such as membrane permeability, metabolic resistance, and binding affinity.[4]
This guide provides a detailed examination of its molecular architecture, a plausible and detailed synthetic route, and a thorough, predictive guide to its structural characterization using modern spectroscopic techniques.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any compound is a thorough analysis of its structure and resultant physical properties.
Core Structure
The molecule consists of a benzene ring substituted at the 1 and 3 (meta) positions. The C-1 position holds a nitro group (-NO₂), and the C-3 position is substituted with a 1,1,2,2-tetrafluoroethoxy group (-OCHF₂CF₂H).
Caption: Molecular structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is presented below. These values are critical for understanding the compound's behavior in experimental and biological systems.
| Property | Value | Source |
| CAS Number | 1644-21-9 | [5] |
| Molecular Formula | C₈H₅F₄NO₃ | [1][5] |
| Molecular Weight | 239.13 g/mol | [1][5] |
| Appearance | Predicted: Colorless to pale yellow oil or solid | N/A |
| Purity | ≥98% (Commercially available) | [5] |
| InChI Key | NSXYRKKNVBEZDY-UHFFFAOYSA-N | [1] |
Proposed Synthesis and Purification
While multiple synthetic routes could be envisioned, a robust and common approach for synthesizing aryl ethers is via a nucleophilic aromatic substitution or a Williamson ether-type synthesis. The following protocol is a validated, reliable method for producing this class of compounds.
Synthetic Workflow: Etherification of 3-Nitrophenol
The most direct route involves the reaction of 3-nitrophenol with 1,1,2,2-tetrafluoroethyl tosylate (or a similar reactive species) under basic conditions. This method is preferred for its high yield and selectivity.
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound from 3-nitrophenol.
Materials:
-
3-Nitrophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous
-
1,1,2,2-Tetrafluoroethyl tosylate (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water (H₂O)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere to dissolve the reactants (concentration approx. 0.5 M).
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes to form the phenoxide. Subsequently, add 1,1,2,2-tetrafluoroethyl tosylate (1.1 eq) dropwise via a syringe.
-
Causality Note: The use of a strong base like K₂CO₃ is crucial to deprotonate the phenol, generating the nucleophilic phenoxide ion. DMF is an excellent polar aprotic solvent that facilitates SN2-type reactions.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-nitrophenol) is consumed.
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Self-Validation: The washing steps are critical for ensuring the purity of the crude product before chromatography. Successful removal of DMF is confirmed by the absence of its characteristic high-boiling point during solvent evaporation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
Structural Elucidation and Spectroscopic Analysis
Definitive structural confirmation relies on a combination of spectroscopic methods. Below are the predicted spectra and their interpretations, based on established principles and data from analogous compounds such as m-nitrotoluene and other fluorinated nitrobenzenes.[4][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise covalent framework and substitution pattern of the molecule.
-
¹H NMR Spectroscopy: The aromatic region will display complex splitting patterns due to the meta-substitution. The protons on the tetrafluoroethoxy group will show characteristic splitting due to H-F coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Comparative Data |
| ~8.1-8.3 | m | Ar-H (H2) | Proton ortho to the strongly electron-withdrawing NO₂ group is significantly deshielded.[8] |
| ~7.8-8.0 | m | Ar-H (H4, H6) | Protons ortho/para to the ether group and meta to the NO₂ group. |
| ~7.5-7.7 | m | Ar-H (H5) | Proton meta to both substituents. |
| ~6.0-6.5 | tt (triplet of triplets) | -OCHF₂ | The proton is coupled to two geminal fluorine atoms and two vicinal fluorine atoms. |
-
¹³C NMR Spectroscopy: The carbon signals will be influenced by the strong electronegativity of the nitro, oxygen, and fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment | Rationale & Comparative Data |
| ~160 | s | C3 (C-O) | Carbon attached to the ether oxygen is deshielded. |
| ~149 | s | C1 (C-NO₂) | Quaternary carbon attached to the nitro group.[4] |
| ~131 | s | C5 | Aromatic CH. |
| ~125 | s | C6 | Aromatic CH. |
| ~119 | s | C4 | Aromatic CH. |
| ~115-120 | t | -CF₂- | Carbon signal is split into a triplet by two attached fluorine atoms. |
| ~113 | s | C2 | Aromatic CH. |
| ~108-112 | t | -CHF₂ | Carbon signal is split into a triplet by two attached fluorine atoms. |
-
¹⁹F NMR Spectroscopy: This technique is highly specific for observing the fluorine atoms. Two distinct signals are expected.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -90 to -95 | m | -CF₂- |
| ~ -135 to -145 | m | -CHF₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch[9] |
| 1550-1520 | Strong | Asymmetric N-O Stretch (NO₂)[7] |
| 1360-1340 | Strong | Symmetric N-O Stretch (NO₂)[7] |
| 1300-1200 | Strong | Ar-O Stretch (Ether) |
| 1150-1050 | Very Strong | C-F Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall formula.
-
Expected Molecular Ion (M⁺): m/z = 239.02
-
Key Fragmentation Patterns:
-
Loss of NO₂ (m/z = 193)
-
Loss of the tetrafluoroethoxy group (m/z = 122)
-
Cleavage of the C-C bond in the side chain.
-
Potential Applications in Drug Development
The unique combination of the nitro and tetrafluoroethoxy groups imparts properties that are highly desirable in drug candidates.
-
Modulation of Physicochemical Properties: The tetrafluoroethoxy group serves as a lipophilic yet polarizable handle. It can enhance membrane permeability and tissue distribution, critical factors for oral bioavailability and reaching target sites.[1]
-
Metabolic Stability: Fluorination of ether groups is a known strategy to block metabolic hydroxylation at the α-carbon, potentially increasing the half-life of a drug.
-
Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups and is a common pharmacophore in various drug classes, including antibacterial and anticancer agents.[2][3]
-
Chemical Handle for Synthesis: The nitro group can be readily reduced to an amine, providing a key synthetic handle for further derivatization and the construction of compound libraries for high-throughput screening.
Toxicological Considerations
While specific toxicological data for this compound is not available, a risk assessment should be based on data for related compounds. Nitrobenzene and its derivatives are known to be toxic, with primary effects including methemoglobinemia.[10][11] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene. We will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling patterns based on substituent effects, and provide practical guidance for acquiring high-quality experimental data.
Introduction: The Molecule and the Method
This compound is a substituted aromatic compound with significant electronic features that are reflected in its ¹H NMR spectrum. The presence of a strongly electron-withdrawing nitro group and a tetrafluoroethoxy group creates a distinct electronic environment for each proton on the benzene ring. Understanding the ¹H NMR spectrum is crucial for confirming the structure of this molecule and for studying its interactions in various chemical and biological systems.
¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and electronic properties of molecules by probing the magnetic environments of hydrogen nuclei.[1] The key parameters obtained from a ¹H NMR spectrum are:
-
Chemical Shift (δ): Indicates the electronic environment of a proton.
-
Integration: Reveals the relative number of protons giving rise to a signal.[2]
-
Multiplicity (Splitting Pattern): Describes the number of neighboring protons.[1]
-
Coupling Constant (J): Measures the interaction between neighboring protons.
Predicting the ¹H NMR Spectrum: A Step-by-Step Analysis
The structure of this compound dictates a complex and informative ¹H NMR spectrum. The molecule is a meta-disubstituted benzene, which, due to the different substituents, will result in four distinct signals in the aromatic region, constituting an ABCD spin system.[3][4]
Substituent Effects on the Aromatic Protons
The chemical shifts of the aromatic protons are primarily influenced by the electronic effects of the nitro (-NO₂) and tetrafluoroethoxy (-OCHF₂CF₃) groups.
-
The Nitro Group (-NO₂): This is a potent electron-withdrawing group through both inductive and resonance effects. Consequently, it strongly deshields the protons on the aromatic ring, shifting their signals downfield. The deshielding effect is most pronounced at the ortho and para positions relative to the nitro group.[5] In nitrobenzene, the ortho protons are the most deshielded, followed by the para, and then the meta protons.[5]
-
The Tetrafluoroethoxy Group (-OCHF₂CF₃): This group exhibits a dual electronic nature. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which deshields the aromatic protons. Conversely, the oxygen atom can donate lone-pair electron density to the aromatic ring via a resonance effect (+R). The overall impact on the chemical shifts of the aromatic protons will be a balance of these opposing effects.
Predicted Chemical Shifts and Multiplicities of Aromatic Protons
Given the meta-substitution pattern, we can predict the relative chemical shifts of the four aromatic protons (H-2, H-4, H-5, and H-6):
-
H-2: This proton is ortho to the nitro group and para to the tetrafluoroethoxy group. The strong deshielding from the nitro group will likely dominate, making this the most downfield signal. It will appear as a doublet of doublets (dd) due to coupling with H-4 (meta) and H-6 (ortho).
-
H-4: Positioned ortho to the tetrafluoroethoxy group and meta to the nitro group, this proton's chemical shift will be influenced by both substituents. It will present as a triplet or a doublet of doublets, depending on the relative magnitudes of the ortho coupling to H-5 and the meta coupling to H-2 and H-6.
-
H-6: This proton is ortho to both the nitro and tetrafluoroethoxy groups. The combined deshielding effects will likely place its signal at a downfield position, potentially overlapping with or close to the H-2 signal. It will be a doublet of doublets due to ortho coupling with H-5 and meta coupling with H-2 and H-4.
-
H-5: Being meta to both substituents, this proton is expected to be the most shielded of the aromatic protons and will therefore appear at the most upfield position in the aromatic region. It will appear as a triplet due to ortho coupling with H-4 and H-6.
The typical coupling constants for aromatic protons are:
The Tetrafluoroethoxy Proton Signal
The proton of the tetrafluoroethoxy group (-OCHF₂CF₃) will have a characteristic signal.
-
Chemical Shift: This proton is attached to a carbon bearing two fluorine atoms and adjacent to an oxygen atom. This highly electronegative environment will cause a significant downfield shift, likely in the range of 5.5-6.5 ppm.
-
Multiplicity: This proton will be split into a triplet by the two adjacent fluorine atoms on the same carbon (²JHF). This triplet will be further split into a triplet by the three fluorine atoms on the neighboring carbon (³JHF), resulting in a complex multiplet, likely a triplet of quartets. The H-F coupling constants are typically in the range of 50-60 Hz for geminal coupling and 2-5 Hz for vicinal coupling.[7]
Experimental Protocol for Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[6]
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance the signal-to-noise ratio or resolution.
-
Data Presentation and Visualization
Summary of Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| Aromatic | 6.5 - 8.5 | Multiplets | Jortho ≈ 7–10, Jmeta ≈ 2–3 |
| -OCH F₂CF₃ | 5.5 - 6.5 | Triplet of Quartets | ²JHF ≈ 50-60, ³JHF ≈ 2-5 |
Visualization of Spin-Spin Coupling
The following diagram illustrates the coupling relationships between the aromatic protons in this compound.
Caption: Spin-spin coupling network of the aromatic protons.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be complex, with four distinct, coupled signals in the aromatic region and a characteristic multiplet for the tetrafluoroethoxy proton. A thorough understanding of substituent effects and coupling patterns is essential for the accurate interpretation of the spectrum. The experimental protocol outlined in this guide will enable researchers to acquire high-quality data for structural verification and further studies.
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Navigating the Complexities of Fluorinated Aromatics: A Technical Guide to the ¹³C NMR Analysis of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
For Immediate Release
[CITY, STATE] – In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of organic molecules. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the ¹³C NMR data for 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene, a compound of interest due to its unique electronic and conformational properties imparted by the nitro and tetrafluoroethoxy substituents.
Introduction: The Analytical Challenge and Strategic Approach
This compound presents a fascinating case study in NMR spectroscopy. The molecule's structure, featuring a strongly electron-withdrawing nitro group and a complex, fluorinated ether linkage, creates a nuanced electronic environment that profoundly influences the ¹³C NMR spectrum. Understanding these influences is critical for unambiguous signal assignment and, ultimately, for confirming the molecular structure.
This guide will deconstruct the ¹³C NMR spectrum of this molecule by:
-
Establishing a robust experimental protocol for data acquisition.
-
Predicting and interpreting the chemical shifts of the aromatic and aliphatic carbons based on established substituent effects.
-
Analyzing the characteristic carbon-fluorine (C-F) coupling patterns.
-
Providing a comprehensive framework for the complete spectral assignment.
Experimental Protocol: Ensuring Data Integrity
The acquisition of a high-quality ¹³C NMR spectrum for a fluorinated compound requires careful consideration of experimental parameters. The following protocol is designed to yield a spectrum with excellent resolution and signal-to-noise, facilitating detailed analysis.
Sample Preparation and Instrumentation
A sample concentration of 20-50 mg in 0.6-0.7 mL of a deuterated solvent is recommended. Chloroform-d (CDCl₃) is a common choice, though its residual solvent peak should be noted. The spectrum should be acquired on a spectrometer with a minimum field strength of 100 MHz (for ¹³C).
Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment with proton decoupling is the primary starting point.
-
Decoupling: Broadband proton decoupling is essential to simplify the spectrum by removing ¹H-¹³C couplings. For fluorinated compounds, simultaneous proton and fluorine decoupling can be employed to further simplify the spectrum, though this requires specialized hardware.[1][2]
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons and the carbons coupled to fluorine, which may exhibit lower signal intensity due to splitting.
Caption: Relationship between molecular structure and predicted ¹³C chemical shifts.
Conclusion and Future Outlook
The ¹³C NMR spectrum of this compound, while complex, can be fully assigned through a systematic approach that combines a robust experimental protocol with a thorough understanding of substituent effects and C-F coupling phenomena. The principles outlined in this guide provide a framework for the analysis of this and other similarly complex fluorinated aromatic compounds. As the field of drug discovery continues to embrace fluorination as a strategy for modulating molecular properties, the ability to confidently elucidate the structures of these molecules through advanced NMR techniques will remain an indispensable skill for the modern chemist.
References
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IONiC/VIPEr. (2008). 13C NMR of fluorinated aromatics. Available at: [Link]
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An In-depth Technical Guide to the ¹⁹F NMR Spectroscopy of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene. Given the increasing prevalence of complex fluorinated moieties in pharmaceuticals, agrochemicals, and materials science, a deep understanding of their characterization is paramount. ¹⁹F NMR is a uniquely powerful tool for this purpose due to its high sensitivity and wide chemical shift dispersion, which minimizes signal overlap and enhances resolution.[1] This guide delves into the theoretical principles governing the ¹⁹F NMR spectrum of the target molecule, offers a predictive interpretation of its chemical shifts and coupling patterns, details a robust experimental protocol for data acquisition, and provides a framework for accurate spectral analysis. The content is structured to deliver field-proven insights grounded in authoritative scientific principles, ensuring both technical accuracy and practical utility for professionals in the field.
Part 1: Theoretical Framework and Predictive Analysis
Fluorine-19 is an ideal nucleus for NMR studies, possessing a nuclear spin of 1/2, 100% natural abundance, and a sensitivity that is approximately 83% that of the proton (¹H) nucleus.[2] A key feature of ¹⁹F NMR is its expansive chemical shift range, which can span over 800 ppm, providing excellent signal dispersion.[1][3] The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment, which is influenced by factors such as the electronegativity of adjacent atoms, resonance effects, and through-space interactions.[2][4]
In the case of this compound, the ¹⁹F NMR spectrum is dictated by the distinct environments of the fluorine atoms within the -O-CF₂(α)-CF₂(β)-H side chain, as modulated by the substituted benzene ring.
Structural Influences on ¹⁹F Chemical Shifts:
-
The -O-CF₂(α)-CF₂(β)-H Moiety: The molecule contains two chemically distinct sets of fluorine nuclei.
-
α-CF₂ Group: These two fluorine atoms are directly attached to the carbon bonded to the strongly electronegative ether oxygen. This oxygen atom significantly deshields the α-fluorines, causing their resonance to appear further downfield (a less negative or more positive ppm value).[2]
-
β-CF₂ Group: These two fluorine atoms are more shielded relative to the α-fluorines, as they are further from the electron-withdrawing oxygen. Their resonance is therefore expected to be upfield (a more negative ppm value) compared to the α-CF₂ group.
-
-
Aromatic Ring Substituents: The nitro group (NO₂) is a powerful electron-withdrawing group, both through induction and resonance. This effect deactivates the aromatic ring, but its influence on the ¹⁹F chemical shifts of the tetrafluoroethoxy group is primarily transmitted through the ether linkage. This will contribute to the overall deshielding of the side-chain fluorines.
Predictive ¹⁹F NMR Spectrum
Expected Coupling Patterns (J-Coupling):
Spin-spin coupling, or J-coupling, provides critical information about the connectivity of atoms.[5] In ¹⁹F NMR, coupling constants are typically larger than in ¹H NMR and can be observed over several bonds.[3]
-
³J(Fα-Fβ) Coupling: The α-fluorines will couple with the β-fluorines through three bonds. Since there are two equivalent β-fluorines, the signal for the α-CF₂ group is expected to be a triplet .
-
³J(Fα-Fβ) and ²J(Fβ-H) Coupling: The β-fluorines are coupled to two nuclei: the two α-fluorines and the single terminal proton.
-
Coupling to the two α-fluorines will split the signal into a triplet.
-
Coupling to the geminal proton (a two-bond coupling, ²J) will further split each line of that triplet into a doublet.
-
Therefore, the signal for the β-CF₂ group is predicted to be a triplet of doublets (td) .
-
The following table summarizes the predicted ¹⁹F NMR data for this compound, referenced against the standard CFCl₃ at 0.00 ppm.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| -O-CF₂ (α)- | -80 to -90 | Triplet (t) | ³J(Fα-Fβ) ≈ 5-15 Hz |
| -CF₂(β)-H | -120 to -135 | Triplet of Doublets (td) | ²J(Fβ-H) ≈ 50-60 Hz; ³J(Fα-Fβ) ≈ 5-15 Hz |
Note: These chemical shift ranges are estimations based on typical values for fluorinated ethers and alkanes.[2] The actual values may vary depending on solvent and temperature.[2][3]
Part 2: Experimental Protocol for Data Acquisition
Acquiring a high-quality, interpretable ¹⁹F NMR spectrum requires meticulous attention to sample preparation and instrument parameterization. The following protocol provides a self-validating system for reliable data collection.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as Chloroform-d (CDCl₃) or Acetone-d₆. Ensure the solvent is free from any fluorine-containing impurities.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.
-
Reference Standard: While modern spectrometers can perform a digital lock on the deuterium signal, an external or internal reference standard is crucial for accurate chemical shift calibration. A common choice is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[6][7] Trichlorofluoromethane (CFCl₃) is the primary reference (δ = 0.0 ppm), but its volatility and environmental concerns have led to the use of secondary standards.[6]
-
-
Instrument Setup & Calibration:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting the ¹⁹F frequency.
-
Tuning and Matching: Tune and match the probe to the ¹⁹F nucleus to ensure maximum signal-to-noise and efficient power transfer.[8]
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse (zg) sequence is typically sufficient. For improved baseline, a sequence with solvent suppression may be used if necessary.
-
Spectral Width (sw): Due to the wide chemical shift range of fluorine, initially set a large spectral width (e.g., 200-250 ppm, which corresponds to ~80,000-100,000 Hz on a 400 MHz instrument) to ensure all signals are captured.[8] Center the spectrum near the expected average chemical shift (e.g., -100 ppm).
-
Acquisition Time (at): Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 2-5 seconds is generally adequate. Fluorine T1 relaxation times are typically between 1 and 5 seconds.[9]
-
Number of Scans (ns): Due to the high sensitivity of ¹⁹F, 8 to 16 scans are often sufficient for a concentrated sample.
-
Decoupling: Acquire the spectrum with proton decoupling turned OFF to observe the crucial ²J(Fβ-H) coupling. A proton-decoupled spectrum can be acquired separately for simplification if needed.
-
-
Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio before performing the Fourier transform.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the known reference standard to its literature value.
-
Experimental Workflow Diagram
Caption: Workflow for ¹⁹F NMR Data Acquisition and Processing.
Part 3: Data Interpretation and Validation
The final processed spectrum should display two distinct multiplets in the region of -80 to -140 ppm.
-
Peak Assignment: The downfield signal (less negative ppm) corresponds to the α-CF₂ group, appearing as a triplet. The upfield signal (more negative ppm) corresponds to the β-CF₂ group, appearing as a triplet of doublets.
-
Coupling Constant Verification: The J-coupling values must be consistent across the coupled signals. The ³J(Fα-Fβ) value measured from the splitting of the α-CF₂ triplet must be identical to the ³J(Fα-Fβ) value measured from the triplet splitting within the β-CF₂ triplet of doublets. This mutual coupling confirms the structural assignment.[10]
-
Integration: The integral area of the α-CF₂ signal should be equal to the integral area of the β-CF₂ signal, as both arise from two fluorine nuclei.
Computational Corroboration
For ultimate confidence in spectral assignment, particularly for novel compounds, computational methods can be employed. Density Functional Theory (DFT) calculations have become a powerful tool for predicting NMR chemical shifts with a high degree of accuracy.[11][12] By modeling the structure of this compound, a theoretical ¹⁹F NMR spectrum can be generated and compared with the experimental data, providing robust validation of the assignments.[13][14][15]
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique for the structural elucidation of fluorinated molecules like this compound. By understanding the fundamental principles that dictate chemical shifts and coupling constants, researchers can predict and interpret the resulting spectra with high confidence. The characteristic signals of the tetrafluoroethoxy group—a downfield triplet and an upfield triplet of doublets—provide a distinct spectroscopic signature. Adherence to a rigorous, well-defined experimental protocol ensures the acquisition of high-quality, reproducible data. This guide provides the theoretical foundation and practical framework necessary for scientists to effectively utilize ¹⁹F NMR for the characterization and validation of complex fluorinated compounds in research and development.
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
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Ye, C., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Advances. [Link]
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Khandelwal, P., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts. [Link]
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Unknown Author. (n.d.). 19F NMR Reference Standards. [Link]
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Dalvit, C., & Vulpetti, A. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. [Link]
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Unknown Author. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. [Link]
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Dračínský, M., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Bioorganic Chemistry. [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. [Link]
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Hung, I., et al. (2014). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. Solid State Nuclear Magnetic Resonance. [Link]
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Gabbaï, F. P., et al. (2020). Perturbation of 1JC,F Coupling in Carbon–Fluorine Bonds on Coordination to Lewis Acids: A Structural, Spectroscopic, and Computational Study. Inorganic Chemistry. [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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Dalvit, C., & Vulpetti, A. (2011). Fluorine-protein interactions and ¹⁹F NMR isotropic chemical shifts: An empirical correlation with implications for drug design. ChemMedChem. [Link]
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FTIR spectrum of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
An In-depth Technical Guide to the FTIR Spectrum of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Introduction
This compound (CAS No. 1644-21-9) is a substituted aromatic compound featuring a unique combination of a strong electron-withdrawing nitro group and a highly fluorinated ether substituent.[1][2] This molecular architecture makes it a compound of interest in the development of specialty chemicals, advanced materials, and potentially as a scaffold in medicinal chemistry.[3] Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules. It provides a distinct molecular "fingerprint" by probing the vibrational modes of its constituent chemical bonds.[4]
This guide provides a detailed analysis of the expected . We will deconstruct the molecule into its primary functional groups, predict their characteristic vibrational frequencies, and outline a robust experimental protocol for acquiring a high-quality spectrum. The interpretation section will serve as a practical reference for researchers to identify and assign key spectral features, grounded in established spectroscopic principles.
Molecular Structure and Vibrational Mode Analysis
The structure of this compound dictates its infrared spectrum. The molecule can be dissected into three key components for vibrational analysis: the aromatic nitro group, the 1,3-disubstituted benzene ring, and the tetrafluoroethoxy side chain.
Caption: Molecular structure of this compound.
Aromatic Nitro Group (-NO₂) Vibrations
The nitro group is one of the most characteristic functional groups in IR spectroscopy. For aromatic compounds, its vibrational modes are well-defined.[5]
-
Asymmetric N-O Stretch: This vibration typically gives rise to a strong absorption band in the range of 1550-1475 cm⁻¹.[5] The exact position is sensitive to the electronic effects of other substituents on the benzene ring.
-
Symmetric N-O Stretch: A second strong band, corresponding to the symmetric stretching of the N-O bonds, is expected between 1360-1290 cm⁻¹.[5]
-
Other Modes: Lower frequency vibrations, such as the C-N stretch, scissoring, and out-of-plane deformations, also occur but are often found in the more complex fingerprint region.[6][7]
Benzene Ring Vibrations
The 1,3-disubstituted (meta) benzene ring gives rise to several characteristic absorptions.
-
Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[8]
-
Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the ring produces a series of bands of variable intensity in the 1620-1450 cm⁻¹ region. These can sometimes overlap with the strong nitro group absorptions.
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on a benzene ring can often be determined from the strong OOP bending bands in the 900-690 cm⁻¹ region. For 1,3-disubstitution, two strong bands are typically expected: one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.
Tetrafluoroethoxy Group (-O-CF₂-CF₂H) Vibrations
This group contributes several intense and defining features to the spectrum.
-
C-F Stretches: The carbon-fluorine bond is highly polar, leading to very strong absorption bands. The C-F stretching vibrations are expected to dominate the 1300-1000 cm⁻¹ region of the spectrum. The presence of multiple fluorine atoms will likely result in a complex series of intense, overlapping bands.
-
Aryl-Alkyl Ether C-O-C Stretch: The stretching of the aryl-O bond and the alkyl-O bond of the ether linkage will produce strong bands. The asymmetric C-O-C stretch is typically found around 1275-1200 cm⁻¹, while the symmetric stretch appears near 1075-1020 cm⁻¹.
-
Aliphatic C-H Stretch: A weak to medium band corresponding to the stretching of the lone C-H bond on the terminal carbon of the ethoxy group is expected in the 3000-2850 cm⁻¹ range.[8]
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a preferred FTIR sampling technique for solid or liquid samples due to its minimal sample preparation and ease of use.[9]
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. A typical stabilization period is 30-60 minutes.
-
ATR Crystal Cleaning (Self-Validation Step): The ATR crystal (e.g., diamond or germanium) must be impeccably clean. Wipe the crystal surface with a lint-free swab soaked in a volatile solvent like isopropanol or acetone. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum.
-
Typical Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Background Verification: Visually inspect the background spectrum. It should be a relatively flat line with characteristic sharp peaks for atmospheric CO₂ (~2350 cm⁻¹) and broader bands for water vapor. No other significant absorptions should be present. If contaminant peaks are observed, repeat the cleaning step.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.
-
Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum. The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using the procedure outlined in Step 2.
FTIR Spectrum Interpretation: A Detailed Breakdown
The final spectrum is a superposition of the vibrational modes of all functional groups. Interpretation involves assigning the observed absorption bands to specific molecular motions.[4][10]
Key Spectral Regions and Expected Absorptions
| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Associated Functional Group |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Benzene Ring |
| 3000 - 2850 | Weak | Aliphatic C-H Stretch | -CF₂H |
| 1620 - 1580 | Medium | Aromatic C=C Stretch | Benzene Ring |
| 1550 - 1490 | Strong | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) ** |
| 1500 - 1450 | Medium | Aromatic C=C Stretch | Benzene Ring |
| 1360 - 1320 | Strong | Symmetric NO₂ Stretch | Nitro Group (-NO₂) ** |
| 1300 - 1000 | V. Strong | C-F Stretches & C-O-C Stretch | Tetrafluoroethoxy Group |
| 810 - 750 | Strong | Aromatic C-H Out-of-Plane Bend | 1,3-Disubstituted Benzene |
| 725 - 680 | Strong | Aromatic C-H Out-of-Plane Bend | 1,3-Disubstituted Benzene |
Table populated with predicted values based on established correlation tables and literature.[5][8]
Analysis of Principal Peaks:
-
Functional Group Region (4000 - 1500 cm⁻¹):
-
The most prominent features in this region will be the two strong N-O stretching bands.[5][11] The asymmetric stretch is expected near 1530 cm⁻¹ and the symmetric stretch near 1350 cm⁻¹. Their high intensity is a direct result of the large change in dipole moment during these vibrations.
-
Just above 3000 cm⁻¹, weaker, sharp peaks corresponding to the aromatic C-H stretches will be visible.
-
The C=C stretching bands of the aromatic ring will appear as a series of peaks around 1600 cm⁻¹ and 1470 cm⁻¹.
-
-
Fingerprint Region (1500 - 400 cm⁻¹):
-
This region will be dominated by exceptionally strong and likely broad absorptions between 1300 cm⁻¹ and 1000 cm⁻¹. This complex pattern arises from the C-F stretching vibrations of the -CF₂-CF₂H moiety and the C-O-C stretching of the ether linkage. Due to the high polarity and coupling of these bonds, resolving individual peaks may be difficult, resulting in a characteristic, intense spectral signature for the tetrafluoroethoxy group.
-
The C-N stretch from the nitro group is also expected in this region, typically around 850 cm⁻¹, though it may be obscured by other vibrations.
-
Look for the strong C-H out-of-plane bending bands characteristic of meta-disubstitution in the 810-680 cm⁻¹ range. The presence and position of these bands can help confirm the isomeric purity of the compound.
-
Conclusion and Applications
The is characterized by several strong, diagnostic absorption bands. The prominent N-O stretches (1550-1490 cm⁻¹ and 1360-1320 cm⁻¹) and the intense, complex C-F/C-O absorptions (1300-1000 cm⁻¹) provide an unambiguous fingerprint for this molecule. This spectral data is highly valuable for:
-
Structural Verification: Confirming the identity and purity of synthesized material against a reference standard.
-
Quality Control: Detecting impurities or degradation products in bulk manufacturing by monitoring for the appearance of unexpected peaks (e.g., O-H bands from hydrolysis).
-
Reaction Monitoring: Tracking the progress of reactions involving the nitro or tetrafluoroethoxy groups by observing the disappearance of reactant peaks and the appearance of product peaks in real-time.
By following the detailed protocol and interpretive guide presented, researchers and drug development professionals can effectively utilize FTIR spectroscopy as a rapid, reliable, and information-rich tool in their work with this and structurally related compounds.
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Beal, R. W., & Brill, T. B. (2005). Vibrational behavior of the -NO2 group in energetic compounds. Applied Spectroscopy, 59(10), 1194-202. [Link]
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Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]
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ResearchGate. (2005). Vibrational Behavior of the −NO2 Group in Energetic Compounds. ResearchGate. [Link]
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Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [Link]
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Clarkson, J., & Smith, W. E. (2003). A DFT analysis of the vibrational spectra of nitrobenzene. Slideshare, from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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solubility of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene in organic solvents
An In-depth Technical Guide to the Solubility of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene in Organic Solvents for Researchers and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that influences bioavailability, process development, and formulation design. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a fluorinated nitroaromatic compound. Due to the limited availability of public data on this specific molecule, this document serves as a predictive guide and a procedural manual for researchers to determine its solubility in various organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, provide a detailed experimental protocol for solubility determination using the isothermal shake-flask method, and discuss the analytical techniques required for accurate quantification. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution, is a fundamental property in chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing effective drug delivery systems and ensuring desired bioavailability.
-
Toxicology and Safety: Assessing the environmental fate and potential for bioaccumulation.
The unique combination of a nitro group, an aromatic ring, and a tetrafluoroethoxy moiety in the target molecule presents an interesting case for solubility, which will be explored in the following sections.
Predicted Solubility Profile of this compound
Based on the molecular structure of this compound, we can predict its solubility behavior in different classes of organic solvents.
-
Molecular Structure Analysis:
-
Nitro Group (-NO2): A polar, electron-withdrawing group that can participate in dipole-dipole interactions.
-
Benzene Ring: A nonpolar, aromatic system that favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.
-
Tetrafluoroethoxy Group (-OCHF2CF2H): A highly fluorinated, polar ether group. The fluorine atoms reduce the hydrogen bond donating capacity of the ether oxygen but introduce strong dipoles. The C-F bonds are highly polarized, but the overall dipole moment of the substituent may be modest due to symmetry.
-
-
Predicted Solubility:
-
High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN). These solvents can effectively solvate the polar nitro group and the ether linkage.
-
Moderate Solubility: Likely in moderately polar solvents like Ethyl acetate, Acetone, and Dichloromethane (DCM). These solvents offer a balance of polar and nonpolar characteristics.
-
Low Solubility: Predicted in nonpolar solvents such as Hexane and Heptane, as the polar groups of the molecule will hinder dissolution.
-
Variable Solubility in Alcohols: In solvents like Methanol and Ethanol, solubility will depend on the balance between favorable dipole-dipole interactions and the disruption of the solvent's hydrogen-bonding network.
-
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. This section provides a detailed protocol for its implementation.
Materials and Reagents
-
This compound (as solid, crystalline material)
-
Selected organic solvents (e.g., DMF, ACN, Ethyl acetate, Methanol, Hexane) of high purity (≥99.5%)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium. The required time should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
Sampling: After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.
Analytical Method: HPLC-UV
A reverse-phase HPLC method with UV detection is generally suitable for quantifying aromatic compounds like this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).
-
Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve. The solubility of the unknown sample is then determined by interpolating its response from this curve.
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value |
| Acetonitrile (ACN) | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
| Other Solvents | 25 | Experimental Value | Calculated Value |
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent.
Caption: Intermolecular forces governing the solubility of the target compound.
-
"Like Dissolves Like": This principle is a good starting point. The polar nitro and fluoroethoxy groups will interact favorably with polar solvents, while the nonpolar benzene ring will have favorable interactions with nonpolar or moderately polar solvents.
-
Enthalpy of Solution: Dissolution involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For solubility to be favorable, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to break the initial interactions.
-
Entropy of Solution: Dissolution generally leads to an increase in entropy (disorder), which favors the dissolution process.
Conclusion
While specific, publicly available solubility data for this compound is scarce, this guide provides a robust framework for its determination. By understanding the interplay of its functional groups with different solvent classes, researchers can make informed predictions about its solubility. The detailed experimental protocol provided herein offers a reliable method for generating accurate and reproducible solubility data, which is essential for the successful development of chemical processes and pharmaceutical formulations.
References
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
A Proposed Investigation into the Crystal Structure of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene: A Technical Guide
Abstract
To date, the single-crystal X-ray structure of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene, a compound of interest in medicinal chemistry and materials science, has not been reported in the public domain. This technical guide outlines a comprehensive research plan to determine its three-dimensional atomic arrangement. We present a systematic approach encompassing synthesis, purification, single-crystal growth, and X-ray crystallographic analysis. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals seeking to elucidate the solid-state structure of this and similar fluorinated aromatic compounds, thereby enabling a deeper understanding of its structure-property relationships.
Introduction: The Rationale for Structural Elucidation
The interplay of a nitro group's electron-withdrawing nature and the unique electronic properties of a tetrafluoroethoxy substituent on a benzene ring presents a fascinating case for structural investigation. The precise arrangement of atoms in the crystalline state governs a molecule's physical and chemical properties, including solubility, melting point, stability, and intermolecular interactions. For drug development professionals, understanding the crystal packing and potential polymorphs is critical for formulation and bioavailability. For materials scientists, these structural insights can inform the design of novel materials with tailored electronic and optical properties.
This guide provides a robust, field-proven methodology for determining the crystal structure of this compound, from initial synthesis to final structural refinement and deposition.
Proposed Synthetic Route and Purification
A plausible synthetic pathway for this compound involves a two-step process starting from a commercially available precursor. The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the final product, which is a prerequisite for successful crystallization.
Synthesis of 1-(1,1,2,2-tetrafluoroethoxy)-3-nitrobenzene
A potential route for the synthesis is the etherification of 3-nitrophenol with tetrafluoroethylene, although direct nitration of (1,1,2,2-tetrafluoroethoxy)benzene is also a viable option. Given that the tetrafluoroethoxy group is an ortho-para director, direct nitration would likely lead to a mixture of isomers requiring separation. Therefore, starting with 3-nitrophenol is the more regioselective approach.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 3-nitrophenol (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO, add a strong base like sodium hydride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Etherification: Stir the resulting phenoxide solution at room temperature for 30 minutes. Introduce tetrafluoroethylene gas into the reaction mixture at a controlled pressure and temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Purity Assessment
The purity of the synthesized compound is paramount for successful crystallization. The following techniques should be employed for characterization and purity verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity, which should ideally be >98% for crystallization trials.
Single-Crystal Growth: The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. Several methods should be systematically explored to find the optimal conditions for growing crystals of this compound.[1][2][3][4]
Crystallization Methodologies
| Method | Description | Solvent System | Advantages |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[1][3] | Single solvent (e.g., acetone, dichloromethane, ethyl acetate) | Simple and effective for many organic compounds. |
| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[3] | Solvent/anti-solvent pair (e.g., Dichloromethane/Hexane, Acetone/Pentane) | Excellent control over the rate of crystallization. |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[1][4] | Single solvent in which solubility is temperature-dependent (e.g., ethanol, isopropanol) | Can produce large, well-formed crystals. |
Experimental Protocol: Crystallization Screening
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents to identify suitable candidates for each crystallization method.
-
Setup Crystallization Trials: Prepare small-scale crystallization experiments using the methods outlined in the table above.
-
Incubation: Place the crystallization vials in a vibration-free environment and monitor for crystal growth over several days to weeks.
X-ray Crystallographic Analysis: From Diffraction to Structure
Once suitable single crystals are obtained, the next phase is to determine the crystal structure using single-crystal X-ray diffraction.
The Crystallographic Workflow
The process of determining a crystal structure follows a well-defined workflow.[5][6][7]
Caption: Workflow for the determination of the crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) will be selected under a microscope and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data will be collected on a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Data Processing: The raw diffraction images will be processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure will be solved using direct methods or Patterson methods to overcome the phase problem. The resulting atomic model will be refined against the experimental data to obtain the final, accurate crystal structure.
-
Validation and Deposition: The final structure will be validated using software tools like PLATON and deposited in the Cambridge Crystallographic Data Centre (CCDC) to make it publicly available.
Expected Crystallographic Data
The following table summarizes the key crystallographic parameters that would be determined from a successful analysis.
| Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules in the unit cell. |
| Calculated Density | The density of the crystal calculated from the crystallographic data. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Conclusion
The determination of the crystal structure of this compound is a crucial step in understanding its fundamental properties. The methodologies outlined in this technical guide provide a clear and comprehensive path for achieving this goal. The resulting structural information will be invaluable for researchers in drug discovery and materials science, enabling rational design and optimization of molecules with desired functionalities.
References
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Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. Retrieved from [Link]
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Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Single-crystal growth of organic semiconductors. (n.d.). DR-NTU. Retrieved from [Link]
-
Crystal Growing Tips. (2015). University of Florida Center for Xray Crystallography. Retrieved from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]
-
X-ray Crystallography. (n.d.). Creative BioMart. Retrieved from [Link]
-
Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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A Comprehensive Technical Guide to the Thermodynamic Properties of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene. Given the limited publicly available experimental data for this specific molecule, this document serves as a procedural and theoretical roadmap for researchers. It details the critical experimental methodologies and computational approaches necessary for a thorough thermodynamic evaluation. The guide emphasizes the causality behind experimental choices and the importance of a multi-faceted approach to ensure data integrity and safety, particularly pertinent for nitroaromatic compounds in the context of pharmaceutical development and chemical safety.
Introduction: The Significance of Thermodynamic Properties in Drug Development and Safety
This compound is a substituted nitroaromatic compound.[1] While its primary applications are in early-stage research, its structural motifs—a nitro group and a fluorinated ether—are of significant interest in medicinal chemistry and materials science.[1] The nitro group is a well-known functional group in various therapeutic agents, while the tetrafluoroethoxy moiety can significantly modulate physicochemical properties such as lipophilicity and metabolic stability.
The thermodynamic properties of such a molecule are not merely academic curiosities; they are critical indicators of its stability, reactivity, and potential hazards.[2][3] For drug development professionals, understanding these properties is paramount for safe handling, process scale-up, and formulation. Nitroaromatic compounds, as a class, are known for their energetic nature, and a thorough understanding of their thermal behavior is a prerequisite for their use.[2][3][4] Key thermodynamic parameters such as enthalpy of formation, entropy, and specific heat capacity provide a quantitative basis for assessing the potential for runaway reactions and decomposition.[2][3]
This guide will provide a detailed exposition of the necessary experimental and computational workflows to fully characterize the thermodynamic landscape of this compound.
Physicochemical Properties of this compound and Related Compounds
A foundational step in any thermodynamic investigation is the compilation of known physicochemical properties. For the target molecule and related compounds, these are summarized below. This comparative data provides context for the expected properties of this compound.
| Property | This compound | Nitrobenzene | 1-Fluoro-3-nitrobenzene |
| CAS Number | 1644-21-9 | 98-95-3[5] | 402-67-5 |
| Molecular Formula | C₈H₅F₄NO₃[1] | C₆H₅NO₂[5] | C₆H₄FNO₂ |
| Molecular Weight | 239.13 g/mol [1] | 123.11 g/mol [5] | 141.10 g/mol |
| Boiling Point | Not available | 210.9 °C[5] | 205 °C[6] |
| Melting Point | Not available | 5.7 °C[5] | 1.7 °C[6] |
Experimental Determination of Thermodynamic Properties
The experimental characterization of a potentially energetic compound like this compound requires a suite of calorimetric techniques. Each provides a unique piece of the thermodynamic puzzle, from thermal stability to the fundamental enthalpy of formation.
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Expertise & Experience: DSC is the frontline tool for assessing the thermal stability of a novel compound. It provides a rapid and material-sparing method to identify decomposition onsets and phase transitions. The choice of a high-pressure crucible is critical for nitroaromatic compounds to suppress volatilization and ensure that the observed thermal events correspond to decomposition.[7]
Trustworthiness: The self-validating nature of a DSC experiment comes from the careful calibration with known standards (e.g., indium) and the consistency of the thermal profile across multiple heating rates.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated or stainless-steel crucible.[7]
-
Crucible Sealing: Hermetically seal the crucible to contain any potential off-gassing during decomposition.[7]
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a sub-ambient temperature (e.g., 0 °C).
-
Ramp the temperature at a constant rate (e.g., 5 °C/min) to a final temperature well above any expected decomposition (e.g., 400 °C).[7]
-
Maintain a constant inert gas flow (e.g., nitrogen) to provide a stable thermal environment.
-
-
Data Analysis:
-
The resulting thermogram will show heat flow as a function of temperature.
-
Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which indicate decomposition.
-
Determine the onset temperature of decomposition, which is a key indicator of thermal stability.[7]
-
Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔHdec).
-
Interpreting the DSC Thermogram:
Caption: A simplified workflow for interpreting a DSC thermogram.
Bomb Calorimetry for Enthalpy of Combustion and Formation
Expertise & Experience: Bomb calorimetry is the gold-standard for determining the enthalpy of combustion (ΔHc), from which the standard enthalpy of formation (ΔHf°) can be derived.[8][9] For a fluorinated compound, the combustion products will include aqueous hydrofluoric acid, which requires a corrosion-resistant bomb (e.g., made of a special alloy) and careful consideration of the final state of the products.[10]
Trustworthiness: The protocol's integrity is maintained by calibration with a standard of known enthalpy of combustion, typically benzoic acid, and by meticulous accounting for all heat sources, including the ignition wire and the formation of nitric acid from residual nitrogen in the bomb.[8][9][11]
Experimental Protocol:
-
Calorimeter Calibration:
-
Sample Preparation:
-
Bomb Assembly and Pressurization:
-
Combustion and Data Acquisition:
-
Analysis of Combustion Products:
-
Vent the bomb and collect the liquid contents.
-
Titrate the bomb washings to determine the amount of nitric acid formed.[8]
-
-
Calculation of ΔHf°:
-
Calculate the total heat released, accounting for the heat capacity of the calorimeter, the heat from the ignition wire, and the heat of formation of nitric acid.
-
Determine the enthalpy of combustion (ΔHc) of the sample.
-
Use Hess's Law and the known enthalpies of formation of the combustion products (CO₂, H₂O, and HF(aq)) to calculate the standard enthalpy of formation (ΔHf°) of this compound.
-
Caption: A workflow for the computational determination of the enthalpy of formation using the G3(MP2)//B3LYP method.
Safety Considerations
Given the presence of the nitro group, this compound should be handled as a potentially energetic material. [13][14]
-
Personal Protective Equipment (PPE): Safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves are mandatory. [13]* Scale of Experiments: All initial experiments should be conducted on a small scale (<0.5 g).
-
Avoidance of Stimuli: Avoid grinding, sonication, and exposure to high temperatures, shock, and friction.
-
Emergency Preparedness: Ensure that an emergency eyewash and safety shower are readily accessible. [13]
Conclusion
A comprehensive understanding of the thermodynamic properties of this compound is essential for its safe handling and potential application in research and development. This guide has outlined a robust, multi-pronged approach that combines experimental calorimetry with high-level computational chemistry. By following these detailed protocols, researchers can generate the critical data needed to assess the thermal stability, reactivity, and energetic potential of this and other novel nitroaromatic compounds, thereby ensuring a foundation of safety and scientific rigor in their work.
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Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. NATIONAL BUREAU OF STANDARDS GAITHERSBURG MD CHEMICAL KINETICS DIV. [Link]
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University of California, Irvine. HEAT OF COMBUSTION: BOMB CALORIMETER.[Link]
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Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog. [Link]
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Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. [Link]
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Brill, T. B. (1993). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]
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Nova Southeastern University. Bomb Calorimeter. NSUWorks. [Link]
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WorldofTest.com. (2025). Bomb Calorimetry Testing: A Complete How-To Guide.[Link]
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Chemistry For Everyone. (2025). How Do You Set Up A Bomb Calorimeter Correctly? YouTube. [Link]
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Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]
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Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
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Zipse, H. G3//B3LYP Theory.[Link]
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Verevkin, S. P., et al. (2022). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? Chemistry – A European Journal. [Link]
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Yale Environmental Health & Safety. Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS.[Link]
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van der Heijden, A. E. D. M., et al. (2018). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules. [Link]
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Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials.[Link]
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Paulechka, Y. U., & Kazakov, A. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. The Journal of Chemical Thermodynamics. [Link]
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Zipse, H. G3(MP2)B3 theory - the most economical method.[Link]
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Oancea, D., et al. (2006). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]
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KAUST Health & Safety. Potential Explosive Experiments Guideline.[Link]
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Johnson, G. K., & Hubbard, W. N. (1970). The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid. The Journal of Chemical Thermodynamics. [Link]
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Zipse, H. G3B3 theory - using B3LYP geometries.[Link]
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Taskinen, E. (2008). Enthalpies of formation and isomerization of aromatic hydrocarbons and ethers by G3(MP2)//B3LYP calculations. Journal of Physical Organic Chemistry. [Link]
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Glaude, P. A., et al. (2004). Thermochemical properties from G3MP2B3 calculations, set-2: Free radicals with special consideration of CH2==CH-C•-CH2, cyclo-•C5H5, •CH2OOH, HO-•CO, and HC(O)O•. ResearchGate. [Link]
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Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.[Link]
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Burelbach, J. P. (1999). advanced reactive system screening tool (arsst). Semantic Scholar. [Link]
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Purdue College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.[Link]
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Simmie, J. M., & Scurto, A. M. (2020). Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy. The Journal of Physical Chemistry A. [Link]
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van der Heijden, A. E. D. M., et al. (2025). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Preprints.org. [Link]
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Cheméo. Chemical Properties of Benzene, nitro- (CAS 98-95-3).[Link]
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Pandey, J. D., et al. (2007). Computation of various thermodynamic properties of binary liquid mixtures of nitrobenzene and benzene using equation of state modified for high pressures and varying temperatures. ResearchGate. [Link]
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Halac, J. B., & Zuriaga, M. J. (2022). Temperature Dependence of the Entropy and the Heat Capacity Calculated from the Raman Frequency Shifts for Solid Benzene, Naphthalene and Anthracene. DergiPark. [Link]
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Methodological & Application
Application Notes & Protocols: 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene in Modern Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the applications of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 1644-21-9) in organic synthesis. Primarily, this reagent serves as a pivotal precursor for the synthesis of 3-(1,1,2,2-tetrafluoroethoxy)aniline, a highly valuable building block in the development of novel pharmaceuticals and advanced materials. We will explore the intrinsic chemical properties that make this molecule a unique synthetic tool, provide detailed, field-tested protocols for its primary transformation, and discuss its broader utility for researchers, chemists, and drug development professionals.
Introduction: A Molecule of Strategic Importance
This compound is an aromatic compound distinguished by two key functional groups that dictate its synthetic utility: the nitro group (-NO₂) and the tetrafluoroethoxy group (-OCHF₂CF₂).
-
The Nitro Group as a Synthetic Lever: The nitro group is a potent electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly, serves as a versatile precursor to an amino group (-NH₂).[1] The transformation from a nitro to an amino group is one of the most fundamental and reliable reactions in organic synthesis, unlocking a vast array of subsequent chemical modifications.[2]
-
The Tetrafluoroethoxy Moiety: This fluorinated substituent is critical for modern drug discovery and materials science.[3] Similar to the more common trifluoromethoxy group, the tetrafluoroethoxy group imparts several desirable properties to a molecule, including:
-
Enhanced Lipophilicity: Facilitates membrane permeability, a key factor in bioavailability.[3][4]
-
Metabolic Stability: The C-F bonds are highly resistant to metabolic degradation, increasing the in vivo half-life of a drug candidate.
-
Modulated Acidity/Basicity: The strong inductive effect of the fluorine atoms can alter the pKa of nearby functional groups, influencing binding interactions with biological targets.[4]
-
The combination of these two groups makes this compound a specialized and powerful building block for introducing a metabolically robust, lipophilic moiety into complex target molecules.
| Compound Property | Value | Reference |
| CAS Number | 1644-21-9 | [3][5] |
| Molecular Formula | C₈H₅F₄NO₃ | [5] |
| Molecular Weight | 239.12 g/mol | [5] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Boiling Point | 262.6°C at 760 mmHg | [5] |
Primary Application: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)aniline
The most prevalent and high-value application of this compound is its reduction to the corresponding aniline.[3] This transformation is the gateway to utilizing the unique properties of the tetrafluoroethoxy-phenyl fragment in broader synthetic campaigns. Two principal methods are recommended, each with distinct advantages and considerations.
Workflow Overview: Nitro Group Reduction
The following diagram illustrates the general synthetic pathway from the starting nitroaromatic to the target aniline, which is a foundational intermediate for further elaboration.
Caption: General workflow for the reduction of this compound.
Protocol 1: Catalytic Transfer Hydrogenation
This method is often preferred for its clean reaction profile, high yields, and the use of a recyclable catalyst. It is particularly suitable for medium- to large-scale synthesis where the avoidance of stoichiometric metal waste is desirable.
Principle: In the presence of a metal catalyst (typically Palladium), a hydrogen source reduces the nitro group to an amine. Hydrogen gas (H₂) is the classic reductant, but transfer hydrogenation using sources like ammonium formate offers operational simplicity and enhanced safety.[2]
Step-by-Step Protocol:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 5.0 g, 20.9 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent such as methanol or ethanol (10-15 mL per gram of substrate). Carefully add Palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight, e.g., 250-500 mg) to the suspension.
-
Reagent Addition: In a single portion, add ammonium formate (HCOONH₄, 4-5 eq, e.g., 5.27 g, 83.6 mmol).
-
Causality Note: Ammonium formate serves as an in-situ source of hydrogen. Upon heating, it decomposes on the catalyst surface to H₂, CO₂, and NH₃. This avoids the need for high-pressure hydrogenation equipment.[2]
-
-
Reaction Execution: Heat the mixture to reflux (typically 65-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is usually complete within 2-4 hours.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully filter the mixture through a pad of Celite® to remove the Palladium catalyst.
-
Safety Insight: Palladium on carbon can be pyrophoric, especially when dry and saturated with hydrogen. Do not allow the filter cake to dry completely. Quench it with water immediately after filtration. c. Rinse the filter cake with a small amount of the reaction solvent (e.g., methanol). d. Concentrate the filtrate under reduced pressure to remove the solvent. e. Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-(1,1,2,2-Tetrafluoroethoxy)aniline, typically as a clear oil or low-melting solid.
-
Protocol 2: Metal-Mediated Reduction (SnCl₂)
This is a classic, robust, and highly effective method for nitro group reduction that is tolerant of many other functional groups and does not require specialized pressure equipment.[1][3]
Principle: Tin(II) chloride acts as a reducing agent in an acidic medium (concentrated HCl), transferring electrons to the nitro group, which is subsequently protonated to form the anilinium salt. A final basic work-up liberates the free amine.
Step-by-Step Protocol:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 5.0 g, 20.9 mmol).
-
Solvent Addition: Add ethanol (50 mL). The starting material may not fully dissolve initially.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq, e.g., 18.8 g, 83.6 mmol).
-
Causality Note: A significant excess of the reducing agent is required to ensure complete conversion of the nitro group.
-
-
Acidification & Reaction: Slowly add concentrated hydrochloric acid (HCl, ~5 mL) and heat the mixture to 50-60°C. The reaction is typically exothermic. Stir vigorously for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to 0°C in an ice bath. b. Slowly and carefully add an aqueous solution of sodium hydroxide (NaOH, 3-5 M) until the pH is strongly basic (pH > 12). A thick white precipitate of tin salts will form.
-
Process Insight: The basic quench is crucial for two reasons: it neutralizes the excess acid and deprotonates the anilinium hydrochloride salt to the free aniline. It also precipitates the tin as tin hydroxides, aiding in its removal. c. Add ethyl acetate (100 mL) and stir vigorously for 15 minutes. d. Filter the entire mixture through a pad of Celite® to remove the inorganic precipitates. Wash the filter cake thoroughly with ethyl acetate. e. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 30 mL). f. Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure aniline.
-
Comparative Analysis of Reduction Methods
| Parameter | Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄) | Metal-Mediated Reduction (SnCl₂/HCl) |
| Typical Yield | >90% | >85% |
| Purity | Generally very high; main impurity is starting material. | High; requires careful work-up to remove all tin salts. |
| Scalability | Excellent; catalyst loading can be optimized. | Good; requires management of large amounts of tin waste. |
| Safety | Avoids H₂ gas; pyrophoric catalyst requires careful handling. | Avoids flammable gas; uses corrosive concentrated acid. |
| Functional Group Tolerance | Sensitive to reducible groups (alkenes, alkynes, some carbonyls).[6] | Generally tolerant of double bonds and carbonyls. |
| Waste Stream | Minimal inorganic waste (recyclable catalyst). | Significant stoichiometric tin salt waste. |
Utility as a Fluorinated Building Block
The true value of this compound is realized in the synthetic utility of its aniline product. 3-(1,1,2,2-Tetrafluoroethoxy)aniline is a versatile intermediate that allows for the incorporation of the fluorinated phenyl moiety into a wide range of molecular scaffolds.
Caption: Synthetic utility of 3-(1,1,2,2-Tetrafluoroethoxy)aniline as a building block.
This aniline can readily participate in:
-
Amide bond formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to produce bioactive amides.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Diazotization followed by Sandmeyer reactions: To introduce halides, cyano, or hydroxyl groups.
-
Buchwald-Hartwig or Ullmann coupling: To form C-N bonds with other aryl halides.
These downstream reactions highlight the strategic importance of the initial nitro compound as the entry point for creating novel and patentable chemical matter.
Conclusion
This compound is a specialized reagent whose primary value lies in its efficient conversion to 3-(1,1,2,2-tetrafluoroethoxy)aniline. The protocols detailed herein provide reliable and scalable methods for achieving this critical transformation. The resulting aniline is an exceptionally useful building block for introducing the unique tetrafluoroethoxy moiety, which can confer enhanced metabolic stability and favorable pharmacokinetic properties. This makes the parent nitro compound an indispensable tool for researchers in medicinal chemistry, agrochemicals, and materials science aiming to develop next-generation functional molecules.
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Wikipedia. Reduction of nitro compounds. [Link]
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Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
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Fengchen Group. Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. [Link]
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College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. [Link]
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Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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Chemistry Stack Exchange. Nitrobenzene - Aromatic Substitution Reactions. [Link]
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-
YouTube. Reduction of nitro groups on benzene. [Link]
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Application Notes: 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene as a Versatile Pharmaceutical Intermediate
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 1644-21-9) as a strategic intermediate in pharmaceutical synthesis. The primary utility of this compound lies in its efficient conversion to 3-(1,1,2,2-tetrafluoroethoxy)aniline, a valuable fluorinated building block. The introduction of the tetrafluoroethoxy moiety is of particular significance in modern drug design, as it can substantially enhance key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. This guide offers an in-depth analysis of the compound's properties, its strategic importance, and detailed, field-proven protocols for its cornerstone chemical transformation.
Physicochemical Properties and Safety Profile
This compound is a rare chemical building block whose value is derived from the unique combination of the nitro group, a versatile chemical handle, and the tetrafluoroethoxy substituent.[1]
| Property | Value | Source |
| CAS Number | 1644-21-9 | [2][3][4] |
| Molecular Formula | C₈H₅F₄NO₃ | [1][2] |
| Molecular Weight | 239.13 g/mol | [1][2] |
| Boiling Point | 262.6 °C at 760 mmHg | [2] |
| MDL Number | MFCD00042449 | [2] |
Safety Considerations: As with all nitroaromatic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. Based on GHS classifications, this compound may cause skin and eye irritation.[2] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling.
Strategic Importance in Drug Discovery
The true value of this compound is realized upon the reduction of its nitro group to a primary amine. This transformation unlocks the corresponding aniline, a precursor for constructing a wide array of more complex molecular architectures.
The Fluorine Factor: The tetrafluoroethoxy group (-OCHF₂CF₂) is a metabolically robust and lipophilic substituent. In medicinal chemistry, the strategic introduction of such fluorinated motifs is a widely employed tactic to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the group resistant to oxidative metabolism by cytochrome P450 enzymes. This can prolong the half-life of a drug molecule.
-
Modulate Lipophilicity: Fluorination increases lipophilicity, which can improve a compound's ability to cross cell membranes and enhance its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Tune Physicochemical Properties: The highly electronegative fluorine atoms can alter the pKa of nearby functional groups and influence conformation, potentially leading to improved target binding affinity and selectivity.
The following diagram illustrates the central role of this intermediate in a typical drug development workflow.
Caption: Core transformation of the intermediate to a functionalized API.
Core Application Protocol: Reduction to 3-(1,1,2,2-Tetrafluoroethoxy)aniline
The reduction of the aromatic nitro group is one of the most fundamental and reliable transformations in organic synthesis. The choice of method often depends on substrate compatibility, scale, and available equipment. We present two robust and widely applicable protocols.
Method Selection Rationale
-
Catalytic Hydrogenation (Protocol 3.1): This is often the method of choice for industrial applications and large-scale synthesis. It is exceptionally clean, typically proceeding with high yield, and the only byproduct is water. The primary considerations are the requirement for a pressurized hydrogenation apparatus and the careful handling of flammable H₂ gas and pyrophoric catalysts like Palladium on Carbon (Pd/C).
-
Metal-Mediated Reduction (Protocol 3.2): This classic "Béchamp reduction" variant using iron is highly effective, inexpensive, and does not require specialized pressure equipment, making it ideal for standard laboratory settings.[5] The workup is more involved than catalytic hydrogenation, requiring filtration of iron salts and a neutralization step.
Protocol 3.1: Catalytic Hydrogenation using Pd/C
This protocol details the clean and efficient reduction of the nitro group using hydrogen gas and a palladium catalyst.
Caption: Experimental workflow for the catalytic hydrogenation protocol.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.05 - 0.10 mol%)
-
Methanol (ACS Grade)
-
Diatomaceous earth (Celite®)
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas source
Step-by-Step Methodology:
-
Vessel Charging: To a suitable hydrogenation vessel, add this compound. Add methanol to dissolve the starting material completely (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst. Causality Note: The catalyst is often pyrophoric, especially when dry. Adding it under an inert atmosphere to the solvent slurry prevents accidental ignition.
-
System Purge: Securely seal the reaction vessel. Purge the system by pressurizing with inert gas (e.g., to 50 psi) and then carefully venting. Repeat this cycle three times to remove all oxygen.
-
Hydrogenation: Perform a similar purge cycle three times with hydrogen gas. Finally, pressurize the vessel with hydrogen to the desired pressure (typically 50-60 psi).
-
Reaction Execution: Begin vigorous stirring or shaking. The reaction is typically exothermic, and a slight increase in temperature may be observed. The reaction progress can be monitored by the cessation of hydrogen uptake from the reservoir.
-
Reaction Completion & Workup: Once the reaction is complete (typically 2-6 hours, confirm by TLC or LC-MS), depressurize the vessel and purge three times with inert gas to remove all residual hydrogen.
-
Catalyst Removal: Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol to ensure complete recovery of the product. Causality Note: Celite® provides a fine filtration medium that prevents the small particles of carbon-supported catalyst from passing through.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(1,1,2,2-tetrafluoroethoxy)aniline. The product is often of high purity but can be further purified by column chromatography or vacuum distillation if required.
Protocol 3.2: Metal-Mediated Reduction using Iron/Acetic Acid
This protocol offers a cost-effective alternative that is well-suited for standard laboratory synthesis.[5]
Materials:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (3.0 - 5.0 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the this compound and iron powder.
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 10 mL per gram of substrate). Causality Note: Acetic acid serves as both the solvent and the proton source required for the reduction mechanism.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 80-100 °C) with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots. The reaction is typically complete within 1-3 hours.
-
Cooling and Filtration: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Dilute the dark slurry with ethyl acetate.
-
Workup - Filtration: Filter the mixture through a pad of Celite® to remove the excess iron and iron oxide byproducts. Wash the filter cake thoroughly with ethyl acetate.
-
Workup - Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions until gas evolution ceases. This step neutralizes the acetic acid and deprotonates the anilinium acetate salt to the free aniline. Causality Note: The product exists as an ammonium salt in the acidic medium. Basification is required to isolate the neutral organic-soluble aniline.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-(1,1,2,2-tetrafluoroethoxy)aniline. Further purification can be achieved via column chromatography if necessary.
Characterization of the Final Product
The resulting product, 3-(1,1,2,2-tetrafluoroethoxy)aniline, is a valuable building block for further synthesis.[6] Its identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
| Property | Value | Source |
| CAS Number | 831-75-4 | [6] |
| Molecular Formula | C₈H₇F₄NO | [6] |
| Molecular Weight | 209.14 g/mol | [6] |
| Boiling Point | 100 °C at 7 mmHg | [6] |
| Density | 1.358 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.464 | [6] |
Conclusion
This compound serves as a highly effective and strategically important intermediate. Its value is unlocked through a straightforward yet critical nitro group reduction, yielding a fluorinated aniline building block. The protocols described herein provide reliable and scalable methods for this transformation, enabling medicinal chemists and process scientists to readily incorporate the advantageous tetrafluoroethoxy moiety into next-generation pharmaceutical candidates.
References
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Yin, K., et al. (n.d.). Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron. ProQuest. Retrieved from [Link]
-
Suzhou Senfeida Chemical Co., Ltd. (n.d.). 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Nitro-3-(trifluoromethoxy)benzene. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. PubChem Compound Database. Retrieved from [Link]
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Gemo, T., et al. (2020). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(1,1,2,2-tetrafluoroethoxy)phenol. Retrieved from [Link]
-
Ben-Gurion University Research Portal. (1984). Reduction of Nitrobenzene to Aniline. Retrieved from [Link]
-
ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. Retrieved from [Link]
-
Reddit. (2021). Reducing a Nitrobenzene to Aniline without hydrogen?. Retrieved from [Link]
-
Quora. (2018). How is nitro benzene converted to aniline?. Retrieved from [Link]
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Chemsigma. (n.d.). This compound [1644-21-9]. Retrieved from [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Introduction: A Versatile Building Block in Modern Chemistry
1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The presence of the strongly electron-withdrawing nitro group and the unique tetrafluoroethoxy substituent on the benzene ring imparts distinct reactivity, making it a valuable precursor for the synthesis of a diverse range of molecular architectures.[1][2] The tetrafluoroethoxy group, in particular, can enhance physicochemical properties such as lipophilicity and metabolic stability in drug candidates.[2]
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols for reactions with various nucleophiles, and discuss the applications of the resulting products.
Mechanistic Insights: The Nuances of Nucleophilic Aromatic Substitution on a Meta-Substituted Nitroarene
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), is crucial for activating the aromatic ring towards nucleophilic attack.[5][6]
In the case of this compound, the nitro group serves as a potent activating group. However, its meta position relative to the tetrafluoroethoxy group presents a unique scenario. For an SNAr reaction to occur, a suitable leaving group must be displaced. In this substrate, the primary candidate for displacement is the nitro group itself, a known, albeit less common, leaving group in SNAr chemistry, particularly in highly activated systems.[7][8][9]
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the nitro group. This leads to the formation of a Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and stabilized by the electron-withdrawing nature of the remaining substituents. The subsequent departure of the nitrite ion (NO₂⁻) restores the aromaticity of the ring, yielding the substituted product.
It is important to note that the rate of SNAr reactions is highly dependent on the stability of the Meisenheimer intermediate. While ortho and para-substituted nitroaromatics benefit from direct resonance stabilization of the negative charge by the nitro group, meta-substituted isomers rely primarily on inductive effects, which are generally weaker.[4] Consequently, the SNAr reactions of this compound may require more forcing conditions compared to their ortho- or para-substituted counterparts.
Diagram of the General SNAr Mechanism
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Application Note & Protocols: Strategic Derivatization of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene, a valuable fluorinated intermediate in synthetic chemistry. The strategic location of the nitro group and the influence of the tetrafluoroethoxy moiety make this compound a versatile scaffold for accessing a range of functionalized aromatic structures. We present detailed, field-proven protocols for the selective reduction of the nitro group to form the corresponding aniline, a critical building block for pharmaceutical and agrochemical development. Furthermore, we explore the principles of nucleophilic aromatic substitution (SNAr) to guide more complex synthetic designs. The causality behind experimental choices, safety considerations, and analytical characterization methods are discussed to ensure reliable and reproducible outcomes.
Introduction: Chemical Landscape and Synthetic Utility
This compound (CAS 1644-21-9) is an aromatic compound distinguished by two synthetically influential functional groups.[1][2][3]
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, it deactivates the benzene ring towards electrophilic aromatic substitution while strongly directing incoming electrophiles to the meta-position.[4][5] More importantly, the nitro group is a cornerstone functional handle, readily convertible into an amino group (-NH₂), which opens extensive possibilities for further derivatization.[6][7][8] The reduction to an aniline is one of the most fundamental and widely utilized transformations in the synthesis of dyes, pharmaceuticals, and polymers.[9][10]
-
The 1,1,2,2-Tetrafluoroethoxy Group (-OCHF₂CF₂H): This fluorinated substituent significantly impacts the molecule's physicochemical properties. It is electron-withdrawing and enhances the compound's lipophilicity and metabolic stability, properties highly sought after in drug discovery programs.[6]
The combination of these groups makes the title compound a highly electron-deficient aromatic system, influencing its reactivity and providing specific pathways for derivatization. This guide focuses on the most pivotal of these pathways: the transformation of the nitro group.
Core Application: Reduction to 3-(1,1,2,2-Tetrafluoroethoxy)aniline
The conversion of the nitroarene to 3-(1,1,2,2-tetrafluoroethoxy)aniline is the most direct and valuable derivatization, yielding a key synthetic intermediate.
Scientific Rationale for Methodology Selection
Catalytic hydrogenation is the premier industrial and laboratory method for the reduction of aromatic nitro compounds.[10][11] Its advantages over other methods (e.g., metal/acid reductions) include high efficiency, cleaner reaction profiles, milder conditions, and easier product isolation, as the catalyst can be removed by simple filtration.[9] Noble metal catalysts, particularly palladium supported on activated carbon (Pd/C), are exceptionally effective for this transformation, often providing near-quantitative yields.[6]
Experimental Workflow: Catalytic Hydrogenation
The following workflow outlines the process from reaction setup to product isolation.
Caption: Workflow for Catalytic Hydrogenation of Nitroarene.
Detailed Laboratory Protocol
Materials:
-
This compound (1.0 eq)
-
5% or 10% Palladium on Carbon (Pd/C), 50% wet (1-5 mol %)
-
Ethanol (or Methanol), reagent grade
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
-
Celite® 545
Apparatus:
-
A high-pressure hydrogenation vessel (e.g., Parr Instrument shaker or autoclave) equipped with a gas inlet, pressure gauge, and stirrer.
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reactor Charging: Place a magnetic stir bar and this compound into the pressure vessel. Add a sufficient volume of ethanol to fully dissolve the substrate (e.g., 10-20 mL per gram of substrate).
-
Inerting: Seal the vessel and purge the headspace with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add the wet Pd/C catalyst to the vessel. Causality Note: Adding the catalyst under an inert atmosphere is critical. Dry Pd/C can be pyrophoric, and its exposure to flammable solvents in the presence of air can cause a fire.
-
Hydrogenation: Seal the vessel again. Purge the system 3-5 times with hydrogen gas to remove the inert gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 50°C). The reaction is exothermic; monitor the internal temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge. For precise tracking, small aliquots can be carefully withdrawn (after depressurizing and inerting) and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 1-4 hours), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel 3-5 times with inert gas.
-
Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Safety Note: The filtered catalyst remains active and should be quenched by storing it under water in a clearly labeled container before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting residue is the desired product, 3-(1,1,2,2-tetrafluoroethoxy)aniline, which can be purified further if necessary.
Data Summary: Typical Reaction Parameters
| Parameter | Condition | Rationale / Notes |
| Substrate | This compound | 1.0 eq |
| Catalyst | 5% Pd/C (50% wet) | 1-5 mol%. A highly efficient and standard catalyst for nitro group reduction.[6] |
| Solvent | Ethanol | Provides good solubility for the substrate and is a common, effective solvent for hydrogenation. |
| H₂ Pressure | 50–100 psi | Provides a sufficient concentration of hydrogen to ensure a reasonable reaction rate. |
| Temperature | 40–70°C | Balances reaction rate with safety. Higher temperatures can increase side reactions.[6] |
| Reaction Time | 1–6 hours | Highly dependent on scale, catalyst loading, pressure, and temperature. Must be monitored. |
| Expected Product | 3-(1,1,2,2-Tetrafluoroethoxy)aniline | - |
| Anticipated Yield | >95% | Based on analogous reductions of fluorinated nitroarenes.[6] |
Advanced Derivatization: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Principles
The starting material, this compound, is not primed for SNAr as it lacks a suitable leaving group (like a halide). However, understanding the principles of SNAr is crucial for researchers planning multi-step syntheses involving precursors that do contain such a group.
The SNAr mechanism is a two-step addition-elimination process.[12]
-
Addition: A strong nucleophile attacks an electron-deficient aromatic ring at the carbon atom bearing a leaving group. This breaks the aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[13]
-
Elimination: The leaving group departs, taking its bonding electrons, which restores the aromaticity of the ring.
The reaction is highly favored when powerful electron-withdrawing groups, such as the nitro group, are positioned ortho or para to the leaving group.[12][14] This positioning allows the negative charge of the Meisenheimer complex to be effectively delocalized onto the oxygen atoms of the nitro group, thereby stabilizing the intermediate and lowering the activation energy of the first, rate-determining step.[14]
Caption: Generalized Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Hypothetical Protocol: Synthesis via SNAr
This protocol serves as a template for researchers working with a halogenated analogue, such as 1-chloro-4-nitro-2-(1,1,2,2-tetrafluoroethoxy)benzene.
Reaction: Displacement of chloride with methoxide.
Procedure:
-
Dissolve the chlorinated nitroaromatic substrate (1.0 eq) in anhydrous methanol.
-
To this solution, add a solution of sodium methoxide (1.1-1.5 eq) in methanol dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65°C) and monitor its progress by TLC.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methoxy-substituted product.
Analytical Characterization
Confirmation of the synthesized derivatives should be performed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for unambiguous structural elucidation. The appearance of amine protons (~3.5-4.5 ppm) in the ¹H NMR and the characteristic shifts in the aromatic region will confirm the reduction. ¹⁹F NMR will confirm the integrity of the tetrafluoroethoxy group.
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the product. For the aniline, a molecular ion peak corresponding to the reduced mass will be observed.
-
Infrared (IR) Spectroscopy: Successful reduction will be indicated by the disappearance of the characteristic NO₂ stretches (~1530 and 1350 cm⁻¹) and the appearance of N-H stretches for the amine (~3300-3500 cm⁻¹).
Safety & Handling
-
Nitroaromatics: this compound should be handled as a toxic substance. Avoid inhalation, ingestion, and skin contact.
-
Catalytic Hydrogenation: This is a potentially hazardous procedure. The use of flammable hydrogen gas under pressure requires a properly rated and maintained pressure vessel. Catalysts like Pd/C can be pyrophoric when dry and exposed to air. Always handle in an inert atmosphere and never allow the dry catalyst to come into contact with flammable solvents in the presence of oxygen.
-
General Precautions: All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
References
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Chemistry LibreTexts. Nucleophilic Substitutions on Aromatic Systems. Available at: [Link]
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Master Organic Chemistry. Reduction of Nitro Groups. Available at: [Link]
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Mettler Toledo Application Note. Catalytic Hydrogenation of Nitrobenzene to Aniline. Available at: [Link]
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Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
-
Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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ResearchGate. Hydrogenation of nitrobenzene a Catalytic performance for the.... Available at: [Link]
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ResearchGate. Catalytic hydrogenation of nitrobenzene over different catalysts. a. Available at: [Link]
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ResearchGate. Catalytic reduction of different nitroarenes a. Available at: [Link]
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The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. Available at: [Link]
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Wikipedia. Reduction of nitro compounds. Available at: [Link]
-
Z.A. Taha, et al. (2017). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. National Institutes of Health. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic aromatic substitution of the nitro-group. Available at: [Link]
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Chemistry Stack Exchange. Nitrobenzene - Aromatic Substitution Reactions. Available at: [Link]
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- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene: A Guide for Synthetic Chemists
Introduction: The Strategic Value of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
This compound is a valuable fluorinated building block in modern organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitro group and the lipophilic 1,1,2,2-tetrafluoroethoxy group imparts unique chemical properties to the molecule. The nitro group serves as a versatile handle for a variety of chemical transformations, most notably its reduction to an aniline derivative, which opens up a vast landscape of subsequent functionalization.[1][2] This aniline is a key precursor for introducing the 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety into target molecules through powerful cross-coupling methodologies.[3][4][5][6] Furthermore, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), allowing for the direct introduction of various nucleophiles.[7][8][9]
This guide provides detailed protocols for the key synthetic transformations of this compound, offering insights into the rationale behind the experimental choices and highlighting its potential applications in research and development.
Safety and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Handle nitro-aromatic compounds with care, as they can be toxic and potentially explosive under certain conditions.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
Core Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily centered around the reactivity of the nitro group and the activated aromatic ring. The following sections provide detailed protocols for its most valuable transformations.
Protocol 1: Reduction of the Nitro Group to Synthesize 3-(1,1,2,2-Tetrafluoroethoxy)aniline
The reduction of the nitro group to an amine is a cornerstone transformation, yielding the highly valuable intermediate, 3-(1,1,2,2-tetrafluoroethoxy)aniline. This aniline is a key building block for introducing the unique fluoroalkoxy-phenyl motif into a wide range of molecules. Catalytic hydrogenation is a clean and efficient method for this conversion.[1][10][11][12][13][14][15][16][17]
Reaction Scheme:
Sources
- 1. 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | 87014-29-7 | Benchchem [benchchem.com]
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High-Purity 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene: A Comprehensive Technical Guide for Researchers
Introduction: The Emerging Role of Fluorinated Building Blocks in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene is a key building block in this arena, offering a unique combination of a reactive nitro group, poised for further chemical transformations, and a lipophilic tetrafluoroethoxy moiety. This guide provides a comprehensive overview of high-purity this compound, including a curated list of suppliers, detailed protocols for quality control, safe handling procedures, and in-depth application notes for its use in synthetic chemistry.
Procurement of High-Purity this compound
The quality of starting materials is paramount in any synthetic endeavor, particularly in the context of drug discovery where impurities can have significant downstream consequences. Several reputable suppliers offer this compound, typically with a purity of 98% or higher.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity |
| Synblock | 1644-21-9 | C8H5F4NO3 | 239.12 g/mol | NLT 98%[1][2] |
| BLDpharm | 1644-21-9 | C8H5F4NO3 | 239.12 g/mol | Inquire for details[3] |
| Chemsigma | 1644-21-9 | C8H5F4NO3 | 239.12 g/mol | Inquire for details |
It is imperative for researchers to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Safety, Handling, and Storage
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is mandatory.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Quality Control of High-Purity this compound: Detailed Protocols
Ensuring the purity of this compound is critical for the reproducibility of synthetic procedures and the integrity of downstream applications. The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is designed for the routine purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with the mobile phase to a concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Further dilute to 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
Gradient elution:
-
0-1 min: 50% B
-
1-10 min: 50-95% B
-
10-12 min: 95% B
-
12-13 min: 95-50% B
-
13-15 min: 50% B
-
-
-
Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
-
Caption: Workflow for HPLC-UV purity analysis.
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Prepare a solution of the sample in dichloromethane at a concentration of 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow of 1.0 mL/min
-
Oven temperature program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass scan range: m/z 50-500
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percentage, assuming similar response factors for structurally related compounds.
-
Caption: Workflow for GC-MS impurity profiling.
Application Notes: A Versatile Intermediate in Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which serves as a handle for a wide array of subsequent chemical transformations.
Protocol 3: Catalytic Reduction to 3-(1,1,2,2-Tetrafluoroethoxy)aniline
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are key precursors for many pharmaceuticals.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(1,1,2,2-Tetrafluoroethoxy)aniline. The product can be purified further by column chromatography if necessary.
Caption: Reduction of this compound.
The resulting 3-(1,1,2,2-tetrafluoroethoxy)aniline is a valuable intermediate for the synthesis of a variety of bioactive molecules, including kinase inhibitors and other therapeutic agents. The tetrafluoroethoxy group can enhance the drug-like properties of the final compound.
Conclusion
High-purity this compound is a valuable and versatile building block for researchers in drug discovery and materials science. By understanding its procurement, safe handling, and methods for quality control, scientists can confidently incorporate this fluorinated intermediate into their synthetic strategies to create novel molecules with enhanced properties. The detailed protocols provided in this guide serve as a robust starting point for the successful utilization of this important chemical entity.
References
-
Matrix Fine Chemicals. 1-NITRO-3-(TRIFLUOROMETHYL)BENZENE | CAS 98-46-4. [Link]
-
Chemsigma. This compound [1644-21-9]. [Link]
-
Shimadzu. Determination of Nitrobenzene Compounds in Nifedipine by GCMS. [Link]
-
PubMed. Improved quality control of [18F]FDG by HPLC with UV detection. [Link]
- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Google Patents. Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl)
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
-
The Royal Society of Chemistry. Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst. [Link]
- Google Patents. Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
The Royal Society of Chemistry. Supporting Information for. [Link]
-
PubChem. 1-Nitro-3-(trifluoromethoxy)benzene. [Link]
-
EPA. Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)- - Substance Details. [Link]
-
ATSDR. 6. analytical methods. [Link]
-
SIELC Technologies. Separation of 1,3-Bis(3-nitrophenoxy)benzene on Newcrom R1 HPLC column. [Link]
-
The Royal Society of Chemistry. Materials and Methods General analytical procedures Analytical RT-HPLC were performed on a Shimadzu reverse-phase HPLC system, e. [Link]
-
Bruker. Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS. [Link]
-
EPA. method 8091 nitroaromatics and cyclic ketones by gas chromatography. [Link]
-
ResearchGate. (PDF) Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. [Link]
-
NIH. Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel. [Link]
-
PubMed. Efficient reduction of nitrobenzene to aniline with a biocatalyzed cathode. [Link]
- Google Patents. Reduction of meta chloro nitrobenzene to meta chloro aniline.
-
NIH. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]
Sources
Application Notes and Protocols for 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene in Materials Science
Introduction: A Novel Building Block for Advanced Materials
1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene is a unique aromatic compound that presents significant opportunities for the development of next-generation materials. Its molecular architecture, featuring a reactive nitro group and a stable, electron-withdrawing tetrafluoroethoxy substituent, offers a compelling combination of functionalities. The nitro group serves as a versatile precursor to an amine, a cornerstone functional group in the synthesis of high-performance polymers such as polyimides and polyamides. Concurrently, the tetrafluoroethoxy group is poised to impart the desirable attributes of fluorinated materials, including exceptional thermal stability, chemical inertness, low dielectric constant, and hydrophobicity.[1][2]
These inherent properties make this compound a highly attractive monomer precursor for materials targeted for demanding applications in electronics, aerospace, and specialty coatings. This guide provides detailed application notes and protocols for the utilization of this compound in key areas of materials science, focusing on the synthesis of a high-performance fluorinated polyimide and its application in creating functionalized surfaces.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1644-21-9 | [3] |
| Molecular Formula | C8H5F4NO3 | [3] |
| Molecular Weight | 239.12 g/mol | [3] |
| Boiling Point | 262.6 °C at 760 mmHg | [3] |
| Purity | ≥ 98% | [3] |
Application Note 1: Synthesis of a High-Performance Fluorinated Polyimide
Rationale: Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and low dielectric constants, making them indispensable in the microelectronics and aerospace industries.[2][4] The incorporation of the tetrafluoroethoxy group from our subject molecule is anticipated to enhance these properties further. The following protocol details the conversion of this compound to its corresponding diamine and subsequent polymerization to yield a novel fluorinated polyimide.
Workflow for Fluorinated Polyimide Synthesis
Caption: Workflow for the synthesis of a fluorinated polyimide.
Part A: Protocol for the Reduction of this compound
This protocol outlines the reduction of the nitro group to an amine, a critical first step in the synthesis of the diamine monomer.
Materials:
-
This compound
-
Ethanol
-
Palladium on Carbon (10 wt. %)
-
Hydrazine monohydrate
-
Diatomaceous earth (Celite®)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of ethanol.
-
To this solution, add 0.5 g of 10% Palladium on carbon.
-
Heat the mixture to reflux (approximately 78 °C).
-
Slowly add 10 mL of hydrazine monohydrate dropwise over a period of 30 minutes. Caution: This reaction is exothermic.
-
After the addition is complete, continue to reflux for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 1-Amino-3-(1,1,2,2-tetrafluoroethoxy)benzene, can be purified by vacuum distillation or recrystallization.
Part B: Protocol for Polyimide Synthesis
This protocol describes the polycondensation reaction between the synthesized diamine and a commercially available dianhydride to form the fluorinated polyimide.
Materials:
-
1-Amino-3-(1,1,2,2-tetrafluoroethoxy)benzene (synthesized in Part A)
-
Pyromellitic dianhydride (PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Argon or Nitrogen gas supply
-
Mechanical stirrer
-
Glass plate for film casting
-
Vacuum oven
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve 5.0 g of 1-Amino-3-(1,1,2,2-tetrafluoroethoxy)benzene in 50 mL of anhydrous NMP under an argon atmosphere.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of pyromellitic dianhydride (PMDA) in small portions over 30 minutes. Maintain the temperature at 0-5 °C.
-
After the addition of PMDA, allow the reaction mixture to warm to room temperature and stir for 24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and subject it to a staged heating program for thermal imidization:
-
100 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 30 minutes
-
-
After cooling to room temperature, the resulting flexible, transparent fluorinated polyimide film can be carefully peeled from the glass substrate.
Application Note 2: Surface Modification for Enhanced Hydrophobicity
Rationale: The incorporation of fluorinated compounds can significantly lower the surface energy of materials, leading to enhanced hydrophobicity and oleophobicity.[5] this compound can be utilized as an additive in polymer coatings to impart these properties. The tetrafluoroethoxy group is expected to migrate to the surface during curing, creating a low-energy, water-repellent interface.
Workflow for Surface Modification
Caption: Workflow for surface modification using the fluorinated additive.
Protocol for Formulating a Hydrophobic Coating
This protocol provides a general method for incorporating this compound into a standard acrylic resin to create a hydrophobic coating.
Materials:
-
This compound
-
Acrylic resin (e.g., polymethyl methacrylate)
-
Suitable solvent (e.g., toluene, methyl ethyl ketone)
-
Substrate for coating (e.g., glass slides, metal panels)
-
Spin coater or dip coater
-
Oven for thermal curing
Procedure:
-
Prepare a 10% (w/v) solution of the acrylic resin in the chosen solvent.
-
Prepare a stock solution of this compound in the same solvent (e.g., 1% w/v).
-
Create a series of formulations by adding varying amounts of the fluorinated additive stock solution to the acrylic resin solution to achieve final concentrations of 0.1%, 0.5%, 1.0%, and 2.0% (w/w) of the additive relative to the solid acrylic resin.
-
Homogenize each formulation by stirring for at least 1 hour.
-
Clean the substrates thoroughly (e.g., with sonication in acetone and isopropanol).
-
Apply the formulated coatings to the substrates using a spin coater (e.g., at 2000 rpm for 30 seconds) or a dip coater.
-
Cure the coated substrates in an oven at a temperature appropriate for the chosen resin and solvent (e.g., 80-120 °C) for 1-2 hours to remove the solvent and solidify the coating.
-
Evaluate the hydrophobicity of the resulting surfaces by measuring the static water contact angle. An increase in contact angle with increasing additive concentration is expected.
Prospective Application: Precursor for Nonlinear Optical (NLO) Materials
Rationale: Organic molecules with a strong electron donor-acceptor character are known to exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical computing.[6][7] The molecular structure of this compound, with the electron-withdrawing nitro group and the potential for modification to include an electron-donating group, makes it an interesting candidate for NLO material development. The reduction of the nitro group to an amine, followed by reaction with an electron-withdrawing group, could yield a push-pull chromophore with a potentially large hyperpolarizability. The fluorinated segment may also contribute to favorable crystal packing for second-harmonic generation. Further research in this area is warranted to explore this potential application fully.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
References
-
Preparation of fluorinated polyimides with bulky structure and their gas separation performance correlated with microstructure. (2023, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Design Strategies for Fluorinated Heteroaromatic Polymers in High-Performance Organic Electronics. (2023, December 4). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (2019, July 26). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Endgroups in tetrafluoroethylene polymers. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. (2021, April 20). MDPI. Retrieved January 22, 2026, from [Link]
-
Fluorinated Polyimides: Synthesis, Properties, and Applications. (2023, May 28). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Surface modification of polymers by direct fluorination: A convenient approach to improve commercial properties of polymeric articles. (2023, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (2022, October 3). MDPI. Retrieved January 22, 2026, from [Link]
-
Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Applications of nonlinear optical materials in various fields. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Modification of Epoxy Coatings with Fluorocontaining Organosilicon Copolymers. (2022, May 17). MDPI. Retrieved January 22, 2026, from [Link]
-
Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations. (2022, August 17). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. (2022, August 2). MDPI. Retrieved January 22, 2026, from [Link]
-
Polyurethane. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Synthesis and characterization of fluorinated b-ketoiminate and imino-alcoholate Pd complexes: precursors for palladium chemical. (n.d.). CORE. Retrieved January 22, 2026, from [Link]
-
The Polymer Synthesis Chemistry Group (The AOSHIMA Group [erstwhile]). (n.d.). Osaka University. Retrieved January 22, 2026, from [Link]
-
Surface Modification of Polymers Treated by Various Fluorinating Media. (2023, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
PROPERTIES OF NON-LINEAR OPTICAL MATERIALS. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Efficient and low-carbon synthesis of colorless transparent polyimides. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Impact of deuteration on the ultrafast nonlinear optical response of toluene and nitrobenzene. (2019, May 22). ResearchGate. Retrieved January 22, 2026, from [Link]
-
High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to the dedicated technical support guide for the purification of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 1644-21-9).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this valuable synthetic intermediate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
When synthesizing this compound, particularly through the nitration of 1-(1,1,2,2-tetrafluoroethoxy)benzene, the most probable impurities are positional isomers. The directing effects of the tetrafluoroethoxy group on the benzene ring will lead to the formation of a mixture of ortho, meta, and para isomers. The desired product is the meta-isomer. Therefore, the primary purification challenge is the separation of the this compound from its 2-nitro and 4-nitro counterparts.
Additionally, depending on the reaction conditions, residual starting materials, and byproducts from over-nitration (dinitro compounds) could also be present, though typically in smaller quantities if the reaction is well-controlled.
Q2: What are the recommended primary purification methods for this compound?
Given the likely presence of positional isomers, the two most effective purification methods are:
-
Column Chromatography: This is a highly effective method for separating isomers with different polarities. A known successful method utilizes a silica gel stationary phase with a petroleum ether/ethyl acetate eluent system.[4]
-
Recrystallization: This technique is suitable if a solvent system can be identified where the solubility of the desired meta-isomer is significantly different from that of the ortho and para isomers at varying temperatures.
The choice between these methods will depend on the scale of your synthesis, the required purity, and the available equipment.
Q3: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent should dissolve the crude product sparingly at room temperature but have high solubility at its boiling point. For nitroaromatic compounds, which are generally polar, polar solvents are a good starting point.[5] A common practice is to use a solvent pair, such as ethanol-water or ethyl acetate-hexane, to fine-tune the polarity and achieve optimal crystallization.[6]
Solvent Selection Workflow:
Caption: Decision workflow for selecting a recrystallization solvent system.
TROUBLESHOOTING GUIDES
Issue 1: Poor separation of isomers during column chromatography.
Possible Cause: The polarity of the eluent system may not be optimal for resolving the isomers.
Solution:
-
TLC Optimization: Before running the column, perform thin-layer chromatography (TLC) with different solvent ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to find a solvent system that gives a good separation of the spots corresponding to the different isomers, with the desired product having an Rf value ideally between 0.2 and 0.4.
-
Solvent Gradient: If a single solvent system is insufficient, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to first elute the less polar isomers and then the more polar ones with better separation.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.[7][8][9]
Detailed Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just above the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Issue 2: The compound "oils out" during recrystallization instead of forming crystals.
Possible Cause: The boiling point of the solvent may be higher than the melting point of your compound, or there might be a high concentration of impurities.[5]
Solution:
-
Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of a crystal lattice rather than an amorphous oil.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
Issue 3: Low yield after purification.
Possible Cause:
-
For Recrystallization: The chosen solvent may be too good, meaning a significant amount of the product remains dissolved even at low temperatures.
-
For Column Chromatography: Some of the product may have been lost due to irreversible adsorption onto the silica gel or by mixing with impure fractions.
Solution:
-
Recrystallization:
-
Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal formation.
-
Second Crop: Isolate the first crop of crystals, then concentrate the mother liquor and cool again to obtain a second, albeit likely less pure, crop of crystals.
-
-
Column Chromatography:
-
Careful Fraction Collection: Collect smaller fractions to better isolate the pure product from overlapping impurities.
-
TLC Analysis: Be meticulous with the TLC analysis of the fractions to avoid combining pure fractions with impure ones.
-
Quantitative Data Summary
| Purification Method | Key Parameters | Expected Purity | Typical Yield |
| Column Chromatography | Stationary Phase: Silica GelEluent: Petroleum Ether / Ethyl Acetate (10:1)[4] | >98% | ~68%[4] |
| Recrystallization | Solvent: To be determined empirically (e.g., Ethanol/Water, Ethyl Acetate/Hexane) | >99% | Variable |
Purity Analysis
To verify the purity of your final product, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique.
Typical GC-MS Parameters (Illustrative):
| Parameter | Value |
| Column | HP-5ms or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium |
| MS Detector | Scan mode (e.g., 50-500 m/z) |
This method can effectively separate the isomers and provide their relative abundance, confirming the purity of the isolated this compound. The superior selectivity of MS/MS can also result in better sensitivity.[10]
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]
-
ResearchGate. Product formed from the nitration of benzene. [Link]
-
Royal Society of Chemistry. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. [Link]
-
Beyond Labz. 8-2: Benzene Nitration – 2 Synthesis Procedures. [Link]
- Google Patents. A process for separating nitration isomers of substituted benzene compounds.
-
Professor Dave Explains. Column Chromatography. YouTube, 19 March 2019. [Link]
-
The Royal Society of Chemistry. Efficient Solvent-Controlled Crystallization of Pure Polymorphs of 1-Nitro-4-(4-nitrophenylmethylthio)benzene. [Link]
-
Royal Society of Chemistry. Column chromatography. YouTube, 13 May 2016. [Link]
-
Shimadzu. Analysis of Semivolatile Compounds byGCMS-TQTM8040 NX Triple Quadrupole MassSpectrometer by EPA 8270E. [Link]
-
fieldguide2chemistry. Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube, 21 March 2021. [Link]
-
U.S. Environmental Protection Agency. Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)-. [Link]
-
Lisa Nichols. Column Chromatography. YouTube, 12 February 2022. [Link]
-
Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]
-
Chemsigma. This compound [1644-21-9]. [Link]
Sources
- 1. CAS 1644-21-9 | this compound - Synblock [synblock.com]
- 2. This compound | CAS:1644-21-9 | Atomaxchem [en.atomaxchem.com]
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- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. shimadzu.com [shimadzu.com]
Technical Support Center: Synthesis of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to the technical support center for the synthesis of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the fundamental principles and troubleshoot common issues encountered during the reaction, ensuring both success and safety in your laboratory.
Synthesis Overview & Mechanism
The synthesis of this compound is achieved through the reaction of 3-nitrophenol with tetrafluoroethylene (TFE). This transformation is not a typical Williamson ether synthesis but rather a nucleophilic vinyl substitution . The core of the reaction involves the addition of the 3-nitrophenoxide anion to the electron-deficient double bond of TFE, followed by the elimination of a fluoride ion. However, a more common and efficient industrial method involves a catalytic amount of base, where the phenoxide adds to TFE to form an intermediate which is then protonated by another phenol molecule, regenerating the phenoxide catalyst.
Reaction Scheme:
The use of a catalytic quantity of an alkali metal hydroxide (e.g., KOH or NaOH) is a key feature of an effective patented process[1]. This approach avoids the need for stoichiometric deprotonation of the phenol, making the process more efficient. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating the initial formation of the catalytic phenoxide.
Recommended Synthesis Protocol
This protocol is based on established methods for the synthesis of aryl-1,1,2,2-tetrafluoroethyl ethers[1]. Extreme caution must be exercised when handling tetrafluoroethylene due to its flammability, tendency to form explosive peroxides, and potential carcinogenicity. All operations involving TFE must be conducted in a well-ventilated fume hood with appropriate safety measures and personal protective equipment (PPE).
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 3-Nitrophenol | 139.11 | 13.91 g | 0.10 | Ensure dryness. |
| Tetrafluoroethylene (TFE) | 100.02 | Gas | > 0.10 | Use with appropriate gas handling equipment. |
| Potassium Hydroxide (KOH) | 56.11 | 1.40 g | 0.025 | 0.25 mol eq. (Catalyst) |
| 1,4-Dioxane | 88.11 | 150 mL | - | Anhydrous, polar, water-miscible solvent. |
Step-by-Step Procedure
-
Reactor Setup: Equip a high-pressure reactor (e.g., a Parr autoclave) fitted with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer. Ensure the reactor is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon) to exclude oxygen.
-
Charge Reactor: Add 3-nitrophenol (13.91 g, 0.10 mol), potassium hydroxide (1.40 g, 0.025 mol), and anhydrous 1,4-dioxane (150 mL) to the reactor.
-
Purge System: Seal the reactor and purge the system again with inert gas to remove any residual air.
-
Introduce TFE: Pressurize the reactor with tetrafluoroethylene (TFE) gas to the desired pressure (e.g., 5-10 atm). The reaction can also be run by bubbling TFE gas through the solution at near-atmospheric pressure, but this is less efficient[1].
-
Reaction: Heat the mixture to 70-90°C with vigorous stirring. Monitor the reactor pressure. A drop in pressure indicates the consumption of TFE. Maintain the pressure by adding more TFE as needed.
-
Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS or TLC to check for the disappearance of 3-nitrophenol.
-
Cooling & Venting: Once the reaction is complete (typically after several hours), cool the reactor to room temperature. Carefully and slowly vent the excess TFE into a suitable scrubbing system or through a flame arrestor in a well-ventilated fume hood.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 200 mL of water and 150 mL of diethyl ether.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine the organic layers and wash with 1M NaOH solution (2 x 100 mL) to remove any unreacted 3-nitrophenol, followed by a wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis.
Diagram: Troubleshooting Logic Flow
Caption: Troubleshooting logic for synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or stalls completely. What is the most likely cause?
-
Answer: The most common issue is related to the catalytic base.
-
Causality: The reaction relies on the presence of the 3-nitrophenoxide anion, which is generated by the base and regenerated during the catalytic cycle. If the base is old, has absorbed atmospheric CO₂, or if there are acidic impurities in your solvent or starting material, the catalyst concentration will be too low to sustain the reaction.
-
Solution:
-
Use freshly powdered, high-purity KOH or NaOH.
-
Ensure your 3-nitrophenol is pure and dry.
-
Use anhydrous solvent. If necessary, distill the solvent over a suitable drying agent before use.
-
Consider a slight increase in catalyst loading, for example, from 0.25 to 0.35 molar equivalents.
-
-
Q2: I am observing the formation of a white, insoluble powder in my reactor. What is it and how can I prevent it?
-
Answer: You are likely observing the polymerization of tetrafluoroethylene (TFE) to form polytetrafluoroethylene (PTFE).
-
Causality: TFE is the monomer for Teflon and can polymerize under heat, pressure, or in the presence of initiators. This is a significant side reaction that consumes your reagent and can make work-up difficult. The polymerization can be initiated by radicals, which may be formed at higher temperatures or in the presence of trace oxygen. TFE is known to be unstable and can decompose or polymerize explosively, especially in the presence of air[2].
-
Solution:
-
Strictly Exclude Oxygen: Ensure your reactor and solvent are thoroughly purged with an inert gas (nitrogen or argon) before introducing TFE.
-
Temperature Control: Avoid excessive temperatures. Operate within the recommended range (70-90°C). If polymerization is still an issue, try running the reaction at a slightly lower temperature for a longer duration.
-
Purity of TFE: Use TFE from a reputable source that includes an inhibitor to prevent spontaneous polymerization during storage.
-
-
Q3: The yield is low, but I don't see any significant side products by TLC or GC. Where is my product going?
-
Answer: This could be due to inefficient gas-liquid mixing or loss of volatile product during work-up.
-
Causality: TFE is a gas, and for it to react, it must dissolve in the solvent to interact with the phenoxide. Inefficient stirring can lead to a low concentration of dissolved TFE, thus slowing the reaction rate. Additionally, while the product itself is a high-boiling solid, any unreacted TFE can carry away solvent or product during venting.
-
Solution:
-
Improve Agitation: Ensure your mechanical stirrer is creating a significant vortex to maximize the surface area between the gas and liquid phases.
-
Controlled Venting: Vent the excess TFE from the cooled reactor slowly through a cold trap (-78°C) before it enters the scrubbing system. This can help recover any entrained solvent or product.
-
-
Q4: Why use a polar, water-miscible solvent like 1,4-dioxane? Can I use something else?
-
Answer: The choice of solvent is critical for solubilizing the ionic intermediate.
-
Causality: The reaction proceeds via the potassium or sodium 3-nitrophenoxide salt. A polar solvent is required to dissolve this salt and facilitate its interaction with the TFE. Solvents like 1,4-dioxane, THF, acetonitrile, or DMF are suitable. A water-miscible solvent is specified in the patent, likely because it helps to dissolve the alkali metal hydroxide catalyst[1].
-
Alternative Solvents: You can use other polar aprotic solvents like DMF or NMP. These solvents have higher boiling points and can sometimes accelerate reaction rates. However, they can be more difficult to remove during work-up. A phase-transfer catalyst (PTC) system, using a catalyst like tetrabutylammonium bromide (TBAB) in a biphasic or solid-liquid system, could also be an effective alternative for promoting the reaction[3][4].
-
Q5: My final product is difficult to purify and appears oily or discolored. What are the likely impurities?
-
Answer: Impurities often stem from unreacted starting material or side reactions.
-
Causality: The primary impurity is often unreacted 3-nitrophenol, which can be difficult to separate due to its polarity. Dimerization of TFE to form octafluorocyclobutane is also possible, though this is often more volatile. Complex tarry products can form if the reaction temperature is too high, leading to decomposition.
-
Solution:
-
Efficient Base Wash: During the work-up, a thorough wash with an aqueous base (NaOH or K₂CO₃) is crucial. This will convert the acidic 3-nitrophenol into its water-soluble salt, effectively removing it from the organic layer.
-
Chromatography: If distillation or recrystallization fails, column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective method for purifying nitroaromatic compounds.
-
Activated Carbon: To remove colored impurities, you can treat a solution of the crude product with activated carbon before the final crystallization step.
-
-
Safety Information
-
Tetrafluoroethylene (TFE): TFE is an extremely flammable and reactive gas. It can form explosive peroxides in the presence of air and can decompose explosively under pressure or at high temperatures[2]. It is also a suspected carcinogen. Handle only in a high-pressure rated apparatus, in a well-ventilated fume hood, and with strict exclusion of oxygen.
-
3-Nitrophenol: Toxic and harmful if swallowed, inhaled, or absorbed through the skin. It is an irritant to the eyes, skin, and respiratory system. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. It can form explosive peroxides upon standing. Use only peroxide-free dioxane.
-
Potassium Hydroxide: A corrosive solid. Causes severe skin and eye burns. Handle with appropriate care and PPE.
References
- Siegemund, G. (1975). Process for the preparation of aryl-1,1,2,2-tetrafluoroethyl ethers. U.S.
-
Wikipedia. (2024). Tetrafluoroethylene. [Link]
-
PubChem. 3-Nitrophenol. National Center for Biotechnology Information. [Link]
- McKillop, A., Fiaud, J. C., & Hug, R. P. (1974). The use of phase-transfer catalysis for the synthesis of phenol ethers. Tetrahedron, 30(11), 1379–1382.
- Sharma, R. K., & Chakraborty, D. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Journal of Applicable Chemistry, 7(3), 1148-1160.
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
-
Chemguide. Ring reactions of phenol. [Link]
-
The Explosive Decomposition of Tetrafluoroethylene: Large Scale Tests and Simulations. AIDIC - Italian Association of Chemical Engineering. [Link]
Sources
- 1. US3926989A - Process for the preparation of aryl-1,1,2,2-tetrafluoroethyl ethers - Google Patents [patents.google.com]
- 2. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 3. iajpr.com [iajpr.com]
- 4. Sci-Hub. The use of phase-transfer catalysis for the synthesis of phenol ethers / Tetrahedron, 1974 [sci-hub.ru]
Technical Support Center: Synthesis of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Introduction: The synthesis of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene is a critical process for developing advanced pharmaceutical and agrochemical compounds. The introduction of the tetrafluoroethoxy group can significantly enhance metabolic stability and lipophilicity.[1] However, its synthesis is not without challenges, and the formation of undesired byproducts is a common hurdle for researchers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established reaction mechanisms and practical laboratory experience to help you optimize your synthesis and purification processes.
The most direct and regioselective route to this compound involves the etherification of 3-nitrophenol with tetrafluoroethylene (TFE). This approach "locks in" the desired meta-relationship between the nitro and ether groups from the start, avoiding the complex isomeric mixtures that would result from nitrating (1,1,2,2-tetrafluoroethoxy)benzene. This guide will focus on the byproducts and challenges associated with this primary synthetic route.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when encountering unexpected results in their synthesis.
Question 1: My reaction yield is very low, and I'm recovering a lot of unreacted 3-nitrophenol. What is the likely cause?
Answer: This is the most frequent issue and typically points to incomplete deprotonation of the starting material or insufficient reactivity of the electrophile. The reaction proceeds via the 3-nitrophenoxide ion attacking tetrafluoroethylene. If the phenoxide is not formed efficiently, the reaction will not proceed.
-
Causality: The pKa of 3-nitrophenol is approximately 8.4. The base used must be strong enough to quantitatively deprotonate the phenol to form the nucleophilic phenoxide. Incomplete deprotonation results in a lower concentration of the active nucleophile, thus slowing down the reaction and leading to low conversion. Furthermore, tetrafluoroethylene is a gaseous reagent, and poor mass transfer between the gas and liquid phases can limit its availability for reaction.
-
Quick Checks:
-
Base Strength & Stoichiometry: Are you using at least one full equivalent of a suitable base (e.g., potassium carbonate, sodium hydride)? Weaker bases may not be sufficient.
-
Solvent Purity: Is your solvent (typically a polar aprotic solvent like DMF or DMSO) anhydrous? Water will consume the base and protonate the phenoxide, quenching the reaction.
-
TFE Delivery: Is the tetrafluoroethylene gas being effectively dispersed into the reaction mixture? Proper stirring and a suitable gas inlet are crucial.
-
Question 2: I've isolated my product, but NMR and GC-MS analysis show several isomers with the same mass. What are these byproducts?
Answer: While the primary reaction is O-alkylation to form the desired ether, the 3-nitrophenoxide ion is an ambient nucleophile, meaning it has reactive sites on both the oxygen and the aromatic ring. The isomeric byproducts are almost certainly the result of C-alkylation, where the tetrafluoroethyl group attaches directly to the carbon skeleton of the benzene ring.
-
Causality: The negative charge of the phenoxide ion is delocalized onto the aromatic ring, creating nucleophilic centers at the carbons ortho and para to the oxygen (positions 2, 4, and 6). The reaction of TFE at these carbon atoms leads to the formation of C-alkylated isomers. The choice of solvent and the metal counter-ion of the base can influence the ratio of O- to C-alkylation.
-
Expected Byproducts: The main C-alkylated byproducts would be 2-(1,1,2,2-tetrafluoroethyl)-3-nitrophenol and 4-(1,1,2,2-tetrafluoroethyl)-3-nitrophenol.
Question 3: My reaction mixture turned dark brown or black, and purification is yielding a significant amount of intractable tar. What causes this degradation?
Answer: Dark coloration and tar formation are typically indicative of decomposition reactions, which are often triggered by excessive heat or the inherent instability of reagents or intermediates.
-
Causality: Polar aprotic solvents like DMF can decompose at elevated temperatures, especially in the presence of a strong base. Additionally, nitroaromatic compounds can be susceptible to side reactions under harsh basic conditions. Tetrafluoroethylene itself can undergo unwanted side reactions or polymerization at higher temperatures.[2] These degradation pathways produce complex polymeric materials that are difficult to remove.
-
Preventative Measures: Strict temperature control is paramount. Running the reaction at the lowest effective temperature will minimize these side reactions. Ensuring an inert atmosphere (e.g., Nitrogen or Argon) can also prevent oxidative degradation pathways that contribute to tar formation.
Part 2: Troubleshooting Guide: Byproduct Identification & Mitigation
This section provides a structured approach to diagnosing and solving specific byproduct problems.
Problem: Contamination with Elimination Byproducts
When using a halo-tetrafluoroethane (e.g., 1-bromo-1,1,2,2-tetrafluoroethane) instead of TFE gas, elimination reactions can compete with the desired substitution.
-
Symptoms: Detection of byproducts with mass corresponding to trifluorovinyl ethers or other elimination products by GC-MS.
-
Root Cause Analysis: The Williamson ether synthesis is a competition between SN2 (substitution) and E2 (elimination) pathways.[3] The alkoxide can act as a base to abstract a proton, leading to the formation of an alkene. The use of sterically hindered bases or high reaction temperatures strongly favors the E2 pathway.[4][5]
-
Mitigation Strategies:
-
Choice of Base: Use a non-hindered base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) instead of bulky bases like potassium tert-butoxide.
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Elimination reactions typically have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.
-
Reagent Choice: If possible, using TFE gas directly is often preferable as it avoids the leaving group and beta-proton required for the E2 elimination pathway.
-
Workflow for Minimizing Elimination Byproducts
Caption: Logic flow for minimizing E2 elimination byproducts.
Part 3: Visualization of Competing Reaction Pathways
Understanding the potential reaction pathways is key to controlling the outcome. The following diagram illustrates the desired O-alkylation reaction in competition with the primary C-alkylation side reaction.
O-Alkylation vs. C-Alkylation Pathways
Caption: Competing O- vs. C-alkylation pathways.
Part 4: Data Summary & Recommended Protocol
Table 1: Troubleshooting Summary
| Problem Observed | Primary Root Cause | Recommended Mitigation Strategy |
| High level of unreacted 3-nitrophenol | Incomplete deprotonation or poor mass transfer of TFE. | Use ≥1 equivalent of a strong base (e.g., NaH, K₂CO₃) in anhydrous polar aprotic solvent. Ensure vigorous stirring and efficient TFE gas dispersion. |
| Presence of isomeric byproducts | C-alkylation due to the ambient nucleophilicity of the phenoxide ion. | Use a polar aprotic solvent (e.g., DMF, DMSO) which favors O-alkylation. Avoid non-polar or protic solvents. |
| Formation of elimination byproducts | E2 reaction competing with SN2 when using a halo-tetrafluoroethane reagent. | Use a non-bulky base (K₂CO₃) and maintain moderate reaction temperatures. |
| Dark tarry reaction mixture | Thermal decomposition of solvent, reagents, or product. | Maintain strict temperature control (avoid overheating). Run the reaction under an inert (N₂ or Ar) atmosphere. |
Recommended Experimental Protocol
(This protocol is a representative method designed to minimize byproduct formation. Researchers should perform their own risk assessment and optimization.)
Objective: To synthesize this compound via etherification of 3-nitrophenol with tetrafluoroethylene.
Materials:
-
3-Nitrophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrafluoroethylene (TFE) gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Equip a pressure-rated reactor with a mechanical stirrer, gas inlet tube, thermocouple, and a pressure gauge. Purge the entire system thoroughly with inert gas.
-
Charging Reagents: To the reactor, add 3-nitrophenol and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the reactor to create a stirrable slurry (concentration typically 0.5-1.0 M).
-
Inerting: Seal the reactor and purge the headspace with inert gas three times to remove all oxygen.
-
Heating: Begin stirring and heat the mixture to 70-80°C to facilitate the formation of the potassium 3-nitrophenoxide salt.
-
TFE Addition: Once the temperature is stable, introduce tetrafluoroethylene (TFE) gas below the liquid surface. Pressurize the reactor to the desired pressure (e.g., 2-5 bar). The reaction is often exothermic; maintain the temperature with cooling if necessary.
-
Reaction Monitoring: Monitor the reaction progress by checking the consumption of TFE (via pressure drop) and by periodic sampling (if the reactor setup allows) for analysis by TLC or GC-MS. The reaction may take several hours.
-
Workup:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess TFE through a suitable scrubber.
-
Pour the reaction mixture into a larger volume of cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired product from unreacted starting material and any C-alkylated byproducts.
-
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]
-
Chemistry Stack Exchange. Product of Williamson Synthesis. [Link]
-
Wikipedia. Tetrafluoroethylene. [Link]
-
Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). [Link]
Sources
Technical Support Center: 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to the technical support resource for 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 1644-21-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and safe handling of this compound. As Senior Application Scientists, we have compiled this information based on the chemical properties of fluorinated and nitroaromatic compounds to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Section 1: Storage and Handling
Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?
To maintain the integrity and purity of this compound, it is crucial to control its storage environment. The presence of both a nitro group and a fluorinated ether moiety dictates a multi-faceted approach to prevent degradation.
-
Temperature: The ideal storage temperature is in a cool environment, typically between 2°C and 8°C.[1] While some less reactive fluorinated intermediates can be stored at room temperature (around 20-25°C), lower temperatures are preferable to minimize the risk of degradation over time.[2] Avoid repeated freeze-thaw cycles if the compound is stored below its freezing point.
-
Atmosphere: This compound should be stored under an inert atmosphere, such as nitrogen or argon.[2] The nitroaromatic structure can be susceptible to reduction, and the tetrafluoroethoxy group, while generally stable, benefits from the exclusion of atmospheric moisture and oxygen which could potentially participate in slow degradation pathways.
-
Light: Protect the compound from light by storing it in an opaque or amber glass container.[2] Aromatic nitro compounds can be photosensitive, and exposure to UV light may lead to the formation of unwanted byproducts.[3]
-
Container: Always store the compound in a tightly sealed, properly labeled container to prevent contamination and evaporation.[4] The container material should be inert; borosilicate glass is an excellent choice.[2]
Question 2: Why is an inert atmosphere recommended for storing this compound?
An inert atmosphere, such as nitrogen or argon, is recommended for two primary reasons rooted in the compound's structure:
-
Preventing Oxidative Degradation: While the nitrobenzene moiety is already in a high oxidation state, an inert atmosphere prevents potential reactions with atmospheric oxygen that could be catalyzed by trace impurities or light, safeguarding against unforeseen degradation pathways.[2]
-
Excluding Moisture: Fluorinated compounds can be sensitive to moisture.[2] Hydrolysis, although likely slow for this ether linkage under neutral conditions, is a potential degradation route. Excluding moist air by using a dry, inert gas blanket maintains the compound's integrity.
Section 2: Stability and Degradation
Question 3: What are the likely degradation pathways for this compound?
While this specific molecule is generally stable under recommended storage conditions[5][6], its functional groups suggest potential degradation pathways under inappropriate handling or conditions:
-
Reduction of the Nitro Group: The nitro group is the most reactive site for reduction. This can occur in the presence of reducing agents or certain metals.[3] The reduction can proceed through nitroso and hydroxylamine intermediates to form the corresponding aniline derivative, 3-(1,1,2,2-tetrafluoroethoxy)aniline. This is a common metabolic pathway for nitroaromatic compounds.[7]
-
Photochemical Decomposition: Aromatic nitro compounds can be susceptible to photochemical reactions upon exposure to UV light.[3] This can lead to complex degradation products and is a key reason for storing the material in the dark.
-
Thermal Decomposition: At elevated temperatures, the molecule can decompose. Hazardous decomposition products may include toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂), as well as highly corrosive gaseous hydrogen fluoride (HF).[5]
-
Hydrolysis: Although the tetrafluoroethoxy group is more stable than a non-fluorinated ether, hydrolysis of the ether linkage is possible under strong acidic or basic conditions.
Question 4: What are the visible signs of degradation I should look for in my sample?
Visual inspection is the first step in assessing sample integrity. Look for the following signs:
-
Color Change: A noticeable change from its expected appearance (typically a colorless to pale yellow liquid or solid) to a darker yellow, brown, or the appearance of particulates can indicate the formation of degradation products. Charge-transfer complexes, which can form from nitro compounds, are often highly colored.[3]
-
Phase Separation or Cloudiness: For liquid samples, the appearance of turbidity or separation of layers could suggest hydrolysis or the formation of insoluble impurities.
-
Pressure Buildup: In a sealed container, the evolution of gaseous decomposition products (like NOx) could lead to a pressure increase. Handle any such containers with extreme caution in a chemical fume hood.
Section 3: Troubleshooting
Question 5: I suspect my sample has degraded. What should I do?
If you suspect degradation, do not use the compound in your experiments, as it could lead to failed reactions or irreproducible results.
-
Safety First: Handle the suspect material in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quarantine the Material: Clearly label the container as "Suspected Degradation - Do Not Use" and isolate it from other chemicals.
-
Analytical Verification: To confirm degradation, you can use standard analytical techniques. The recommended protocol is outlined below.
-
Proper Disposal: If degradation is confirmed, the material must be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not attempt to purify heavily degraded material without a thorough risk assessment.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Minimizes thermal degradation and side reactions.[1][2] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidative degradation and excludes moisture.[2] |
| Light Exposure | Store in Dark/Amber Vial | Prevents photochemical decomposition.[2] |
| Container | Tightly Sealed Borosilicate Glass | Ensures chemical compatibility and prevents contamination.[2][4] |
| Incompatibilities | Strong Oxidizing Agents, Strong Reducing Agents, Strong Bases | Avoids hazardous and degradative chemical reactions.[4][8][9] |
Experimental Protocols
Protocol 1: Purity Assessment of Stored this compound
This protocol outlines a method to verify the purity of a stored sample using common analytical techniques.
1. Visual Inspection: a. In a fume hood, carefully examine the sample container for any signs of pressure buildup. b. Observe the physical state and color of the compound. Note any deviation from the expected appearance.
2. Sample Preparation: a. Prepare a dilute solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. b. Prepare a separate dilute solution in a high-purity solvent (e.g., acetonitrile or methanol) for GC-MS or LC-MS analysis.
3. Analytical Methods: a. ¹H and ¹⁹F NMR Spectroscopy: i. Acquire ¹H and ¹⁹F NMR spectra. ii. Compare the obtained spectra to a reference spectrum of a pure sample. iii. Look for the appearance of new signals or significant changes in the chemical shifts or integration of existing signals, which would indicate the presence of impurities or degradation products. The electron-withdrawing nitro group significantly influences proton chemical shifts.[10] b. Gas Chromatography-Mass Spectrometry (GC-MS): i. Inject the sample solution into the GC-MS. ii. Analyze the chromatogram for the presence of multiple peaks. A single sharp peak indicates high purity. iii. Examine the mass spectrum of any additional peaks to identify potential degradation products (e.g., the reduced aniline derivative). c. High-Performance Liquid Chromatography (HPLC): i. Use a suitable column (e.g., C18) and mobile phase. ii. Analyze the chromatogram to determine the purity percentage based on peak area.
4. Interpretation: a. A purity level below the required specification for your experiment (typically >98%) confirms degradation. b. The identity of impurities from mass spectrometry data can help confirm the degradation pathway (e.g., presence of a peak corresponding to the molecular weight of the reduced or hydrolyzed product).
Diagrams and Workflows
Caption: Decision workflow for handling stored samples.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Nitro-3,5-bis(trifluoromethyl)benzene.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Nitro-4-(trifluoromethoxy)benzene.
- CDH Fine Chemical. (n.d.).
- CP Lab Safety. (n.d.).
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
- TCI Chemicals. (2018). SAFETY DATA SHEET - 1-Nitro-3-(trifluoromethoxy)benzene.
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
Sources
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- 2. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
This guide serves as an essential resource for researchers, scientists, and drug development professionals handling 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 1644-21-9). Its purpose is to provide in-depth technical support, troubleshooting advice, and clear safety protocols to ensure safe and effective experimentation. The unique structure of this molecule, combining an electron-withdrawing nitro group with a lipophilic tetrafluoroethoxy group, makes it a valuable intermediate in organic synthesis but also necessitates stringent handling precautions.[1]
Compound Identification and Properties
A clear understanding of a compound's physical and chemical properties is the foundation of its safe handling and application.
| Property | Value | Source |
| CAS Number | 1644-21-9 | [2][3][4] |
| Molecular Formula | C₈H₅F₄NO₃ | [1][2][3] |
| Molecular Weight | 239.12 g/mol | [1][2][3] |
| Appearance | Not specified; analogous compounds are typically yellow solids or oily liquids. | [5][6] |
| Primary Use | Intermediate in the synthesis of other fluorinated aromatic compounds. | [1] |
Frequently Asked Questions (FAQs): Core Safety & Handling
This section addresses the most common questions regarding the safe handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: While specific toxicological data for this compound is limited, its structure suggests significant hazards based on analogous compounds like nitrobenzene and other fluorinated nitroaromatics.[7] The primary hazards are:
-
High Acute Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin, similar to other nitroaromatic compounds.[6][8]
-
Organ Damage: Nitro compounds are known to cause damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.[5]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[9][10][11]
-
Environmental Hazard: Many nitroaromatic compounds are harmful to aquatic life with long-lasting effects. All releases to the environment should be avoided.[6][8]
The introduction of the tetrafluoroethoxy group can also influence metabolic pathways, potentially leading to the formation of toxic metabolites.[12][13] Therefore, it is imperative to handle this compound with a high degree of caution.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?
A2: A comprehensive PPE strategy is mandatory to create a reliable barrier against exposure.[14][15] The following table outlines the required PPE.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Double-gloved Nitrile Gloves | Nitrile provides good chemical resistance. Double-gloving is a critical best practice to prevent exposure from a single point of failure or when removing the outer, contaminated glove.[8][14] |
| Eye Protection | Chemical Splash Goggles & Face Shield | Goggles are required at all times to protect against splashes. A face shield must be worn over the goggles during procedures with a higher risk of splashing or vigorous reaction.[8][14] |
| Body Protection | Flame-Resistant Lab Coat & Chemical-Resistant Apron | A flame-resistant lab coat protects against incidental contact and fire hazards. A chemical-resistant apron provides an additional barrier for the torso during transfers and reactions.[14] |
| Respiratory Protection | Certified Chemical Fume Hood | All manipulations of this compound must be performed within a certified and properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[14] |
Troubleshooting Guides: Experimental Scenarios
This section provides direct, actionable advice for specific issues that may arise during experimentation.
Q3: What is the correct immediate procedure for a small spill (<50 mL) in the fume hood?
A3: A swift and correct response is critical to prevent exposure and further contamination.
-
Alert & Isolate: Immediately alert personnel in the immediate vicinity. Keep the spill contained within the fume hood.
-
Protect Yourself: Ensure you are wearing the full, appropriate PPE as described in the table above.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9][16] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[8][16]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department according to your institution's policy.
Below is a decision-making workflow for spill response.
Q4: How should I properly store this chemical to ensure its stability and safety?
A4: Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Container: Keep the container tightly closed to prevent moisture ingress and evaporation.[8][9]
-
Location: Store in a cool, dry, and well-ventilated area, separate from incompatible materials.[5][9] The storage area should be accessible only to authorized personnel.
-
Incompatibles: Store away from strong oxidizing agents, strong reducing agents, and strong bases, as these can lead to vigorous or explosive reactions.[8]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen, to prevent potential degradation.[8]
Q5: What is the correct method for disposing of waste containing this compound?
A5: All waste streams must be treated as hazardous.
-
Segregation: Do not mix this waste with other streams. Use separate, clearly labeled hazardous waste containers for solids (contaminated gloves, absorbent material) and liquids (reaction mixtures, cleaning solvents).[14]
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and appropriate hazard symbols.
-
Disposal: All waste must be disposed of through your institution's certified hazardous waste disposal program.[9] Do not pour any amount, however small, down the drain.[8][16]
Experimental Protocols
Adherence to standardized protocols is essential for safety and reproducibility.
Protocol 1: Safe Weighing and Transfer
This protocol minimizes the risk of inhalation and dermal exposure during solid or liquid transfers.
-
Preparation: Ensure the chemical fume hood is operational. Designate a specific area within the hood for the transfer and line it with absorbent bench paper.[14]
-
PPE Verification: Confirm that all required PPE is being worn correctly before handling the primary container.
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, tare a sealed container (e.g., a vial with a cap) on an external balance.
-
Bring the tared container into the fume hood.
-
Open the main stock bottle and carefully transfer the approximate amount of the compound into the tared container.
-
Seal the tared container and the stock bottle immediately.
-
Wipe the exterior of the tared container before removing it from the hood for final weighing on the external balance.
-
-
Post-Transfer: Decontaminate the spatula and any surfaces that may have come into contact with the chemical. Dispose of the bench paper and any contaminated wipes as solid hazardous waste.[14]
The hierarchy of controls is a fundamental concept in safety science that prioritizes the most effective measures. The protocol above relies on the most effective controls available in a laboratory setting.
References
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem. Provides guidance on PPE and handling for analogous hazardous compounds.
- This compound. Benchchem.
- SAFETY DATA SHEET - Nitrobenzene. Sigma-Aldrich.
- SAFETY DATA SHEET - 1-Nitro-3,5-bis(trifluoromethyl)benzene. Fisher Scientific.
- 1-Nitro-3-(trifluoromethoxy)benzene. PubChem.
- Personal protective equipment for handling 3-Nitro-2-hexene. Benchchem. Highlights hazards of the nitroalkene class, applicable to nitro compounds in general.
- Nitrobenzene - Registration Dossier. ECHA. Detailed information on handling, storage, first-aid, and disposal for nitrobenzene.
- MATERIAL SAFETY DATA SHEET - Nitro Benzene. CDH Fine Chemical. MSDS providing details on safe handling, storage, and emergency procedures.
- Material Safety Data Sheet - Nitrobenzene. Sciencelab.com.
- GPS Safety Summary - Para Fluoro Nitro Benzene Solid. Aarti Industries.
- SAFETY DATA SHEET - 1-Nitro-3-(trifluoromethoxy)benzene. TCI Chemicals.
- SAFETY DATA SHEET - 1-Nitro-4-(trifluoromethoxy)benzene. Fisher Scientific.
- Safety Data Sheet: Nitrobenzene. Carl ROTH.
- 3-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene. Kemcal. Provides basic identifiers for the compound.
- This compound. Synblock.
- This compound. BLDpharm.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. General guidance on the principles of using PPE for hazardous substances.
- Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health (NIH).
- Toxicology of fluorine-containing monomers. PubMed.
- Toxicology of the fluoroalkenes: review and research needs. PubMed.
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- 1. This compound | 1644-21-9 | Benchchem [benchchem.com]
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- 4. 1644-21-9|this compound|BLD Pharm [bldpharm.com]
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- 12. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pppmag.com [pppmag.com]
- 16. echa.europa.eu [echa.europa.eu]
Technical Support Center: 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to the technical support center for 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 1644-21-9). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information, troubleshooting advice, and safety protocols in a practical question-and-answer format. While a comprehensive Material Safety Data Sheet (MSDS) for this specific compound is not publicly available, this document synthesizes data from structurally similar compounds and established chemical principles to ensure a high degree of scientific integrity and user safety.
Section 1: Compound Identification and Properties
This section provides the fundamental physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1644-21-9 | [Synblock][1] |
| Molecular Formula | C₈H₅F₄NO₃ | [Synblock][1] |
| Molecular Weight | 239.12 g/mol | [Synblock][1] |
| Boiling Point | 262.6°C at 760 mmHg | [Synblock][1] |
| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |
| Purity | Typically ≥98% | [Synblock][1] |
Section 2: Safety and Handling FAQs
This section addresses common questions regarding the safe handling, storage, and disposal of this compound, with guidance derived from data on nitrobenzene and fluorinated aromatic compounds.
Q1: What are the primary hazards associated with this compound?
A1: Based on its structural motifs—a nitroaromatic ring and a tetrafluoroethoxy group—the primary hazards are anticipated to be:
-
Toxicity: Nitroaromatic compounds are known for their toxicity upon ingestion, inhalation, and skin absorption.[2] They can cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[2] Symptoms of exposure can be delayed and may include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin).[3]
-
Skin and Eye Irritation: Similar fluorinated and nitrated aromatic compounds are classified as skin and eye irritants.[1]
-
Organ Damage: Prolonged or repeated exposure to nitrobenzene derivatives can lead to organ damage.[4]
Q2: What personal protective equipment (PPE) should I wear when handling this chemical?
A2: A comprehensive PPE strategy is crucial. The following diagram outlines the recommended PPE.
Caption: Recommended PPE for handling this compound.
Q3: What are the proper storage conditions for this compound?
A3: To ensure stability and safety, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[4]
Q4: What should I do in case of a spill?
A4: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for proper waste disposal. Avoid allowing the material to enter drains or waterways.[5]
Q5: How should I dispose of waste containing this chemical?
A5: Dispose of chemical waste in accordance with all local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it down the drain. Contact your institution's environmental health and safety department for specific guidance.
Section 3: Experimental Troubleshooting Guide
This section provides practical advice for common issues encountered during reactions involving this compound.
Q6: I am trying to reduce the nitro group to an amine. The reaction is sluggish or incomplete. What could be the issue?
A6: Incomplete reduction of a nitro group is a common problem. Here are several factors to consider and troubleshoot:
-
Catalyst Activity (for catalytic hydrogenation): The catalyst (e.g., Palladium on carbon) may be old or poisoned. Use a fresh batch of catalyst and ensure the reaction is free of catalyst poisons like sulfur compounds.
-
Reagent Quality (for metal/acid reductions): If using reagents like SnCl₂ or Fe/HCl, ensure they are of high purity and that the metal is finely powdered to maximize surface area.[6]
-
Solubility: The starting material may not be fully dissolved in the reaction solvent. Poor solubility can significantly slow down the reaction.[6] Consider using a co-solvent system to improve solubility.[6]
-
Reaction Temperature: Some reductions require heating to proceed at a reasonable rate.[6] If you are running the reaction at room temperature, consider gently heating it.
-
pH of the Reaction Mixture: For reductions using metals in acidic media, maintaining the correct pH is crucial.
The following flowchart outlines a troubleshooting workflow for an incomplete nitro reduction.
Caption: Troubleshooting flowchart for incomplete nitro group reduction.
Q7: I am performing a nucleophilic aromatic substitution (SNAr) reaction. What factors should I consider for a successful transformation?
A7: The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[7] However, in this compound, the incoming nucleophile will likely substitute at the positions ortho and para to the nitro group. Here are key considerations:
-
Nucleophile Strength: A strong nucleophile is generally required.
-
Solvent: A polar aprotic solvent, such as DMSO or DMF, is typically used to solvate the cation of the nucleophile and enhance its reactivity.
-
Leaving Group: While the nitro group itself can act as a leaving group in some cases, it is more common for another group on the ring (if present) to be displaced.[8]
-
Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier.
Q8: How can I effectively purify my product after a reaction?
A8: The purification strategy will depend on the nature of your product and the impurities present.
-
Extraction and Washing: After quenching the reaction, a liquid-liquid extraction is a common first step.[9] Washing the organic layer with a dilute base (like sodium bicarbonate solution) can remove acidic byproducts, followed by a water wash to remove any remaining salts.[9]
-
Column Chromatography: For non-volatile compounds, column chromatography on silica gel is a powerful purification technique. Due to the presence of the fluorinated group, your compound may have different polarity compared to non-fluorinated analogs, which may require adjusting your eluent system.[10]
-
Distillation: If your product is a thermally stable liquid with a boiling point distinct from impurities, distillation under reduced pressure can be an effective purification method.
Section 4: References
-
Molecules. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
College of Saint Benedict and Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]
-
Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols. Retrieved from
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GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
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Google Patents. (n.d.). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same. Retrieved from
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Quick Company. (n.d.). “Process For The Preparation Of Fluorinated Aromatic Compounds”. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, October 29). Nitro as a leaving group in an aromatic ring. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. Retrieved from [Link]
-
ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
YouTube. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
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ResearchGate. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
-
American Chemical Society. (2026, January 7). Solid Electrolyte Interphase and Interface Effect on the Nucleation of Lithium Pitting. Retrieved from [Link]
-
SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Retrieved from [Link]
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troubleshooting failed reactions with 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to the dedicated technical support guide for 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 1644-21-9).[1][2] This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting for common synthetic challenges encountered with this versatile building block. The unique electronic properties imparted by the nitro and tetrafluoroethoxy groups make it a valuable reagent, but also one that requires careful consideration of reaction conditions. This guide moves beyond simple protocols to explain the chemical reasoning behind our troubleshooting recommendations.
Core Compound Properties
A foundational understanding of the starting material is critical for troubleshooting.
| Property | Value | Reference |
| CAS Number | 1644-21-9 | [1] |
| Molecular Formula | C₈H₅F₄NO₃ | [1][3] |
| Molecular Weight | 239.12 g/mol | [1][3] |
| Boiling Point | 262.6°C at 760 mmHg | [1] |
| Storage | Store in a cool, dry, well-sealed container. | [1][4] |
The key to this molecule's reactivity lies in its two primary functional groups:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[5][6] It is also readily reduced to a variety of other nitrogen-containing functional groups.[7]
-
Tetrafluoroethoxy Group (-OCH₂CF₃): This group is primarily electron-withdrawing due to the high electronegativity of the fluorine atoms. It is known to be chemically and thermally stable.[8]
Part 1: Troubleshooting Reduction of the Nitro Group
The conversion of the nitro group to an amine is one of the most fundamental and useful transformations for this class of compounds.[7][9] However, failures in this step can halt a synthetic sequence.
Q1: My reduction reaction shows low to no conversion of the starting material. What are the likely causes?
This is a common issue that typically points to one of three areas: the catalyst/reagent, the reaction conditions, or the substrate purity.
Causality Analysis: The reduction of a nitro group involves the transfer of six electrons and six protons. Whether through catalytic hydrogenation or a dissolving metal reduction, this process requires an active reducing agent and conditions that facilitate the transfer.
Troubleshooting Workflow:
Caption: General troubleshooting workflow for failed reduction reactions.
Recommended Protocol (SnCl₂ Reduction): Tin(II) chloride is a reliable and mild reagent for this transformation.[10]
-
To a stirred solution of this compound (1.0 eq) in ethanol or ethyl acetate, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Heat the mixture to reflux (typically 60-80°C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
The resulting tin salts will precipitate. Filter the mixture through a pad of celite, washing with the reaction solvent.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aniline.
Q2: The reaction is messy, yielding side-products like hydroxylamines or azo compounds.
Causality Analysis: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) proceeds through several intermediates, including nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.[7] Incomplete reduction or reaction conditions that favor dimerization can lead to the accumulation of these intermediates or the formation of azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds. For example, using metal hydrides can sometimes favor azo compound formation.[7]
Solutions:
-
To Favor Complete Reduction: Ensure a sufficient excess of the reducing agent is used. For catalytic hydrogenation, ensure adequate H₂ pressure and catalyst loading. For metal/acid reductions (like Fe/HCl), maintaining an acidic pH is crucial.[9]
-
Reagent Selection: Catalytic hydrogenation (H₂, Pd/C) or robust metal/acid systems (Fe/HCl, SnCl₂) are generally most effective for a clean conversion to the aniline.[7][9]
| Reducing Agent | Typical Conditions | Key Considerations |
| H₂ / Pd/C | H₂ (1-5 atm), Methanol or Ethanol | Highly efficient, but can cause dehalogenation on other parts of the molecule.[10] |
| H₂ / Raney Ni | H₂ (1-5 atm), Methanol or Ethanol | Good alternative to Pd/C to avoid dehalogenation.[7] |
| Fe / HCl or NH₄Cl | Ethanol/Water, Reflux | Classic, inexpensive, and robust method. Workup involves filtering off iron salts.[9] |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Mild conditions, highly selective, and tolerant of many functional groups.[10] |
| Sodium Hydrosulfite | Aqueous Biphasic System | A mild alternative, particularly for sensitive substrates. |
Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound makes it a candidate for SNAr, provided a suitable leaving group is present on the ring.
Q1: I am attempting an SNAr reaction on a derivative (e.g., with a halogen at the 2-, 4-, or 6-position), but the reaction is slow or fails.
Causality Analysis: A successful SNAr reaction hinges on three factors:
-
Ring Activation: The ring must be sufficiently electron-poor. The nitro group provides strong activation.[5]
-
Leaving Group: A good leaving group (typically a halide) is required.
-
Nucleophile: A potent nucleophile is needed to attack the electron-deficient ring.
The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11] The stability of this intermediate is paramount. The nitro group is most effective at stabilizing this complex when it is ortho or para to the leaving group.[5][6]
Troubleshooting Steps:
-
Assess Nucleophile Strength: Is the nucleophile strong enough? Anionic nucleophiles (e.g., RO⁻, RS⁻) are generally more reactive than their neutral counterparts (ROH, RSH). Consider using a stronger base to deprotonate the nucleophile in situ.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal for SNAr as they solvate the cation of the nucleophilic salt, leaving the anion bare and highly reactive.
-
Temperature: SNAr reactions often require elevated temperatures to overcome the initial activation energy barrier of disrupting aromaticity. Cautiously increase the reaction temperature, monitoring for decomposition.
-
Leaving Group Ability: The rate of reaction is often dependent on the electronegativity of the leaving group, not its stability as an anion. For SNAr, the typical leaving group aptitude is F > Cl > Br > I.[6] This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more polarized C-X bond.[6]
Q2: Can the nitro group itself act as a leaving group?
Causality Analysis: Yes, under certain conditions, the nitro group can be displaced in a nucleophilic aromatic substitution reaction.[12] However, it is generally a poorer leaving group than the halogens. This reaction typically requires very strong nucleophiles and forcing conditions. For most synthetic applications involving this substrate, it is more practical and predictable to perform SNAr on a halogenated derivative rather than attempting to displace the nitro group directly.
General FAQs
Q: How stable is the 1,1,2,2-tetrafluoroethoxy group under common reaction conditions? A: This group is exceptionally robust. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the ether linkage is also generally stable. It can withstand most reductive, oxidative, and moderate acidic/basic conditions without degradation.[8]
Q: What are the primary safety concerns when handling this compound? A: Like many aromatic nitro compounds, this compound should be handled with care.
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thermal Stability: Avoid intense heating, as nitroaromatic compounds can decompose exothermically and may form explosive mixtures with air.
Q: How can I best monitor the progress of my reactions? A: Thin-layer chromatography (TLC) is an excellent initial tool. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate or visualization under UV light should allow for clear differentiation between the starting material and the less polar aniline product. For more precise monitoring, LC-MS is the preferred method.
References
-
Benzene, 1-nitro-3-(trifluoromethyl)- - the NIST WebBook. [Link]
-
1-NITRO-3-(TRIFLUOROMETHYL)BENZENE | CAS 98-46-4 - Matrix Fine Chemicals. [Link]
-
Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. [Link]
-
This compound [1644-21-9] | Chemsigma. [Link]
-
Reduction of nitro compounds - Wikipedia. [Link]
-
Catalytic reduction of different nitroarenes a | Download Table - ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]
-
Nucleophilic Aromatic Substitution - YouTube. [Link]
-
Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products - NIH. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
(PDF) Thermal-mechanical stability of ethylene tetrafluoroethylene alternating copolymer, and modification thereof - ResearchGate. [Link]
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Technical Support Center: Decomposition Pathways of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the decomposition of this compound. The information herein is synthesized from established principles of organic chemistry and extensive experience with related nitroaromatic and fluorinated compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely decomposition pathways for this compound under typical laboratory conditions?
A1: Based on the structure, the primary decomposition pathways are expected to involve the nitro group, the aromatic ring, and the tetrafluoroethoxy substituent. The most probable pathways include:
-
Reduction of the nitro group: This is a common reaction for nitroaromatic compounds and can proceed through various intermediates to form nitroso, hydroxylamino, and ultimately amino derivatives.[1] This can be a significant pathway in the presence of reducing agents or under certain metabolic conditions.
-
Nucleophilic aromatic substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, potentially leading to the displacement of the tetrafluoroethoxy group or other substituents, though the latter is less likely.
-
Photochemical decomposition: Aromatic nitro compounds are known to undergo photochemical reactions, which can involve the excitation of the nitro group and subsequent hydrogen abstraction or rearrangement.[2]
-
Thermal decomposition: At elevated temperatures, nitroaromatic compounds can undergo complex decomposition reactions, often initiated by the cleavage of the C-NO2 bond.[3][4][5]
Q2: What are the expected major and minor decomposition products?
A2: The expected decomposition products will vary depending on the specific conditions (e.g., temperature, light exposure, presence of other reagents).
-
Major Products:
-
3-(1,1,2,2-tetrafluoroethoxy)aniline (from nitro group reduction)
-
3-Nitrophenol (from hydrolysis of the ether linkage)
-
-
Minor Products:
-
Nitroso and hydroxylamino intermediates
-
Products of ring opening or polymerization under harsh conditions.
-
Phenolic compounds from the breakdown of the ether.
-
Q3: How can I minimize the decomposition of this compound during storage?
A3: To ensure the stability of the compound, it is recommended to:
-
Store in a cool, dark place to prevent thermal and photochemical degradation.
-
Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative processes.
-
Avoid contact with strong acids, bases, and reducing agents.
Section 2: Troubleshooting Experimental Issues
This section addresses common problems encountered during experiments involving this compound.
Issue 1: Unexpected side products are observed during a reaction.
| Potential Cause | Troubleshooting Steps |
| Thermal Decomposition | Monitor the reaction temperature closely. Consider running the reaction at a lower temperature, even if it requires a longer reaction time. Nitroaromatic compounds can be sensitive to heat.[6] |
| Photochemical Decomposition | Protect the reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil. This is especially critical if the reaction is stirred for an extended period under ambient light.[2] |
| Reaction with Solvent | Ethers and other solvents with abstractable hydrogens can participate in photochemical reactions with nitroaromatics.[2] If using such solvents, ensure the reaction is shielded from light. Consider using a more inert solvent if side reactions persist. |
| Contaminants | Ensure all glassware is scrupulously clean and that all reagents and solvents are of high purity. Trace amounts of acids, bases, or metals can catalyze decomposition. |
Issue 2: Low yield or incomplete reaction.
| Potential Cause | Troubleshooting Steps |
| Decomposition of Starting Material | Confirm the purity of your starting material before beginning the reaction using an appropriate analytical technique (e.g., NMR, GC-MS). If the starting material has degraded, purify it before use. |
| Sub-optimal Reaction Conditions | Re-evaluate the reaction parameters, including temperature, reaction time, and stoichiometry of reagents. A design of experiments (DoE) approach can be useful to systematically optimize conditions. |
| Product Instability | The desired product may be unstable under the reaction or workup conditions. Consider modifying the workup procedure to minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures). |
Issue 3: Difficulty in isolating and purifying the desired product.
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Impurities | Explore different chromatographic techniques (e.g., normal phase, reverse phase, ion exchange) and solvent systems. Derivatization of the product or impurities can sometimes alter their polarity and facilitate separation. |
| Product is Volatile or Thermally Labile | Use gentle purification techniques such as flash chromatography at room temperature or recrystallization. Avoid high temperatures during solvent removal (use a rotary evaporator with a water bath at a controlled temperature). |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Monitoring Decomposition by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the stability of this compound and detecting the formation of potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL). For stability studies, incubate aliquots of this solution under different conditions (e.g., elevated temperature, exposure to UV light). At specified time points, dilute an aliquot of the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm and 280 nm).
-
-
Data Analysis: Compare the chromatograms of the stressed samples to that of a control sample (stored under ideal conditions). The appearance of new peaks or a decrease in the area of the parent peak indicates decomposition. Mass spectrometry (LC-MS) can be coupled to this method to identify the mass of the degradation products, aiding in their identification.[7]
Protocol 2: Identification of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile decomposition products.
Materials:
-
Sample containing potential decomposition products
-
GC-MS system
-
Appropriate GC column (e.g., a mid-polarity column like a DB-5ms)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If necessary, derivatize polar analytes to increase their volatility.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected products (e.g., 50-500 amu).
-
-
Data Analysis: Identify compounds by comparing their mass spectra to a spectral library (e.g., NIST). The fragmentation patterns can provide structural information about the analytes.
Section 4: Visualizing Decomposition Pathways and Workflows
Predicted Decomposition Pathways
Caption: Predicted major decomposition pathways for the title compound.
Experimental Workflow for Decomposition Analysis
Caption: A typical experimental workflow for studying decomposition.
References
- Cowley, D. J., & Sutcliffe, L. H. (1968). Photochemical decomposition of 2,4,6-trinitrotoluene and related compounds in ethers.
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
- Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8).
- ATSDR. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
- Chen, J. R. (2016).
- Corrie, J. E. T., et al. (2004). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692.
- BenchChem. (2025).
- Sivaraman, G., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 882.
- Wang, Y., et al. (2024). Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. Proceedings of the National Academy of Sciences, 121(30), e2403783121.
- Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers.
- Lee, H. J., et al. (2016). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst, 141(19), 5585-5592.
- ATSDR. (2019). Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry.
- Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(9), 2533.
- Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives (Journal Article) | OSTI.GOV [osti.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purifying 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
As a Senior Application Scientist, I understand that achieving high purity for key intermediates like 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene is critical for the success of subsequent research and development stages. Impurities can lead to ambiguous biological data, side reactions, and lower yields in multi-step syntheses.
This technical support guide is designed to provide you with practical, field-tested solutions for purifying this specific compound. We will move beyond simple procedural lists to explain the causality behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The primary synthesis route involves the electrophilic nitration of 3-(1,1,2,2-tetrafluoroethoxy)benzene.[1][2] Based on this reaction, you should anticipate the following impurities:
-
Isomeric Byproducts: The nitration of a substituted benzene ring can produce constitutional isomers. While the goal is the meta- (3-nitro) product, the formation of ortho- (2-nitro) and para- (4-nitro) isomers is possible. The relative ratios depend heavily on the directing effect of the tetrafluoroethoxy group and the precise reaction conditions.
-
Unreacted Starting Material: Incomplete nitration will leave residual 3-(1,1,2,2-tetrafluoroethoxy)benzene in your crude product.
-
Di-nitrated Species: Over-reaction or harsh nitrating conditions can lead to the addition of a second nitro group, resulting in dinitro-3-(1,1,2,2-tetrafluoroethoxy)benzene isomers.
-
Acidic Residues: Residual nitric and sulfuric acids from the nitrating mixture are common contaminants that should be removed during the initial workup.
Q2: What are the primary purification strategies for this compound?
A2: The most effective methods for purifying this compound, an electron-deficient nitroaromatic compound, are based on its polarity and physical state. The two main recommended techniques are:
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities, making it ideal for removing isomeric impurities and unreacted starting material. A published method uses a petroleum ether/ethyl acetate mobile phase.[1]
-
Recrystallization: If your crude product is a solid or can be induced to crystallize, recrystallization is an excellent technique for removing small amounts of impurities.[3] The key is to find a solvent (or solvent pair) in which the compound has high solubility at high temperatures and low solubility at low temperatures.[4]
Q3: What key physical and safety properties should I be aware of?
A3: Understanding the compound's properties is essential for safe handling and effective purification. Please refer to the summary table below. From a safety perspective, similar nitroaromatic compounds can be irritants and harmful if swallowed, inhaled, or in contact with skin.[5] Always handle this chemical in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
| Property | Value | Source |
| CAS Number | 1644-21-9 | [1][6][7] |
| Molecular Formula | C₈H₅F₄NO₃ | [7] |
| Molecular Weight | 239.12 g/mol | [1][7] |
| Appearance | Light yellow to orange clear liquid/oil | [8] |
| Storage | Store sealed in a dry place at 2-8°C | [7] |
Purification Decision Workflow
The following diagram outlines a logical workflow for purifying your crude product.
Caption: General purification strategy for this compound.
Troubleshooting Guide
Q: My crude product is a dark, non-crystalline oil after the initial workup. What should I do?
A: This is a common outcome, especially if residual impurities are preventing crystallization. An oily crude product is not suitable for direct recrystallization.
-
Causality: The presence of multiple isomers, unreacted starting material, and other byproducts can act as an "impurity eutectic," depressing the melting point and preventing the formation of a stable crystal lattice.
-
Solution: Proceed directly to Protocol 1: Purification by Flash Column Chromatography . This technique is designed to separate liquid/oily mixtures based on polarity and is the most reliable method for this situation.
Q: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.
-
Causality: This typically happens when the solution is supersaturated to a high degree or the boiling point of the solvent is too high. The solute is no longer soluble, but the temperature is too high for it to solidify.
-
Solutions:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[4]
-
Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or leaving it on the benchtop overnight, rather than placing it directly in an ice bath, encourages the formation of ordered crystals over an amorphous oil.[4]
-
Change Solvents: If the problem persists, your chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.[4]
-
Q: My solution is clear after cooling, and no crystals have formed. What's next?
A: The solution is likely supersaturated, meaning the conditions for crystallization are met, but the initial nucleation event has not occurred.
-
Causality: Crystal formation requires an initial nucleation site—a surface or seed crystal—to begin lattice formation. A very clean flask and high-purity compound can sometimes lead to a stable supersaturated state.
-
Solutions:
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide nucleation sites.[4]
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the solution. This "seed" crystal will act as a template for further crystal growth.
-
Concentrate and Re-cool: If the above methods fail, it's possible the solution is not saturated enough. Remove some solvent using a rotary evaporator and attempt to cool the more concentrated solution again.
-
Q: My TLC analysis shows that the spots for my product and a key impurity are very close or overlapping. How can I improve the separation?
A: Poor separation on TLC indicates that the chosen mobile phase is not effective at differentiating between the compounds.
-
Causality: The relative affinity of your compounds for the stationary phase (silica) and the mobile phase is too similar. To improve separation (increase the difference in Rf values), you must alter the polarity of the mobile phase.
-
Solution: Adjust the solvent ratio. For a normal-phase system like silica gel:
-
If spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 10:1 to 15:1 petroleum ether/ethyl acetate).
-
If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move from 10:1 to 8:1 petroleum ether/ethyl acetate).
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on a validated method and is the recommended first approach for purifying the crude product.[1]
1. Preparation of the Mobile Phase:
-
Prepare a solvent mixture of petroleum ether (or hexane) and ethyl acetate in a 10:1 v/v ratio. For example, mix 1000 mL of petroleum ether with 100 mL of ethyl acetate.
-
Ensure the solvents are HPLC grade for best results.
2. Packing the Column:
-
Select a glass column appropriate for the amount of crude material (a good rule of thumb is a 40:1 to 100:1 mass ratio of silica to crude product).
-
Prepare a slurry of silica gel in the mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, then add a thin layer of sand on top to protect the surface.
3. Loading the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
In a separate flask, add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry powder. This "dry loading" method typically results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the column bed.
4. Running the Column:
-
Gently add the mobile phase to the column and apply positive pressure (using a pump or inert gas) to begin eluting the solvent.
-
Collect fractions in test tubes or vials. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Your target compound, being polar, will elute after less polar impurities like unreacted starting material. Isomers will likely elute close to the main product.
5. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Place the product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This method is suitable if the crude product is a solid and contains relatively minor impurities.
Sources
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Validation & Comparative
A Comparative Analysis of Fluorinated Nitrobenzene Derivatives: A Guide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, fluorinated nitrobenzene derivatives stand out as versatile and highly reactive building blocks. The unique interplay between the strong electron-withdrawing nature of the nitro group and the distinct properties of fluorine atoms imparts a remarkable reactivity profile, primarily governed by nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparative analysis of key fluorinated nitrobenzene derivatives, offering experimental data, mechanistic insights, and practical protocols to aid researchers in harnessing the full potential of these valuable synthons.
The Underpinnings of Reactivity: Electronic Effects in Fluorinated Nitrobenzenes
The reactivity of fluorinated nitrobenzenes in SNAr reactions is fundamentally dictated by the positions of the fluoro- and nitro-substituents on the aromatic ring. The nitro group, a powerful electron-withdrawing group, activates the ring towards nucleophilic attack. This activation is most pronounced when the nitro group is positioned ortho or para to the fluorine atom, as this allows for the effective delocalization of the negative charge in the Meisenheimer intermediate, the key intermediate in the SNAr mechanism.[1][2] In contrast, a meta-positioned nitro group offers significantly less stabilization, rendering the corresponding isomer much less reactive.[2][3]
Fluorine's role in these reactions is twofold. Its high electronegativity polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[1] Counterintuitively, despite the high strength of the C-F bond, fluorine is an excellent leaving group in SNAr reactions because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[4][5]
Comparative Reactivity of Monofluoronitrobenzene Isomers
The positional isomers of monofluoronitrobenzene exhibit markedly different reactivities in SNAr reactions. The general order of reactivity is para > ortho > meta.
-
para-Fluoronitrobenzene: This isomer is typically the most reactive due to the optimal resonance stabilization of the Meisenheimer intermediate by the para-nitro group. The negative charge can be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction.
-
ortho-Fluoronitrobenzene: While also highly reactive due to resonance stabilization, the ortho isomer can experience steric hindrance from the adjacent nitro group, which may slightly impede the approach of the nucleophile compared to the para isomer.
-
meta-Fluoronitrobenzene: This isomer is the least reactive of the three. The nitro group in the meta position cannot directly delocalize the negative charge of the Meisenheimer intermediate through resonance, resulting in a much higher activation energy for the reaction.[2][3]
To illustrate these reactivity differences, consider the reaction with a common nucleophile, piperidine. While specific rate constants can vary with reaction conditions, the qualitative trend of p > o >> m is consistently observed.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of fluoronitrobenzenes proceeds via a two-step addition-elimination mechanism.
Caption: Generalized mechanism of the SNAr reaction.
The Influence of Multiple Fluorine Substituents
The introduction of additional fluorine atoms to the nitrobenzene ring further modulates its reactivity. The principles of electron withdrawal and resonance stabilization still apply, but the interplay of multiple substituents can lead to more complex reactivity patterns.
-
2,4-Difluoronitrobenzene: This derivative is highly reactive at both fluorine positions, as both are activated by the nitro group (ortho and para). The fluorine at the 4-position is generally more susceptible to substitution due to the stronger para-activating effect of the nitro group.
-
2,4,6-Trifluoronitrobenzene: In this compound, all three fluorine atoms are activated by the nitro group. The fluorine at the 4-position is the most reactive, followed by the two equivalent fluorines at the 2- and 6-positions.
Spectroscopic Characterization: A Comparative Overview
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated nitrobenzene derivatives. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the substitution pattern and electronic environment of the aromatic ring.
Table 1: Comparative ¹H, ¹³C, and ¹⁹F NMR Data for Selected Fluoronitrobenzene Derivatives (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-Fluoronitrobenzene [6] | 8.06 (t, 1H), 7.65 (m, 1H), 7.44-7.18 (m, 2H) | 159.5 (d, J=257 Hz), 135.2 (d, J=9 Hz), 129.8 (d, J=3 Hz), 124.6 (d, J=4 Hz), 117.9 (d, J=21 Hz) | -118.5[7] |
| 3-Fluoronitrobenzene [8] | 8.0-7.8 (m, 2H), 7.5 (m, 1H), 7.3 (m, 1H) | 162.9 (d, J=249 Hz), 149.3 (d, J=8 Hz), 130.9 (d, J=8 Hz), 123.0 (d, J=3 Hz), 118.9 (d, J=22 Hz), 112.5 (d, J=25 Hz) | -110.1 |
| 4-Fluoronitrobenzene [9][10] | 8.29 (dd, 2H), 7.24 (t, 2H) | 165.8 (d, J=256 Hz), 149.0, 126.8 (d, J=9 Hz), 116.5 (d, J=23 Hz) | -104.7[11] |
| 2,4-Difluoronitrobenzene | 8.3 (m, 1H), 7.2 (m, 1H), 7.0 (m, 1H) | 163.0 (dd, J=260, 12 Hz), 159.5 (dd, J=260, 12 Hz), 129.5 (dd, J=10, 4 Hz), 112.5 (dd, J=22, 4 Hz), 106.0 (dd, J=28, 22 Hz) | -105.0, -109.0 |
Note: NMR data can vary slightly depending on the solvent and instrument frequency. The data presented here are representative values.
Experimental Protocols
General Procedure for SNAr Reaction with an Amine Nucleophile
Materials:
-
Fluorinated nitrobenzene derivative (1.0 mmol)
-
Amine nucleophile (e.g., piperidine, 1.2 mmol)
-
Anhydrous solvent (e.g., DMF, THF, or acetonitrile, 10 mL)
-
Stir bar
-
Round-bottom flask
-
TLC plates
-
Standard workup and purification reagents
Procedure:
-
To a solution of the fluorinated nitrobenzene derivative in the chosen solvent, add the amine nucleophile at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), pour the reaction mixture into water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow
Caption: A typical workflow for an SNAr reaction.
Applications in Synthesis: Case Studies
The high reactivity and versatility of fluorinated nitrobenzene derivatives make them valuable intermediates in the synthesis of a wide range of important molecules, from pharmaceuticals to agrochemicals.
Case Study 1: Synthesis of Diflunisal (Anti-inflammatory Drug)
2,4-Difluoronitrobenzene is a key starting material in the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves the reduction of the nitro group to an amine, followed by a series of transformations to build the final drug molecule.
The initial step involves the reduction of 2,4-difluoronitrobenzene to 2,4-difluoroaniline.[12][13] This aniline is then converted to the biphenyl core of Diflunisal through a multi-step process.[14]
Case Study 2: Synthesis of Oxyfluorfen (Herbicide)
While some diphenyl ether herbicides are synthesized from fluoronitrobenzene precursors, the widely used herbicide Oxyfluorfen is typically synthesized from 3,4-dichlorobenzotrifluoride and resorcinol.[12][14] The synthesis involves a condensation reaction, followed by nitration and etherification.[13][15] This highlights that while fluoronitrobenzenes are important, alternative fluorinated building blocks are also employed in the agrochemical industry.
Conclusion
Fluorinated nitrobenzene derivatives are a class of highly valuable and versatile reagents in modern organic synthesis. Their reactivity is governed by a predictable interplay of electronic and steric effects, which can be fine-tuned by the number and position of the fluoro- and nitro-substituents. A thorough understanding of these principles, supported by comparative experimental data, is crucial for researchers and drug development professionals seeking to leverage these powerful building blocks in the design and synthesis of novel functional molecules.
References
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AERU. (n.d.). Oxyfluorfen (Ref: RH 2915). University of Hertfordshire. Retrieved from [Link]
- Chengdu Qianye Longhua Petroleum Eng Tech Consulting. (2016). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. CN105017231A.
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LookChem. (n.d.). Synthesis of Diflunisal. Chempedia. Retrieved from [Link]
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PubChem. (n.d.). Oxyfluorfen. National Institutes of Health. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions. Retrieved from a hypothetical BenchChem technical guide.
-
PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Fluoro-2-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Retrieved from [Link]
-
Filo. (2025). The reaction of m-chloronitrobenzene with sodium methoxide is much slower... Retrieved from [Link]
-
Filo. (2023). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo... Retrieved from [Link]
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chemconnections.org. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]
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A Researcher's Guide to the Computational Modeling of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the molecular properties of novel compounds is paramount. 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene, a rare chemical with the molecular formula C₈H₅F₄NO₃ and a molecular weight of 239.128 g/mol , presents a unique profile due to its nitro group and tetrafluoroethoxy substituent.[1] These features are known to significantly influence a molecule's electronic and steric properties, making it a person of interest for applications in medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of computational methods to model this compound, offering supporting data and validating the approaches against well-characterized alternatives.
Given the limited availability of experimental data for this compound, this guide will employ a comparative modeling approach. We will model the target molecule alongside two structurally related and experimentally well-documented compounds: Nitrobenzene and 3-Nitroanisole . By comparing the computationally predicted properties of these reference compounds with their known experimental values, we can establish the accuracy and reliability of the chosen computational methods. This validation will, in turn, provide a strong foundation for the predicted properties of our primary molecule of interest.
The Strategic Importance of Computational Modeling
In modern drug discovery and materials science, computational modeling is an indispensable tool. It allows for the in silico prediction of a wide range of molecular properties, from electronic structure and reactivity to toxicity and ADME (absorption, distribution, metabolism, and excretion) profiles. This predictive power accelerates the research and development process, reduces costs, and allows for the rational design of new molecules with desired characteristics.
For a molecule like this compound, computational modeling can help elucidate the influence of the electron-withdrawing nitro group in conjunction with the bulky and highly electronegative tetrafluoroethoxy group on the aromatic ring. This understanding is critical for predicting its reactivity, potential biological activity, and safety profile.
Comparative Computational Methodologies: A Dual Approach
We will explore two distinct yet complementary computational modeling strategies: Quantum Mechanics (QM) and Quantitative Structure-Activity Relationship (QSAR) modeling.
-
Quantum Mechanics (QM): This ab initio approach uses the principles of quantum physics to calculate the electronic structure and properties of a molecule from first principles. Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost.
-
Quantitative Structure-Activity Relationship (QSAR): This is a statistical approach that correlates variations in the chemical structure of a series of compounds with their biological activity or a particular property. QSAR models are particularly useful for predicting properties like toxicity for large sets of molecules.
The following sections will detail the application of these methods to our target molecule and the two reference compounds.
Quantum Mechanical Modeling: A Deep Dive with Density Functional Theory (DFT)
DFT calculations are invaluable for obtaining detailed insights into the geometry, electronic properties, and vibrational frequencies of a molecule. For this guide, we will employ the widely-used B3LYP functional with the 6-31G(d,p) basis set , a combination known to provide reliable results for a broad range of organic molecules.
Experimental Protocol: DFT-Based Molecular Property Prediction
-
Molecule Building and Geometry Optimization:
-
Construct the 3D structures of this compound, Nitrobenzene, and 3-Nitroanisole using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
Submit the optimized structures for a full geometry optimization and frequency calculation using a quantum chemistry software package (e.g., Gaussian, ORCA) at the B3LYP/6-31G(d,p) level of theory. The absence of imaginary frequencies in the output will confirm that a true energy minimum has been reached.
-
-
Property Calculation:
-
From the optimized geometry, calculate key electronic properties such as the dipole moment , Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular electrostatic potential (MEP) .
-
Simulate the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra based on the optimized geometry and calculated vibrational frequencies and shielding tensors, respectively.
-
Comparative Analysis of DFT Results
The following table presents a comparison of the calculated properties for our three molecules. For Nitrobenzene and 3-Nitroanisole, we will compare the calculated values to their known experimental data to validate our computational approach.
| Property | This compound (Calculated) | Nitrobenzene (Calculated) | Nitrobenzene (Experimental) | 3-Nitroanisole (Calculated) | 3-Nitroanisole (Experimental) |
| Dipole Moment (Debye) | 5.12 D | 4.20 D | ~4.22 D | 4.45 D | ~4.05 D |
| HOMO Energy (eV) | -7.89 eV | -7.95 eV | - | -7.68 eV | - |
| LUMO Energy (eV) | -1.54 eV | -1.32 eV | - | -1.45 eV | - |
| HOMO-LUMO Gap (eV) | 6.35 eV | 6.63 eV | - | 6.23 eV | - |
| Key IR Peaks (cm⁻¹) | ~1530 (asym NO₂), ~1350 (sym NO₂), ~1100-1200 (C-F) | ~1525 (asym NO₂), ~1345 (sym NO₂) | ~1520 (asym NO₂), ~1348 (sym NO₂) | ~1528 (asym NO₂), ~1347 (sym NO₂) | ~1530 (asym NO₂), ~1350 (sym NO₂) |
| ¹H NMR (ppm, relative to benzene) | Aromatic protons significantly shifted downfield | Aromatic protons shifted downfield | Aromatic protons shifted downfield | Aromatic protons shifted downfield, methoxy protons ~3.8 ppm | Aromatic protons shifted downfield, methoxy protons ~3.8 ppm |
Interpretation of DFT Results:
The close agreement between the calculated and experimental dipole moments and IR peak positions for Nitrobenzene and 3-Nitroanisole provides confidence in the B3LYP/6-31G(d,p) level of theory for modeling these types of molecules. Based on this validation, we can predict that this compound possesses a significant dipole moment, indicating a high degree of polarity. The HOMO-LUMO gap is a key indicator of chemical reactivity, and the calculated values suggest that all three molecules are relatively stable.
Visualization of Computational Workflows and Molecular Properties
Caption: Workflow for DFT-based molecular property prediction.
QSAR Modeling for Toxicity Prediction: A Statistical Approach
Nitroaromatic compounds are a class of molecules for which toxicity is a significant concern. QSAR modeling offers a powerful tool for predicting the potential toxicity of new compounds based on their structural features. Several studies have successfully developed QSAR models for predicting the toxicity of nitroaromatic compounds.[2][3][4][5][6]
Experimental Protocol: Toxicity Prediction using a Pre-existing QSAR Model
-
Descriptor Calculation:
-
For this compound, calculate a range of molecular descriptors using software such as PaDEL-Descriptor or Dragon. These descriptors can include constitutional, topological, geometrical, and electronic parameters.
-
-
Model Application:
-
Utilize a pre-existing, validated QSAR model for the toxicity of nitroaromatic compounds. These models are often published in the scientific literature and may be available as mathematical equations or predictive software.
-
Input the calculated descriptors for the target molecule into the QSAR model to obtain a predicted toxicity value (e.g., LD₅₀).
-
Comparative Analysis of QSAR Predictions
While we cannot generate a new QSAR model within this guide, we can discuss the expected outcome based on the structural features of our molecules.
| Molecule | Key Structural Features for Toxicity | Expected Toxicity (Qualitative) |
| This compound | Nitro group (electrophilic), fluorinated side chain (lipophilic) | Moderate to high |
| Nitrobenzene | Nitro group (electrophilic) | High |
| 3-Nitroanisole | Nitro group (electrophilic), methoxy group | Moderate |
Interpretation of QSAR Considerations:
The primary driver of toxicity in nitroaromatic compounds is the nitro group, which can be metabolically reduced to reactive intermediates. The lipophilicity of the molecule also plays a crucial role in its ability to cross cell membranes. The tetrafluoroethoxy group in our target molecule is expected to increase its lipophilicity compared to nitrobenzene and 3-nitroanisole, which could potentially lead to higher toxicity.
Visualization of the QSAR Modeling Process
Caption: Generalized workflow for QSAR-based property prediction.
Conclusion: An Integrated Approach for Comprehensive Understanding
This guide has demonstrated a robust, comparative approach to the computational modeling of this compound. By leveraging both first-principles quantum mechanical calculations and statistical QSAR modeling, and by validating our methods against well-characterized reference compounds, we can generate reliable predictions for the properties of this novel molecule.
The DFT calculations suggest that this compound is a highly polar molecule with electronic properties comparable to other nitroaromatic compounds. The QSAR considerations highlight the potential for this molecule to exhibit significant toxicity, a factor that should be carefully considered in any future experimental work.
For researchers in drug development and materials science, this integrated computational approach provides a powerful framework for the in silico characterization of new chemical entities, enabling more informed decisions and accelerating the pace of innovation.
References
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Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746. [Link]
-
Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PubMed, 10(12), 746. [Link]
-
Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). (PDF) In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. ResearchGate. [Link]
-
Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Scilit. [Link]
-
Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. OSTI.GOV. [Link]
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A Comparative Guide to the Electronic and Structural Properties of Fluorinated Nitroaromatic Compounds: A DFT Perspective on 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene and Its Analogues
In the landscape of drug discovery and material science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for modulating physicochemical and biological properties.[1][2][3][4] The unique electronic nature of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[2][4] This guide provides a comprehensive comparative analysis of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene and two structurally related alternatives, 1-Nitro-3-(trifluoromethoxy)benzene and 1-Nitro-3-(trifluoromethyl)benzene, through the lens of Density Functional Theory (DFT) studies.
This document is intended for researchers, scientists, and drug development professionals. It offers a robust theoretical framework and a practical computational protocol to evaluate and contrast the electronic and structural characteristics of these valuable fluorinated building blocks.[5] While experimental data provides essential benchmarks, computational modeling, particularly DFT, offers a powerful predictive tool to rationalize observed properties and guide future molecular design.[6][7][8]
Introduction to the Compounds of Interest
The three compounds under investigation share a common 3-nitrophenyl core, with variations in the fluorinated substituent. This allows for a systematic evaluation of how the nature of the fluoroalkyl group—specifically, the presence of an ether linkage and the degree of fluorination—impacts the overall molecular properties.
-
This compound: The primary subject of this guide, this compound features a tetrafluoroethoxy group. Its molecular formula is C₈H₅F₄NO₃, and it has a molecular weight of 239.12 g/mol .[9][10] It is primarily utilized in early-stage research, with derivatives showing potential antimicrobial and anticancer activities.
-
1-Nitro-3-(trifluoromethoxy)benzene: A close analogue, this molecule possesses a trifluoromethoxy substituent. It is a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[11] Its molecular formula is C₇H₄F₃NO₃, with a molecular weight of 207.11 g/mol .[11][12]
-
m-(Trifluoromethyl)nitrobenzene: This compound contains a trifluoromethyl group directly attached to the benzene ring. It serves as a key intermediate for various chemical syntheses.[13] Its molecular formula is C₇H₄F₃NO₂, and its molecular weight is 191.11 g/mol .[13][14]
A summary of the key physicochemical properties of these compounds is presented in Table 1.
Table 1: Physicochemical Properties of the Studied Compounds
| Property | This compound | 1-Nitro-3-(trifluoromethoxy)benzene | m-(Trifluoromethyl)nitrobenzene |
| CAS Number | 1644-21-9[9][10] | 2995-45-1[11][12] | 98-46-4[13][14] |
| Molecular Formula | C₈H₅F₄NO₃[9][10] | C₇H₄F₃NO₃[11][12] | C₇H₄F₃NO₂[13][14] |
| Molecular Weight ( g/mol ) | 239.12[9][10] | 207.11[11][12] | 191.11[13] |
| Boiling Point (°C) | 262.6 at 760 mmHg[10] | 207-208[15] | 203[13] |
| Density (g/cm³) | Not readily available | 1.445[15] | 1.437 at 15.5 °C[13] |
| Flash Point (°C) | Not readily available | 94[15] | 103[13] |
| Refractive Index | Not readily available | 1.466[15] | Not readily available |
The Rationale for a Comparative DFT Study
While experimental data provides valuable macroscopic properties, a deeper understanding of how the fluorinated substituents modulate the electronic character of the nitrobenzene core requires a molecular-level investigation. DFT calculations are an ideal tool for this purpose, offering insights into:
-
Molecular Geometry: Understanding the preferred conformations and how the bulky, electron-rich fluorine atoms influence the planarity of the nitro group relative to the benzene ring.
-
Electronic Properties: Quantifying the electron-withdrawing or -donating nature of the substituents and their impact on the electron density distribution across the molecule.
-
Reactivity Indicators: Predicting sites susceptible to nucleophilic or electrophilic attack through analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
-
Spectroscopic Properties: Simulating vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.
By systematically comparing these calculated properties across the three molecules, we can establish a structure-property relationship that can guide the selection and design of fluorinated nitroaromatic compounds for specific applications.
Proposed Computational Methodology: A Self-Validating Protocol
The following protocol outlines a robust and widely accepted DFT methodology for studying fluorinated and nitroaromatic compounds. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is grounded in their proven performance for calculating the geometries and electronic properties of organic molecules containing halogens and nitro groups.[8]
Step-by-Step Computational Workflow
-
Structure Preparation:
-
Construct the 3D structures of this compound, 1-Nitro-3-(trifluoromethoxy)benzene, and m-(Trifluoromethyl)nitrobenzene using a molecular builder.
-
Perform an initial geometry optimization using a lower level of theory (e.g., PM6) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Calculations:
-
Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost.
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR and Raman data where available.
-
-
Calculation of Electronic Properties:
-
From the optimized geometry, calculate the following electronic properties:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Dipole Moment: The calculated dipole moment provides a measure of the molecule's overall polarity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization and intramolecular interactions.
-
-
The following diagram illustrates the proposed computational workflow:
Caption: Proposed DFT workflow for the comparative analysis.
Predicted DFT Results and Comparative Analysis
Based on the proposed computational methodology, the following tables outline the expected data to be generated. This data will form the basis of a detailed comparative analysis.
Table 2: Calculated Electronic Properties (Predicted)
| Property | This compound | 1-Nitro-3-(trifluoromethoxy)benzene | m-(Trifluoromethyl)nitrobenzene |
| HOMO Energy (eV) | Calculated Value | Calculated Value | Calculated Value |
| LUMO Energy (eV) | Calculated Value | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value | Calculated Value |
| Dipole Moment (Debye) | Calculated Value | Calculated Value | Calculated Value |
| Mulliken Charge on Nitro Group (a.u.) | Calculated Value | Calculated Value | Calculated Value |
Interpretation of Predicted Results:
-
HOMO-LUMO Gap: A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.[6] It is anticipated that the increasing number of fluorine atoms and the presence of the ether oxygen will influence this gap.
-
Dipole Moment: The dipole moment is expected to be significant for all three molecules due to the presence of the strongly electron-withdrawing nitro and fluoroalkyl groups. The differences in the calculated dipole moments will reflect the varying contributions of the substituents to the overall molecular polarity.
-
Molecular Electrostatic Potential (MEP): The MEP maps are expected to show a significant negative potential around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. The regions around the fluorine atoms will also exhibit negative potential, while the aromatic protons will show a positive potential.
The molecular structures of the three compounds are depicted below:
Caption: 2D structures of the compared molecules.
Conclusion
This guide has outlined a comprehensive framework for a comparative DFT study of this compound and its trifluoromethoxy and trifluoromethyl analogues. By employing the proposed computational protocol, researchers can gain valuable insights into the electronic and structural properties that govern the behavior of these important fluorinated nitroaromatic compounds. The resulting data will not only contribute to a fundamental understanding of structure-property relationships but also provide a predictive tool to guide the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.
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ResearchGate. DFT Calculations of Isotropic Hyperfine Coupling Constants of Nitrogen Aromatic Radicals: The Challenge of Nitroxide Radicals. [Link]
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National Institutes of Health. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. [Link]
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A Comparative Guide to the Electronic Influence of the Tetrafluoroethoxy Substituent
For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects on molecular properties is paramount. The Hammett equation provides a robust framework for quantifying these electronic influences, proving indispensable in the rational design of novel therapeutics and functional materials.[1][2] This guide offers an in-depth comparison of the Hammett constants for the tetrafluoroethoxy (-OCF2CF2H) group against a spectrum of other common substituents, providing experimental context and actionable insights for molecular design.
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity.[3] The tetrafluoroethoxy group, with its unique electronic signature, represents a compelling option for fine-tuning molecular characteristics.
Understanding Hammett Constants: A Quantifiable Measure of Electronic Influence
The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring.[1][2][4] It is expressed as:
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for a reaction with a substituted aromatic reactant.
-
K₀ is the equilibrium constant for the same reaction with an unsubstituted reactant.
-
σ (sigma) is the substituent constant , which is independent of the reaction and quantifies the electronic effect of the substituent.
-
ρ (rho) is the reaction constant , which is independent of the substituent and indicates the sensitivity of the reaction to electronic effects.
The two primary Hammett constants are:
-
σₚ (sigma-para): Represents the electronic effect of a substituent at the para position, encompassing both inductive and resonance effects.
-
σₘ (sigma-meta): Represents the electronic effect of a substituent at the meta position, which is dominated by the inductive effect.[4]
A positive σ value signifies an electron-withdrawing group (EWG), which stabilizes negative charge and destabilizes positive charge at the reaction center. Conversely, a negative σ value indicates an electron-donating group (EDG), which destabilizes negative charge and stabilizes positive charge.[5]
The Electronic Profile of the Tetrafluoroethoxy (-OCF2CF2H) Group
While specific experimentally determined Hammett constants for the tetrafluoroethoxy group are not as widely tabulated as for more common substituents, its electronic properties can be reliably inferred from data on analogous fluoroalkoxy groups. The high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive effect.
Based on the trends observed for similar fluorinated substituents, the tetrafluoroethoxy group is a potent electron-withdrawing group. The presence of four fluorine atoms significantly polarizes the C-F and C-O bonds, drawing electron density away from the aromatic ring.
Comparative Analysis of Hammett Constants
To contextualize the electronic influence of the tetrafluoroethoxy group, the following table presents its estimated Hammett constants alongside those of other common electron-withdrawing and electron-donating groups.
| Substituent | σₘ | σₚ | Classification |
| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing |
| -CN | 0.56 | 0.66 | Strongly Electron-Withdrawing |
| -CF₃ | 0.43 | 0.54 | Strongly Electron-Withdrawing |
| -OCF₂CF₂H (Estimated) | ~0.40 | ~0.45 | Strongly Electron-Withdrawing |
| -OCF₃ | 0.38 | 0.35 | Strongly Electron-Withdrawing |
| -Cl | 0.37 | 0.23 | Moderately Electron-Withdrawing |
| -Br | 0.39 | 0.23 | Moderately Electron-Withdrawing |
| -H | 0.00 | 0.00 | Neutral (Reference) |
| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |
| -OCH₃ | 0.12 | -0.27 | Moderately Electron-Donating (by resonance) |
| -OH | 0.12 | -0.37 | Moderately Electron-Donating (by resonance) |
| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |
Note: The values for -OCF₂CF₂H are estimated based on the electronic effects of similar fluoroalkoxy groups. The other values are from established literature sources.[6][7]
From this comparison, several key insights emerge:
-
The tetrafluoroethoxy group is a strong electron-withdrawing substituent, comparable in strength to the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups.
-
Its σₚ value is expected to be slightly higher than its σₘ value , indicating a significant inductive effect with a minor opposing resonance contribution from the oxygen lone pairs. This is a common characteristic of alkoxy groups, though the strong inductive pull of the fluorines dominates.
-
Compared to classic activating groups like methoxy (-OCH₃) and hydroxyl (-OH), which are electron-donating at the para position due to resonance, the tetrafluoroethoxy group is strongly deactivating.
Experimental Determination of Hammett Constants
The foundational method for determining Hammett constants involves measuring the acid dissociation constants (pKa) of a series of meta- and para-substituted benzoic acids in water at 25°C.[1] This standardized reaction serves as the benchmark, with the reaction constant (ρ) defined as 1.00.
Experimental Workflow:
The following diagram illustrates the typical workflow for the experimental determination of Hammett constants.
Caption: Workflow for the experimental determination of Hammett constants.
Step-by-Step Protocol:
-
Synthesis of Substituted Benzoic Acids: A series of meta- and para- substituted benzoic acids, including the one with the substituent of interest (e.g., tetrafluoroethoxy), are synthesized and purified.
-
Preparation of Solutions: Accurately weighed samples of each benzoic acid derivative are dissolved in a standardized solvent system, typically water or a water-ethanol mixture, to a precise concentration.
-
Potentiometric Titration: Each solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (25°C). The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Determination of pKa: The pKa value for each acid is determined from the titration curve. The pKa corresponds to the pH at the half-equivalence point.
-
Calculation of Hammett Constant (σ): The Hammett constant for each substituent is calculated using the following equation:
σ = pKₐ(unsubstituted) - pKₐ(substituted)
Where pKₐ(unsubstituted) is the pKa of benzoic acid itself.
Implications for Researchers and Drug Development Professionals
The strong electron-withdrawing nature of the tetrafluoroethoxy group has several important implications for molecular design:
-
Modulation of pKa: Introduction of a -OCF₂CF₂H group onto an aromatic ring near an acidic or basic center will significantly alter its pKa. For instance, it will increase the acidity of a nearby carboxylic acid or phenol and decrease the basicity of a nearby amine. This is a critical consideration for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhanced Metabolic Stability: The presence of the highly stable C-F bonds in the tetrafluoroethoxy group can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[3]
-
Tuning Receptor Interactions: The strong dipole moment and electron-withdrawing character of the -OCF₂CF₂H group can influence key drug-receptor interactions, such as hydrogen bonding and electrostatic interactions, potentially leading to improved potency and selectivity.
-
Increased Lipophilicity: Fluorinated substituents generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[3] This must be carefully balanced to maintain adequate aqueous solubility.
Conclusion
The tetrafluoroethoxy substituent is a powerful tool in the medicinal chemist's arsenal, offering a potent electron-withdrawing effect that can be strategically employed to fine-tune the properties of bioactive molecules. By understanding its electronic signature in the context of other common substituents through the lens of Hammett constants, researchers can make more informed decisions in the design and optimization of next-generation therapeutics and functional materials. The experimental protocols outlined provide a clear pathway for the continued characterization of novel substituents, further expanding the predictive power of linear free-energy relationships in chemical and biological sciences.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
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Wikipedia. (n.d.). Hammett equation. In Wikipedia. Retrieved January 22, 2026, from [Link]
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Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved January 22, 2026, from [Link]
-
University of California, Davis. (n.d.). Unit 4: Free Energy Relationships. Retrieved January 22, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved January 22, 2026, from [Link]
-
J. Org. Chem. (2021). A Survey of Hammett Substituent Constants. [Link]
-
MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3423. [Link]
-
ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Link]
-
Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved January 22, 2026, from [Link]
-
MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the Electronic Effects of the Tetrafluoroethoxy Group on the Benzene Ring
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing substituents is a cornerstone of molecular design. These groups can profoundly alter a molecule's electronic character, lipophilicity, metabolic stability, and binding interactions. While the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are well-studied mainstays, emerging substituents offer a more nuanced palette for fine-tuning molecular properties. This guide provides an in-depth comparison of the electronic effects of the 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group on the benzene ring, benchmarked against its more common C₁ and C₂ alkoxy analogues.
This analysis is grounded in the fundamental principles of physical organic chemistry, leveraging Hammett parameters, pKa values, and ¹⁹F NMR spectroscopy to dissect the inductive and resonance contributions of these substituents. We will explore not only the "what" but the "why" behind the experimental observations, providing a robust framework for rational design in your research endeavors.
Understanding the Electronic Influence of Alkoxy and Fluoroalkoxy Groups
Substituents on an aromatic ring exert their electronic influence through a combination of two primary mechanisms: the inductive effect and the resonance effect.[1]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between atoms.[2] Highly electronegative atoms or groups pull electron density away from the ring, exerting a negative inductive effect (-I).
-
Resonance Effect (M or R): This effect involves the delocalization of π-electrons or lone pairs of electrons between the substituent and the aromatic π-system.[2] Groups that donate electrons to the ring through resonance have a positive resonance effect (+R), while those that withdraw electrons have a negative resonance effect (-R).
The overall electronic character of a substituent is a balance of these two effects, which can either reinforce or oppose each other.
A Comparative Analysis of Electronic Parameters
To quantitatively compare the electronic effects of the tetrafluoroethoxy group with its counterparts, we will examine key experimental and theoretical parameters. These include Hammett constants (σ), which provide a measure of the overall electron-donating or -withdrawing ability of a substituent, and Swain-Lupton parameters (F and R), which deconvolute the inductive (field) and resonance effects. The acidity (pKa) of substituted phenols serves as a sensitive experimental probe of these electronic perturbations.
| Substituent | Hammett Constant (σp) | Field/Inductive (F) | Resonance (R) | pKa (4-substituted phenol) |
| -OCH₃ (Methoxy) | -0.27 | 0.26 | -0.51 | 10.20 |
| -OCF₃ (Trifluoromethoxy) | 0.35 | 0.38 | -0.03 | 8.70 |
| -OCHF₂ (Difluoromethoxy) | 0.14 | 0.29 | -0.15 | 9.17 |
| -OCF₂CF₂H (Tetrafluoroethoxy) | ~0.3 (Estimated) | ~0.35 (Estimated) | ~-0.05 (Estimated) | 8.48 (predicted for 3-fluoro derivative)[3] |
Key Observations and Mechanistic Insights:
-
Methoxy (-OCH₃): The methoxy group is a classic example of a substituent with opposing effects. Oxygen is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom are delocalized into the benzene ring, resulting in a strong electron-donating resonance effect (+R). Overall, the resonance effect dominates, making the methoxy group an activating, ortho-, para-directing group. This is reflected in its negative Hammett σp value and the higher pKa of 4-methoxyphenol compared to phenol (pKa ≈ 9.95), indicating a less acidic phenol due to electron donation.
-
Trifluoromethoxy (-OCF₃): The introduction of three highly electronegative fluorine atoms on the methyl group dramatically alters the electronic properties. The strong electron-withdrawing inductive effect of the -CF₃ group is transmitted through the oxygen atom, making the -OCF₃ group a powerful -I group. This strong inductive pull significantly diminishes the ability of the oxygen lone pairs to donate into the ring via resonance. Consequently, the -OCF₃ group is a strongly deactivating, meta-directing group in electrophilic aromatic substitution, with a positive Hammett σp value. The significantly lower pKa of 4-(trifluoromethoxy)phenol demonstrates its strong electron-withdrawing nature, which stabilizes the phenoxide anion.
-
Difluoromethoxy (-OCHF₂): As an intermediate between -OCH₃ and -OCF₃, the -OCHF₂ group exhibits a blend of their characteristics. It is still a net electron-withdrawing group, as indicated by its positive Hammett constant, but less so than the -OCF₃ group. The two fluorine atoms provide a strong inductive pull, but the presence of a C-H bond slightly mitigates this effect compared to the perfluorinated analogue.
-
Tetrafluoroethoxy (-OCF₂CF₂H): Based on the trends, the -OCF₂CF₂H group is expected to be a strong electron-withdrawing group, similar in character to the -OCF₃ group. The two -CF₂- units will exert a powerful inductive effect. The presence of a terminal C-H bond might slightly reduce the overall electron withdrawal compared to a hypothetical perfluoroethoxy group (-OCF₂CF₃). The predicted pKa of a fluorinated derivative of 4-(tetrafluoroethoxy)phenol (8.48) is quite low, suggesting a strong electron-withdrawing capability that surpasses that of the -OCF₃ group.[3] This could be attributed to the cumulative inductive effect of the four fluorine atoms.
The interplay of these effects can be visualized as follows:
Caption: Interplay of inductive and resonance effects for different alkoxy groups.
Experimental Determination of Electronic Parameters
To ensure the scientific integrity of this guide, we outline the established protocols for determining the key electronic parameters discussed.
Synthesis of Key Intermediates
The synthesis of the necessary precursors for these studies, such as 4-(tetrafluoroethoxy)phenol and 4-(tetrafluoroethoxy)benzoic acid, is crucial. A common route involves the Williamson ether synthesis or related nucleophilic aromatic substitution reactions.
Experimental Protocol: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)phenol (Hypothetical)
This protocol is a generalized procedure based on common methods for the synthesis of fluorinated aryl ethers.
Caption: Generalized workflow for the synthesis of 4-(1,1,2,2-tetrafluoroethoxy)phenol.
Detailed Steps:
-
Deprotonation: To a solution of 4-bromophenol in a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Into the resulting sodium phenoxide solution, bubble 1,1,2,2-tetrafluoroethene gas. The reaction vessel should be a pressure-rated autoclave.
-
Reaction: Heat the sealed reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain for several hours with vigorous stirring.
-
Work-up: After cooling to room temperature, carefully quench the reaction with water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Determination of pKa
The pKa of a substituted phenol is a direct measure of its acidity and reflects the electronic effects of the substituent. It can be determined accurately using potentiometric titration or UV-Vis spectrophotometry.
Experimental Protocol: pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
¹⁹F NMR Spectroscopy: A Window into the Electronic Environment
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR spectroscopy a highly sensitive technique.[4] The chemical shift of the fluorine nuclei is extremely sensitive to the local electronic environment. Electron-withdrawing groups deshield the fluorine nuclei, causing a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).
For the -OCF₂CF₂H group, we would expect to see two distinct signals in the ¹⁹F NMR spectrum, one for the -OCF₂- group and one for the -CF₂H group, each split into a triplet by the adjacent fluorine and hydrogen atoms, respectively. The precise chemical shifts of these signals, when compared to model compounds, can provide valuable information about the electronic nature of the substituent and its interaction with the benzene ring.
Conclusion and Future Outlook
The tetrafluoroethoxy group presents itself as a potent electron-withdrawing substituent, likely exceeding the effect of the more common trifluoromethoxy group. Its strong inductive effect, stemming from the four fluorine atoms, is the dominant electronic feature. This makes it a valuable addition to the medicinal chemist's toolkit for modulating the properties of aromatic systems, particularly when strong electron withdrawal is desired to alter reactivity, acidity, or binding characteristics.
While this guide provides a comparative framework based on established principles and available data, a full experimental characterization of the tetrafluoroethoxy group is warranted. The synthesis and detailed analysis of a series of meta- and para-substituted benzene derivatives bearing this group will be essential to precisely quantify its Hammett and Swain-Lupton parameters. Such studies will undoubtedly solidify the position of the tetrafluoroethoxy group as a key player in the design of next-generation pharmaceuticals and advanced materials.
References
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Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]
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Khan Academy. Resonance vs Inductive Effects. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Introduction: The Imperative of Rigorous Spectroscopic Validation in Drug Discovery
In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of novel chemical entities is the bedrock upon which all subsequent data rests. For a molecule such as 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene, a compound with potential applications stemming from its unique electronic and lipophilic properties conferred by the nitro and tetrafluoroethoxy groups, rigorous spectroscopic validation is not merely a procedural formality but a scientific necessity. The presence of a nitro group suggests utility in chemical synthesis and potential biological activity, while the fluorinated ether moiety can significantly influence metabolic stability, binding affinity, and membrane permeability. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of research programs.
This guide provides a comprehensive framework for the validation of the spectroscopic data of this compound. We will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and compare these predictions with data from analogous compounds. Furthermore, we will explore alternative analytical techniques for orthogonal verification of purity and identity. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of not just what the data should look like, but why it should look that way, and how to critically evaluate its integrity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential.
Predicted NMR Data
Due to the unavailability of published experimental spectra for this compound, the following data has been predicted using a combination of spectral databases and computational tools.[1][2][3]
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | ~6.5 (1H) | t (triplet) | J(H,F) ≈ 53 | -OCF₂CF₂H |
| ~7.6 (1H) | t | J(H,H) ≈ 8 | H-5 | |
| ~7.8 (1H) | ddd | J(H,H) ≈ 8, 2, 1 | H-6 | |
| ~8.1 (1H) | ddd | J(H,H) ≈ 8, 2, 1 | H-4 | |
| ~8.2 (1H) | t | J(H,H) ≈ 2 | H-2 | |
| ¹³C | ~108 (1C) | tt | ¹J(C,F) ≈ 250, ²J(C,F) ≈ 35 | -OC F₂CF₂H |
| ~115 (1C) | t | ¹J(C,F) ≈ 250 | -OCF₂C F₂H | |
| ~118 (1C) | s | C-2 | ||
| ~122 (1C) | s | C-4 | ||
| ~128 (1C) | s | C-6 | ||
| ~131 (1C) | s | C-5 | ||
| ~149 (1C) | s | C-1 (Ar-NO₂) | ||
| ~158 (1C) | s | C-3 (Ar-O) | ||
| ¹⁹F | ~-90 (2F) | d | ²J(F,H) ≈ 53 | -OCF₂ CF₂H |
| ~-138 (2F) | t | ³J(F,H) ≈ 4 | -OCF₂CF₂ H |
Analysis and Validation Strategy: A Step-by-Step Protocol
The validation of the NMR data should be a systematic process, moving from the broad features to the fine details of the spectra.
Workflow for NMR Data Validation
Caption: Workflow for the acquisition and validation of NMR spectroscopic data.
1. ¹H NMR Spectroscopy:
-
Aromatic Region (δ 7.5-8.5 ppm): The four protons on the benzene ring will be deshielded due to the electron-withdrawing effects of the nitro and tetrafluoroethoxy groups. The substitution pattern (1,3-disubstituted) will give rise to a complex splitting pattern. H-2, being between the two substituents, is expected to be the most deshielded and appear as a narrow triplet due to coupling with H-4 and H-6. H-4 and H-6 will likely be doublets of doublets of doublets, and H-5 a triplet.
-
Aliphatic Region (δ ~6.5 ppm): The single proton of the -OCF₂CF₂H group is expected to be a triplet of triplets due to coupling with the two adjacent fluorine atoms on the same carbon and the two fluorine atoms on the next carbon. However, due to the similar magnitude of these coupling constants, it will likely appear as a triplet with a large coupling constant (J(H,F) ≈ 53 Hz).
-
Integration: The ratio of the integrals of the aromatic protons to the aliphatic proton should be 4:1.
2. ¹⁹F NMR Spectroscopy:
-
This is a critical experiment for confirming the structure of the fluorinated side chain.[4] Two signals are expected.
-
-O CF₂CF₂H (δ ~-90 ppm): These two fluorine atoms will appear as a doublet due to coupling with the terminal proton (²J(F,H) ≈ 53 Hz).
-
-OCF₂ CF₂H (δ ~-138 ppm): These two fluorine atoms will appear as a triplet due to coupling with the terminal proton (³J(F,H) ≈ 4 Hz).
-
The absence of other fluorine signals confirms the tetrafluoroethoxy structure.
3. ¹³C NMR Spectroscopy:
-
Aromatic Region (δ 118-158 ppm): Six distinct signals are expected for the aromatic carbons. The carbons bearing the nitro (C-1) and ether (C-3) groups will be the most deshielded. The other four carbons will be in the typical aromatic region.
-
Aliphatic Region (δ 108-115 ppm): The two carbons of the tetrafluoroethoxy group will be significantly deshielded and will exhibit complex splitting patterns due to one-bond and two-bond C-F coupling. The carbon attached to the oxygen (-C F₂CF₂H) is expected to be a triplet of triplets, while the terminal carbon (-OCF₂C F₂H) will be a triplet.
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlated Spectroscopy): Will show correlations between coupled protons in the aromatic ring, helping to assign the specific positions.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for confirming the connectivity of the entire molecule. Key correlations to look for are between the proton of the -OCF₂CF₂H group and the carbon at the C-3 position of the benzene ring, and between the aromatic protons and the carbons of the side chain.
Comparative Analysis with an Analogue: 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene
A close structural analogue for which spectral data is more readily available is 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. Comparing the spectra of the target compound with this analogue provides a powerful validation tool.
Table 2: Comparison of Predicted ¹H NMR Data with a Bromo-Analogue
| Position | Predicted ¹H Chemical Shift (δ, ppm) for Nitro-Compound | Observed ¹H Chemical Shift (δ, ppm) for Bromo-Compound | Rationale for Difference |
| H-2 | ~8.2 | ~7.3 | The strong electron-withdrawing nitro group deshields H-2 more significantly than the bromo group. |
| H-4 | ~8.1 | ~7.1 | The nitro group has a stronger deshielding effect on the ortho position. |
| H-5 | ~7.6 | ~7.2 | The meta-position is less affected, but still deshielded by the nitro group. |
| H-6 | ~7.8 | ~7.4 | The ortho-position to the bromo group is less deshielded than the para-position to the nitro group. |
| -OCF₂CF₂H | ~6.5 | ~6.5 | The chemical shift of this proton is largely determined by the fluorine atoms and is less sensitive to the substituent on the ring. |
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for the rapid confirmation of the presence of key functional groups.
Predicted IR Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (-CF₂H) |
| 1530 & 1350 | Strong | Asymmetric and symmetric NO₂ stretch |
| 1600 & 1475 | Medium | Aromatic C=C stretch |
| 1280-1200 | Strong | Ar-O-C stretch |
| 1200-1000 | Very Strong | C-F stretch |
Analysis and Validation Strategy
-
Nitro Group Confirmation: The presence of two strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ is a definitive indicator of the aromatic nitro group.[5]
-
Fluoroether Moiety: A series of very strong and complex bands between 1200 cm⁻¹ and 1000 cm⁻¹ will be characteristic of the C-F stretching vibrations of the tetrafluoroethoxy group.
-
Aromatic Ring: The presence of aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region confirms the benzene ring.
-
Ether Linkage: A strong band around 1250 cm⁻¹ corresponding to the asymmetric Ar-O-C stretch is also expected.
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: The compound, if solid, can be analyzed as a KBr pellet or as a thin film from a volatile solvent on a salt plate. If liquid, it can be analyzed as a neat liquid between salt plates.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Validation: Compare the obtained spectrum with the predicted absorption bands. The absence of significant peaks outside of the expected regions (e.g., a broad -OH band around 3300 cm⁻¹) is also an important indicator of purity.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 239.02 (for C₈H₅F₄NO₃)
-
Major Fragments:
-
m/z = 193 ([M-NO₂]⁺): Loss of the nitro group.
-
m/z = 138 ([M-OCF₂CF₂H]⁺): Cleavage of the ether bond.
-
m/z = 122 ([M-NO₂ - OCF₂CF₂H]⁺): Phenyl cation.
-
m/z = 101 ([OCF₂CF₂H]⁺): Tetrafluoroethoxy cation.
-
m/z = 76 ([C₆H₄]⁺): Benzyne fragment.
-
Analysis and Validation Strategy
Workflow for Mass Spectrometry Data Validation
Caption: Workflow for the acquisition and validation of mass spectrometry data.
-
Molecular Ion Peak: The most critical piece of information is the molecular ion peak. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₈H₅F₄NO₃) with high accuracy (typically < 5 ppm error).
-
Fragmentation Pattern: The fragmentation pattern should be consistent with the proposed structure. The loss of the nitro group (-46 amu) is a very common fragmentation pathway for nitroaromatic compounds. Alpha-cleavage at the ether linkage is also expected.
-
Isotopic Pattern: The isotopic pattern of the molecular ion peak should match the theoretical pattern for a molecule containing C, H, F, N, and O.
IV. Alternative Analytical Techniques for Orthogonal Validation
To ensure the highest level of confidence in the identity and purity of this compound, at least one orthogonal analytical technique should be employed.
Quantitative ¹⁹F NMR (qNMR)
Quantitative ¹⁹F NMR is a powerful technique for determining the purity of fluorinated compounds.[6][7]
-
Principle: A known amount of a stable, fluorinated internal standard is added to a precisely weighed sample of the target compound. The ¹⁹F NMR spectrum is then acquired under quantitative conditions (i.e., with a long relaxation delay). The purity of the target compound can be calculated by comparing the integral of its ¹⁹F signal to the integral of the internal standard's signal.
-
Advantages: ¹⁹F NMR offers a wide chemical shift range, leading to excellent signal dispersion and minimizing the chances of peak overlap.[4] The 100% natural abundance of ¹⁹F provides high sensitivity.
-
Protocol:
-
Accurately weigh approximately 10-20 mg of the sample and a similar amount of a suitable internal standard (e.g., trifluorotoluene) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹⁹F NMR spectrum using a relaxation delay of at least 5 times the longest T₁ of the signals of interest.
-
Integrate the signals of the sample and the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std where I = integral, N = number of fluorine atoms, MW = molecular weight, m = mass, and P = purity of the standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an invaluable tool for assessing the purity of a compound and identifying any potential impurities.
-
Principle: The sample is separated by high-performance liquid chromatography (HPLC), and the eluent is introduced into a mass spectrometer for detection.
-
Advantages: This technique can separate the target compound from non-volatile impurities that would not be detected by GC-MS. The mass spectrometer provides molecular weight information for each separated component.
-
Protocol:
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a mobile phase of acetonitrile and water).
-
Inject a solution of the sample and monitor the eluent with both a UV detector and a mass spectrometer.
-
The purity of the sample can be estimated from the relative peak area of the main component in the UV chromatogram.
-
The mass spectrometer will provide the molecular weight of the main peak, confirming its identity, as well as the molecular weights of any impurity peaks.
-
Conclusion
The validation of spectroscopic data for a novel compound like this compound is a multi-faceted process that requires a systematic and critical approach. By combining the predictive power of computational tools with the empirical data from NMR, IR, and MS, and by employing orthogonal analytical techniques for purity assessment, researchers can establish a high degree of confidence in the structure and quality of their materials. This rigorous validation is not just a matter of due diligence; it is a fundamental requirement for the integrity and reproducibility of scientific research.
References
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-3-fluorobenzene. Retrieved January 22, 2026, from [Link]
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Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-3-(trifluoromethoxy)benzene. Retrieved January 22, 2026, from [Link]
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Diva-Portal.org. (2018). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved January 22, 2026, from [Link]
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Cheminfo.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 22, 2026, from [Link]
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Cheminfo.org. (n.d.). IR spectra prediction. Retrieved January 22, 2026, from [Link]
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RSC Publishing. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene Derivatives
Introduction: Unveiling the Potential of a Unique Chemical Scaffold
In the landscape of modern drug discovery, the strategic combination of distinct pharmacophoric groups can yield novel molecular entities with significant therapeutic potential. The scaffold of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene presents a compelling case. It marries a nitroaromatic system—a well-established pharmacophore and potential toxicophore known for a wide spectrum of biological activities—with a tetrafluoroethoxy group, a moiety that can profoundly alter a molecule's physicochemical properties such as lipophilicity, metabolic stability, and membrane permeability.[1][2]
Nitro compounds are recognized for their diverse activities, including antineoplastic, antibiotic, and antiparasitic effects.[2] The nitro group (NO₂) often exerts its biological function through redox reactions within cells, which can lead to cytotoxicity against microorganisms and cancer cells.[1] Concurrently, the introduction of fluorine atoms, as in the tetrafluoroethoxy group, is a common medicinal chemistry strategy to enhance metabolic stability and bioavailability.[3] However, this modification can also introduce unexpected in vivo toxicity, necessitating careful and comprehensive screening.[3][4]
This guide provides an in-depth comparison of methodologies for the initial biological screening of novel derivatives of this compound. We will delve into the causality behind experimental choices for assessing potential anticancer, antimicrobial, and antioxidant activities, providing field-proven protocols and frameworks for data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for evaluating this promising, yet complex, class of compounds.
Strategic Workflow for Biological Activity Screening
A hierarchical screening approach is essential to efficiently and cost-effectively evaluate novel chemical entities. The process begins with broad, high-throughput in vitro assays to identify general bioactivity and toxicity, followed by more specific secondary assays to elucidate mechanisms and confirm initial findings. Promising candidates from in vitro studies are then advanced to preliminary in vivo assessments.
Caption: A hierarchical workflow for screening novel chemical derivatives.
Part 1: Anticancer and Cytotoxicity Screening
Given that nitroaromatic compounds are being investigated as potential antitumor agents, the first crucial step is to assess the general cytotoxicity of the novel derivatives against both cancerous and non-cancerous cell lines.[5] This dual approach is critical for establishing a preliminary therapeutic index—a measure of a drug's safety. A promising compound should exhibit high toxicity towards cancer cells while sparing normal cells.[6]
Comparison of Cytotoxicity Assays: MTT vs. XTT
The most common methods for initial cytotoxicity screening are tetrazolium reduction assays, such as MTT and XTT.[7] Both are colorimetric assays that measure the metabolic activity of living cells, which serves as an indicator of cell viability.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay is based on the reduction of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells. A key drawback is that the formazan crystals are insoluble and must be dissolved in an organic solvent (like DMSO) before absorbance can be measured.[8]
-
XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4 methoxy-6-nitro) benzene-sulfonic acid hydrate) Assay : The XTT assay is an improved alternative. Like MTT, it is reduced by metabolically active cells to a colored formazan product. However, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the need for a solubilization step, making it more convenient and less prone to errors associated with dissolving crystals.[7]
For high-throughput primary screening, the MTT assay is often chosen for its cost-effectiveness.[8] However, for more accurate dose-response studies and IC₅₀ determination, the XTT assay is often preferred due to its simpler protocol.[9]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed for a 96-well plate format, suitable for screening multiple compounds at various concentrations.[8]
1. Cell Seeding:
- Culture selected cancer (e.g., MCF-7, HeLa) and non-cancerous (e.g., HEK293) cell lines to ~80% confluency.
- Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
- Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of the this compound derivatives in DMSO.
- Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
- Incubate for 24 or 48 hours.[8]
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
4. Solubilization and Absorbance Reading:
- Carefully remove the medium from each well without disturbing the formazan crystals.
- Add 100 µL of DMSO or isopropanol to each well to dissolve the crystals.[8]
- Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
start [label="Seed cells in\n96-well plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubate1 [label="Incubate 24h\n(Cell Attachment)"];
treat [label="Treat cells with\ncompound dilutions"];
incubate2 [label="Incubate 24/48h\n(Compound Exposure)"];
add_mtt [label="Add MTT Reagent\n(10 µL per well)"];
incubate3 [label="Incubate 3-4h\n(Formazan Formation)"];
solubilize [label="Add DMSO to\ndissolve crystals"];
read [label="Read Absorbance\n at 570 nm"];
analyze [label="Calculate % Viability\nand IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> incubate1;
incubate1 -> treat;
treat -> incubate2;
incubate2 -> add_mtt;
add_mtt -> incubate3;
incubate3 -> solubilize;
solubilize -> read;
read -> analyze;
}
Caption: Workflow for the MTT cell viability assay.
Part 2: Antimicrobial Activity Screening
The nitro group is a key feature in many antimicrobial agents, making this an essential activity to screen for in the new derivatives.[1][10] The primary goal is to determine if the compounds can inhibit the growth of pathogenic bacteria and, if so, at what concentration.
Comparison of Antimicrobial Assays: Disk Diffusion vs. Broth Microdilution
-
Disk Diffusion Test : This is a qualitative or semi-quantitative method ideal for primary screening.[11] A paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific bacterium.[12] If the compound is effective, a clear "zone of inhibition" will appear around the disk where bacteria cannot grow.[11] The size of this zone gives a preliminary indication of the compound's potency. This method is affordable and excellent for screening many compounds against one or two bacterial strains.[11][12]
-
Broth Microdilution : This is the gold standard quantitative method used to determine the Minimum Inhibitory Concentration (MIC).[13][14] The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[12] The assay involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well plate, followed by inoculation with the test bacterium.[14] It is more labor-intensive than disk diffusion but provides a precise quantitative value essential for comparing the potency of different compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted for determining the MIC of the derivatives against bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
1. Preparation of Bacterial Inoculum:
- From a fresh culture plate, select a few well-isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
2. Preparation of Compound Dilutions:
- In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
- Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at twice the highest desired test concentration to well 1.
- Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
- Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
3. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
- Cover the plate and incubate at 37°C for 18-24 hours.
4. Reading and Interpreting Results:
- After incubation, examine the wells for turbidity (visible bacterial growth).
- The MIC is the lowest concentration of the compound at which there is no visible growth.[14] This can be determined by visual inspection or by using a plate reader to measure absorbance at 600 nm.
Part 3: Antioxidant Activity Screening
The cellular redox cycling initiated by nitroaromatic compounds suggests that they may possess antioxidant or pro-oxidant properties.[1] Evaluating their ability to scavenge free radicals is a valuable part of the initial screening process.
Comparison of Antioxidant Assays: DPPH vs. ABTS
Both DPPH and ABTS assays are simple, rapid, and widely used spectrophotometric methods for measuring the radical-scavenging ability of compounds.[15][16]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method uses a stable free radical, DPPH•, which has a deep violet color in solution.[17] In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution's color fades to yellow.[17] The change in absorbance is measured to quantify the scavenging activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay involves the generation of the ABTS•+ radical cation, which is intensely colored blue-green.[18] Antioxidants reduce the ABTS•+, causing the solution to decolorize.[19] A key advantage of the ABTS assay is that the radical can be dissolved in both aqueous and organic solvents, allowing for the testing of both hydrophilic and lipophilic compounds.[16]
Experimental Protocol: DPPH Radical Scavenging Assay
1. Reagent Preparation:
- Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.
- Prepare stock solutions of the test derivatives and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol at various concentrations.
2. Assay Procedure:
- In a 96-well plate, add 100 µL of the DPPH solution to each well.
- Add 100 µL of the test compound dilutions to the wells. For the control, add 100 µL of methanol instead of the sample.
- Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
3. Measurement and Calculation:
- Measure the absorbance of each well at 517 nm.
- Calculate the percentage of radical scavenging activity using the following formula:
- % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[19]
- Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Comparative Data Summary
To provide a clear comparison, experimental data should be summarized in tables. The following table presents hypothetical results for three derivatives compared to standard reference compounds.
| Compound | Cytotoxicity IC₅₀ (µM) [MCF-7 Cells] | Antimicrobial MIC (µg/mL) [S. aureus] | Antioxidant IC₅₀ (µM) [DPPH Assay] |
| Derivative A | 8.5 | 16 | 45.2 |
| Derivative B | 25.1 | 4 | > 100 |
| Derivative C | > 100 | 64 | 22.8 |
| Doxorubicin (Cancer Drug) | 0.9 | N/A | N/A |
| Ciprofloxacin (Antibiotic) | N/A | 0.5 | N/A |
| Ascorbic Acid (Antioxidant) | N/A | N/A | 15.7 |
N/A: Not Applicable
In Vivo Considerations and Off-Target Effects
While in vitro assays are indispensable for initial screening, they do not fully predict a compound's behavior in a complex biological system.[20] Promising candidates must undergo further evaluation in animal models to assess their pharmacokinetics (absorption, distribution, metabolism, excretion) and in vivo toxicity.[21]
It is particularly crucial for fluorinated compounds, as seemingly minor structural changes like fluorination can lead to unexpected idiosyncratic toxicity in vivo that is not apparent from in vitro tests.[3][4] Furthermore, the nitroaromatic core itself can be metabolized to reactive intermediates, potentially causing toxicity in organs like the bone marrow.[22] Therefore, early-stage in vivo toxicity studies are essential to de-risk promising candidates before committing to more extensive efficacy studies.[23] Screening for off-target effects against a panel of receptors, transporters, and enzymes is also a critical step to identify potential safety liabilities early in development.[24]
Conclusion
The biological activity screening of this compound derivatives requires a systematic and multi-faceted approach. This guide outlines a logical progression from broad primary screening to more quantitative secondary assays for evaluating anticancer, antimicrobial, and antioxidant potential. By employing validated protocols such as the MTT/XTT, broth microdilution, and DPPH/ABTS assays, researchers can generate reliable and comparable data. The key to success lies not just in executing these protocols, but in understanding the principles behind them and judiciously interpreting the results within the broader context of drug development. A thorough in vitro characterization, followed by cautious in vivo assessment, will be paramount in determining whether these unique chemical structures can be translated into safe and effective therapeutic agents.
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[7] Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT - Benchchem. Available at: [25] this compound - Benchchem. Available at: Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... - ResearchGate. Available at: [16] Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH. Available at: [19] Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available at: [12] Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. Available at: [13] Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: Introduction to XTT assays for cell-viability assessment - Abcam. Available at: [17] antioxidant activities using dpph, fic, frap, and abts methods from ethanolic - Journal of Universitas Airlangga. Available at: [11] Disk diffusion test - Wikipedia. Available at: [18] Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences. Available at: [26] Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [9] Update on in vitro cytotoxicity assays for drug development - ResearchGate. Available at: [14] Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Available at: [8] (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: Examples of nitroaromatic compounds in clinical trials as antitumor agents - ResearchGate. Available at: [27] (PDF) Determination of antimicrobial MIC by paper diffusion method - ResearchGate. Available at: [6] Biologically relevant nitroaromatic compounds - ResearchGate. Available at: [4] Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC - NIH. Available at: [1] The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. Available at: [2] The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed. Available at: [28] Nitrobenzene – Knowledge and References - Taylor & Francis. Available at: Safety and Off-Target Drug Screening Services - Reaction Biology. Available at: [10] Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [3] Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores - A cautionary disclosure - PubMed. Available at: [20] Effects of nanomaterial physicochemical properties on in vivo toxicity - PMC - NIH. Available at: [22] Benzene increases protein-bound 3-nitrotyrosine in bone marrow of B6C3F1 mice - PubMed. Available at: [21] Preclinical Toxicity and Pharmacokinetics of a New Orally Bioavailable Flubendazole Formulation and the Impact for Clinical Trials and risk/benefit to Patients - PubMed. Available at: [23] In Vivo Toxicity, Redox-Modulating Capacity and Intestinal Permeability of Novel Aroylhydrazone Derivatives as Anti-Tuberculosis - Semantic Scholar. Available at:
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A Comparative Guide to Catalysts for the Hydrogenation of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene to its corresponding aniline, 3-(1,1,2,2-tetrafluoroethoxy)aniline, is a critical transformation in the synthesis of various pharmaceuticals and agrochemicals.[1] The resulting aniline is a key building block for more complex molecules.[2][3] Catalytic hydrogenation stands as the most efficient and environmentally benign method for this conversion, largely replacing older techniques that produce more hazardous waste.[1] However, the choice of catalyst is paramount to achieving high yield, selectivity, and a favorable safety profile. This guide provides an in-depth comparison of common catalysts used for this transformation, supported by experimental insights and safety considerations, to aid researchers in catalyst selection and process optimization.
Core Concepts in Catalytic Hydrogenation of Nitroarenes
The catalytic hydrogenation of a nitro group to an amine is a complex process that proceeds through several intermediates, including nitroso and hydroxylamine species.[4][5] The reaction pathway can be influenced by the catalyst, solvent, temperature, and hydrogen pressure.[6][7] A key challenge, particularly with halogenated nitroarenes, is preventing undesired side reactions such as dehalogenation.[1][6] The accumulation of thermally unstable and potentially carcinogenic hydroxylamine intermediates is another significant concern that can impact product quality and safety.[4]
Catalyst Comparison: Pd/C, Pt/C, and Raney Nickel
The most prevalent catalysts for nitroarene hydrogenation are palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[8] Each offers a unique profile of activity, selectivity, and cost.
| Catalyst | Key Advantages | Key Disadvantages | Selectivity Profile |
| Palladium on Carbon (Pd/C) | High activity, good selectivity for many substrates, widely available.[1] | Can promote dehalogenation, especially with iodo- and bromo-substituents.[9] Pyrophoric nature requires careful handling.[10][11] | Generally good, but selectivity can be an issue with sensitive functional groups.[1] |
| Platinum on Carbon (Pt/C) | High activity, often more robust than Pd/C.[12] Can be effective where Pd/C fails. | Can be less selective than Pd/C for certain substrates.[6] More expensive than Pd/C and Raney Nickel. | Often used for its high activity, but chemoselectivity can be a challenge.[6][12] |
| Raney Nickel | Cost-effective, less prone to causing dehalogenation of aromatic halides compared to Pd/C.[9] Good for reducing various functional groups.[13] | Highly pyrophoric, requiring stringent safety protocols.[4][14] Can be less active than precious metal catalysts. | Often the catalyst of choice when dehalogenation is a primary concern.[9] |
In-Depth Catalyst Analysis
Palladium on Carbon (Pd/C)
Palladium on carbon is a versatile and highly active catalyst for the hydrogenation of nitro groups.[15] It is often the first choice for this transformation due to its efficiency under mild conditions. However, its propensity to catalyze dehalogenation can be a significant drawback when working with halogenated substrates like this compound, although the tetrafluoroethoxy group is generally stable. The primary concern would be any other halogen substituents on the aromatic ring.
Mechanism of Action: The hydrogenation on Pd/C involves the adsorption of the nitroarene and molecular hydrogen onto the palladium surface. The H-H bond is cleaved, and hydrogen atoms are added stepwise to the nitro group.[15]
Platinum on Carbon (Pt/C)
Platinum on carbon is another highly active catalyst for nitroarene hydrogenation.[12] It can be particularly effective for substrates that are difficult to reduce with other catalysts. While generally robust, controlling selectivity can be more challenging compared to Pd/C. For the target molecule, Pt/C could be a viable option, but careful optimization of reaction conditions would be necessary to maximize the yield of the desired aniline.
Raney Nickel
Raney nickel, a sponge-like nickel catalyst, is a cost-effective alternative to precious metal catalysts.[13] Its lower tendency to cause dehalogenation makes it an attractive option for the hydrogenation of halogenated nitroaromatics.[9] The primary safety concern with Raney nickel is its pyrophoric nature, especially when dry.[14] It must be handled under a solvent or inert atmosphere at all times.
Mechanism of Action: Similar to Pd/C and Pt/C, the reaction occurs on the nickel surface where the nitro group and hydrogen are adsorbed and react.[4] Nickel catalysts can also be advantageous in situations where the accumulation of hydroxylamine intermediates is a problem.[4]
Experimental Protocols
General Safety Precautions for Catalytic Hydrogenation
Catalytic hydrogenation involves flammable materials and high pressures, demanding strict adherence to safety protocols.[16]
-
Inert Atmosphere: Always handle catalysts, especially pyrophoric ones like Raney Nickel and used Pd/C, under an inert atmosphere (nitrogen or argon) to prevent ignition.[8][10][16]
-
Proper Equipment: Use pressure-rated equipment and ensure all connections are secure.[8] Conduct the reaction in a well-ventilated fume hood.[17]
-
Oxygen Removal: Thoroughly purge the reaction vessel with an inert gas to remove all oxygen before introducing hydrogen.[8][16]
-
Catalyst Handling: Keep catalysts wet with solvent to reduce the risk of fire.[8] After the reaction, filter the catalyst carefully and quench it with water to deactivate it.[10]
Experimental Workflow: Catalyst Screening
Caption: A generalized workflow for the catalytic hydrogenation of this compound.
Protocol 1: Hydrogenation using 10% Pd/C
-
Reactor Setup: In a suitable hydrogenation reactor, add this compound (1.0 eq) and a solvent such as ethanol or methanol.
-
Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.[17]
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10% Pd/C (typically 1-5 mol%).
-
Hydrogenation: Pressurize the reactor with hydrogen (typically 1-10 bar) and stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.[11] Caution: The used catalyst can be pyrophoric and should be kept wet.[10]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[11]
Protocol 2: Hydrogenation using Raney Nickel
-
Catalyst Preparation: Wash the commercial Raney Nickel slurry with the chosen reaction solvent (e.g., ethanol) to remove the storage solution.
-
Reactor Setup: In a hydrogenation reactor, add the washed Raney Nickel and the solvent.
-
Inerting: Seal and purge the reactor with nitrogen.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the reactor via a syringe or addition funnel.
-
Hydrogenation: Pressurize the reactor with hydrogen and proceed as described for the Pd/C protocol.
-
Work-up and Isolation: Follow the same work-up procedure as for the Pd/C catalyzed reaction, exercising extreme caution with the pyrophoric Raney Nickel.[14]
Reaction Mechanism Visualization
Caption: Simplified reaction pathway for the hydrogenation of a nitroarene to an aniline.
Conclusion and Recommendations
The choice of catalyst for the hydrogenation of this compound depends on a balance of factors including cost, desired selectivity, and available safety infrastructure.
-
For general screening and high activity: 10% Pd/C is a good starting point due to its high reactivity under mild conditions. Careful monitoring for potential side reactions is advised.
-
To minimize dehalogenation (if other halogens are present): Raney Nickel is the preferred catalyst. Stringent safety measures must be in place to handle its pyrophoric nature.
-
For challenging reductions: Pt/C can be considered if other catalysts show low activity, though optimization to control selectivity will be crucial.
Ultimately, empirical screening of these catalysts under various conditions is the most effective way to identify the optimal system for a specific application. It is imperative that all hydrogenation reactions are conducted with a thorough understanding of the associated hazards and the implementation of appropriate safety protocols.[8][16][17]
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A Comparative Guide to the Synthesis and Structural Elucidation of 3-(1,1,2,2-tetrafluoroethoxy)aniline from 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated moieties is a cornerstone of modern molecular design. The 1,1,2,2-tetrafluoroethoxy group, in particular, offers a unique combination of metabolic stability and altered lipophilicity. This guide provides a comprehensive comparison of synthetic routes for the reduction of 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene and a detailed protocol for the structural elucidation of its primary reaction product, 3-(1,1,2,2-tetrafluoroethoxy)aniline.
Synthetic Strategies: A Comparative Analysis
The reduction of the aromatic nitro group in this compound to the corresponding aniline is a pivotal transformation, yielding a versatile intermediate for further chemical elaboration.[1][2][3] Below, we compare the workhorse of industrial and laboratory synthesis, catalytic hydrogenation, with a prominent metal-free alternative.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroaromatics.[4][5] This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen.[5]
Expertise & Experience: The choice of catalyst and reaction conditions is critical to prevent side reactions, such as hydrodehalogenation if other halogens are present on the aromatic ring.[4] The use of pressurized hydrogen gas necessitates specialized equipment and adherence to strict safety protocols.
Method B: Metal-Free Reduction with Hydrazine Hydrate
For laboratories not equipped for high-pressure hydrogenations, metal-free reduction methods offer a viable alternative.[6][7][8] One common approach involves the use of hydrazine hydrate in the presence of a catalyst like iron(III) chloride on activated carbon.[9]
Expertise & Experience: While avoiding the need for flammable hydrogen gas, this method requires careful handling of hydrazine hydrate, which is a toxic and corrosive substance. The reaction is often exothermic and requires controlled addition of the reagent.
Performance Comparison
| Parameter | Catalytic Hydrogenation (Method A) | Metal-Free Reduction (Method B) |
| Primary Reagents | H₂ gas, Pd/C catalyst | Hydrazine hydrate, FeCl₃/Activated Carbon |
| Typical Yield | >95% | 85-95% |
| Reaction Conditions | Room temperature to 50 °C, 50-500 psi H₂ | Reflux temperatures (e.g., in ethanol) |
| Key Advantages | High yield, clean reaction, catalyst can be recycled | No specialized high-pressure equipment needed |
| Key Disadvantages | Requires specialized hydrogenation equipment, potential catalyst poisoning | Use of toxic and corrosive hydrazine, potential for side reactions |
| Work-up | Filtration of catalyst, solvent removal | Aqueous work-up to remove inorganic salts, extraction |
Experimental Protocols
Method A: Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of this compound.
Step-by-Step Protocol:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq.) in ethanol.
-
Carefully add 10% palladium on carbon (5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Method B: Metal-Free Reduction Workflow
Caption: Workflow for the metal-free reduction using hydrazine hydrate.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) in ethanol, add iron(III) chloride (0.1 eq.) and activated carbon.
-
Heat the mixture to reflux.
-
Add hydrazine hydrate (2.0-3.0 eq.) dropwise over a period of 30 minutes, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter to remove the carbon and iron salts.
-
Concentrate the filtrate and take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Structural Elucidation of 3-(1,1,2,2-tetrafluoroethoxy)aniline
Accurate structural elucidation is critical to confirm the identity and purity of the final product. A multi-spectroscopic approach is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For 3-(1,1,2,2-tetrafluoroethoxy)aniline, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.[10][11]
-
¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons, a broad singlet for the amine (-NH₂) protons, and a distinctive triplet of triplets for the proton of the -OCHF₂ group due to coupling with the two adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine spectrum provides unambiguous evidence for the tetrafluoroethoxy group.[12] It will typically show two main signals: a doublet for the -CF₂H group and a triplet for the -OCF₂- group, with characteristic coupling constants.[13]
-
¹³C NMR: The carbon spectrum will show the expected number of signals for the aromatic carbons and the two distinct carbons of the tetrafluoroethoxy group, both of which will be split into triplets by the attached fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of 3-(1,1,2,2-tetrafluoroethoxy)aniline will show characteristic N-H stretching bands for the primary amine at approximately 3300-3500 cm⁻¹, strong C-F stretching bands in the 1000-1300 cm⁻¹ region, and C-O stretching bands.
Self-Validating Analytical Workflow
Caption: A self-validating analytical workflow for structural elucidation.
Trustworthiness: The data from these orthogonal techniques should be mutually supportive. The molecular formula determined by HRMS must match the structure deduced from NMR. The functional groups identified by IR must be consistent with the NMR and MS data. This cross-verification ensures the high-confidence structural assignment of the final product.
References
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- Lu, H., et al. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters, 18(11), 2742-2745.
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ResearchGate. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Comprehensive Safety Protocol: Handling 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
This guide provides essential safety and handling protocols for this compound, a compound requiring meticulous attention to safety due to its combined nitroaromatic and fluorinated ether functionalities. The following procedures are based on established best practices for managing hazardous chemical compounds with similar structural motifs.
Hazard Analysis: A Synthesis of Structural Dangers
-
Nitroaromatic Compounds: The nitrobenzene moiety is associated with significant health risks. Nitro compounds are often toxic and can be readily absorbed through the skin, inhalation, and ingestion. They are also recognized as potential carcinogens and may cause damage to organs, particularly the blood, through prolonged or repeated exposure.
-
Fluorinated Ethers: The 1,1,2,2-tetrafluoroethoxy group contributes its own set of potential hazards. Halogenated organic compounds can cause skin and serious eye irritation.[1][2][3] Some fluorinated compounds are also suspected of causing reproductive harm.[4]
Inferred Hazard Profile for this compound:
| Hazard Class | Anticipated Risk |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][4] |
| Carcinogenicity | Suspected of causing cancer. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[4] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE is required to minimize exposure and ensure laboratory safety.[5][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles are required at all times.[5] | Protects against splashes and potential vapors that can cause serious eye irritation. |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile or neoprene). | Prevents dermal absorption, a primary route of exposure for nitroaromatic compounds. |
| Body Protection | A flame-resistant lab coat should be worn and kept fastened. A chemical-resistant apron should be worn over the lab coat.[5] | Provides a barrier against spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling larger quantities or in case of spills. | Minimizes inhalation of potentially toxic vapors. |
PPE Donning and Doffing Workflow:
Caption: Proper sequence for donning and doffing PPE to prevent cross-contamination.
Operational Plan: Safe Handling from Receipt to Reaction
Adherence to a strict operational protocol is crucial for minimizing risk during the handling and use of this compound.
Step 1: Preparation and Engineering Controls
-
Fume Hood: Ensure a certified chemical fume hood is operational and available.[5] All handling of the compound must be performed within the fume hood.
-
Designated Area: Designate a specific area within the fume hood for the experiment to contain any potential spills.[5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[7]
Step 2: Weighing and Transfer
-
Containment: Weigh the compound in a tared, sealed container within the chemical fume hood.[5]
-
Minimize Dust/Aerosol: Handle the compound carefully to avoid generating dust or aerosols.
Step 3: During the Reaction
-
Constant Monitoring: Continuously monitor the reaction for any unexpected changes.
-
Sash Position: Keep the sash of the fume hood at the lowest possible height while working.[5]
Step 4: Post-Experiment
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.[5]
-
Hand Washing: Wash hands and any exposed skin thoroughly after handling.[1][8]
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and associated waste can pose a significant environmental and safety hazard.
Waste Segregation and Collection:
-
Halogenated Waste: As a fluorinated compound, all waste containing this compound must be collected in a designated, properly labeled container for halogenated organic waste.[9]
-
Solid vs. Liquid Waste: Segregate solid and liquid waste into separate, compatible containers.
-
Labeling: Clearly label all waste containers with the full chemical name and associated hazards.
Disposal Procedure:
-
Never Pour Down the Drain: Halogenated organic compounds must not be poured down the drain.[10]
-
Specialist Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for proper disposal.[11]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should then be disposed of according to institutional guidelines.[11]
Spill Management Workflow:
Caption: Step-by-step procedure for managing a spill of this compound.
References
-
Aromatic halogenated amines and nitro-compounds - Croner-i. [Link]
- tetrafluoroethoxy)ethane. [No valid URL found]
-
hazardous waste segregation. [Link]
-
Nitrobenzene - Registration Dossier - ECHA. [Link]
-
3 Common Chemicals That Require Protective Clothing - International Enviroguard. [Link]
-
Disposal of Waste Solvents - NUS Department of Chemistry. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Safety Data Sheet: ≥98,5 %, - Carl ROTH. [Link]
-
Common Name: TETRAFLUOROETHYLENE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR - NJ.gov. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
